molecular formula C8H15NO B1266043 N-tert-Butylmethacrylamide CAS No. 6554-73-0

N-tert-Butylmethacrylamide

Cat. No.: B1266043
CAS No.: 6554-73-0
M. Wt: 141.21 g/mol
InChI Key: QQZXAODFGRZKJT-UHFFFAOYSA-N
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Description

N-tert-Butylmethacrylamide is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butyl-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6(2)7(10)9-8(3,4)5/h1H2,2-5H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZXAODFGRZKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215831
Record name N-(1,1-Dimethylethyl)-2-methyl-2-propenamide
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Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6554-73-0
Record name N-(1,1-Dimethylethyl)-2-methyl-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6554-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-2-methyl-2-propenamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006554730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1,1-Dimethylethyl)-2-methyl-2-propenamide
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Foundational & Exploratory

An In-depth Technical Guide to N-tert-Butylmethacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the synthesis, polymerization, and specific applications of N-tert-Butylmethacrylamide (CAS No. 6554-73-0) is limited. Much of the available research focuses on its structural isomer, N-tert-butylacrylamide (NTBA, CAS No. 107-58-4). This guide provides a comprehensive overview of this compound based on available data, general chemical principles, and analogous N-substituted (meth)acrylamides. Protocols and pathways are presented as illustrative examples based on established chemical reactions and polymer science concepts.

Introduction

This compound (NTBMA) is a vinyl monomer characterized by a hydrophobic tert-butyl group and a polymerizable methacrylamide functionality. This unique combination of a bulky, non-polar side chain and a hydrophilic amide group suggests its potential utility in the synthesis of smart polymers, particularly for biomedical applications. The presence of the α-methyl group on the acrylamide backbone differentiates it from its more commonly studied isomer, N-tert-butylacrylamide (NTBA), and can influence its polymerization kinetics and the properties of the resulting polymer, such as its chain stiffness and thermal stability.

While specific applications are not extensively documented, NTBMA is noted as a biomedical substance for the synthesis of drug and vaccine delivery systems. Its structure suggests that its polymers could exhibit thermoresponsive behavior, making it a candidate for creating "smart" hydrogels that respond to temperature changes, a valuable property for controlled drug release.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.

PropertyValue
CAS Number 6554-73-0
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
IUPAC Name N-(tert-butyl)-2-methylprop-2-enamide
Synonyms N-(1,1-dimethylethyl)-2-methyl-2-propenamide, NTBMA
Appearance White to off-white crystalline powder
Melting Point 56-60 °C
Boiling Point Not available
Density ~0.879 g/cm³ (predicted)
Solubility Soluble in methanol.
InChI Key QQZXAODFGRZKJT-UHFFFAOYSA-N
SMILES C=C(C)C(=O)NC(C)(C)C

Synthesis of this compound

A common and effective method for the synthesis of N-substituted amides is the Ritter reaction. This reaction involves the addition of a carbocation to a nitrile, followed by hydrolysis to form the amide. For the synthesis of this compound, methacrylonitrile would serve as the nitrile and tert-butanol or isobutylene as the source of the tert-butyl carbocation in the presence of a strong acid catalyst like sulfuric acid.

Proposed Experimental Protocol for Synthesis (Ritter Reaction)

This protocol is a generalized procedure for the Ritter reaction adapted for the synthesis of this compound.

Materials:

  • Methacrylonitrile

  • tert-Butanol

  • Concentrated Sulfuric Acid (98%)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, a solution of tert-butanol in a suitable solvent (e.g., glacial acetic acid) is prepared and cooled in an ice bath to 0-5 °C.

  • Concentrated sulfuric acid is added dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • Methacrylonitrile is then added dropwise to the reaction mixture.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

  • The reaction mixture is then carefully poured into a beaker of crushed ice and water.

  • The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The aqueous layer is extracted multiple times with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate mixture) or by column chromatography.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product methacrylonitrile Methacrylonitrile mixing Mixing and Cooling (0-5 °C) methacrylonitrile->mixing tert_butanol tert-Butanol tert_butanol->mixing sulfuric_acid H₂SO₄ (catalyst) sulfuric_acid->mixing addition Dropwise Addition of Reactants mixing->addition reaction Reaction at Room Temp addition->reaction workup Quenching, Neutralization, and Extraction reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product

Caption: Proposed synthesis workflow for this compound via the Ritter reaction.

Polymerization of this compound

This compound can be polymerized via free-radical polymerization to form poly(this compound). The choice of initiator, solvent, and temperature will influence the molecular weight and polydispersity of the resulting polymer.

Proposed Experimental Protocol for Free-Radical Polymerization

This protocol describes a general method for the free-radical solution polymerization of this compound.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous 1,4-Dioxane (or other suitable solvent like DMF or Toluene)

  • Methanol (for precipitation)

  • Nitrogen gas supply

  • Schlenk flask or similar reaction vessel with a condenser

Procedure:

  • This compound and AIBN are dissolved in anhydrous 1,4-dioxane in a Schlenk flask.

  • The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • The flask is then filled with nitrogen gas and placed in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-70 °C).

  • The polymerization is allowed to proceed for a set time (e.g., 12-24 hours).

  • The reaction is terminated by cooling the flask in an ice bath.

  • The polymer is isolated by precipitating the viscous solution into a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

  • The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Polymerization Workflow Diagram

G cluster_reactants Components cluster_process Polymerization Steps cluster_product Product monomer This compound dissolution Dissolution of Monomer and Initiator monomer->dissolution initiator AIBN initiator->dissolution solvent 1,4-Dioxane solvent->dissolution degassing Degassing (Freeze-Pump-Thaw) dissolution->degassing polymerization Polymerization at 60-70 °C under Nitrogen degassing->polymerization termination Termination by Cooling polymerization->termination precipitation Precipitation in Methanol termination->precipitation drying Vacuum Drying precipitation->drying polymer Poly(this compound) drying->polymer

Caption: General workflow for the free-radical polymerization of this compound.

Potential Applications in Drug Development

The molecular structure of this compound suggests that its polymer, poly(this compound), could be a valuable material in drug delivery due to its potential thermoresponsive properties. The hydrophobic tert-butyl groups can lead to a lower critical solution temperature (LCST) in aqueous solutions. Below the LCST, the polymer is soluble, and above the LCST, it undergoes a phase transition to become insoluble, which can be exploited for controlled drug release.

Thermoresponsive Hydrogels for Controlled Drug Release

Hydrogels based on poly(this compound) could be designed to be in a swollen, drug-loaded state at room temperature and then shrink to release the drug at physiological temperature (37 °C).

Table 2: Potential Properties and Applications of Poly(this compound)

Property / Application AreaDescription
Thermo-sensitivity The polymer may exhibit a Lower Critical Solution Temperature (LCST), allowing for temperature-triggered drug release.
Injectable Hydrogels A solution of the polymer could be injected into the body, where it would form a gel depot at body temperature, providing sustained local drug delivery.
Drug Encapsulation The hydrophobic domains formed by the tert-butyl groups could serve as reservoirs for hydrophobic drugs, enhancing their solubility and enabling their delivery in aqueous environments.
Biocompatibility Acrylamide-based polymers often exhibit good biocompatibility, a crucial requirement for drug delivery systems. However, this would need to be experimentally verified for poly(NTBMA).
Conceptual Drug Delivery Mechanism

The following diagram illustrates the conceptual mechanism of temperature-triggered drug release from a hydrogel made of poly(this compound).

G cluster_below_lcst Below LCST (e.g., Room Temperature) cluster_above_lcst Above LCST (e.g., Body Temperature) hydrogel_swollen Swollen Hydrogel (Drug Encapsulated) temperature_increase Increase in Temperature hydrogel_swollen->temperature_increase Heating drug_in Drug Molecules hydrogel_shrunken Shrunken Hydrogel (Drug Released) drug_out Drug Molecules hydrogel_shrunken->drug_out Release temperature_increase->hydrogel_shrunken Phase Transition

Caption: Conceptual diagram of temperature-triggered drug release from a thermoresponsive hydrogel.

Conclusion

This compound is a monomer with significant potential for the development of advanced polymeric materials, particularly for applications in drug delivery and regenerative medicine. While specific research on this monomer is currently sparse, its chemical structure provides a strong rationale for its utility in creating thermoresponsive polymers. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for researchers and scientists to explore the synthesis, properties, and applications of this promising, yet understudied, compound. Further research is warranted to fully characterize poly(this compound) and to validate its efficacy in drug delivery systems.

An In-Depth Technical Guide to N-tert-Butylmethacrylamide: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butylmethacrylamide (NTBMAM) is a mono-substituted methacrylamide monomer characterized by the presence of a bulky, hydrophobic tert-butyl group attached to the nitrogen atom. This unique structural feature imparts specific properties to the monomer and its corresponding polymers, making it a compound of increasing interest in the fields of polymer chemistry, material science, and particularly in the development of advanced drug delivery systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, polymerization, and potential applications of this compound, with a focus on data relevant to research and development.

Chemical Structure and Identification

This compound is a white to almost white crystalline powder. Its fundamental chemical identifiers and structural details are crucial for its accurate application and study.

IdentifierValueReference
IUPAC Name N-(tert-butyl)-2-methylprop-2-enamide[]
CAS Number 6554-73-0[][2]
Molecular Formula C₈H₁₅NO[]
Molecular Weight 141.21 g/mol []
SMILES C=C(C)C(=O)NC(C)(C)C[3]
InChI Key QQZXAODFGRZKJT-UHFFFAOYSA-N[]

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// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; O1 [label="O"]; N1 [label="N"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; H1 [label="H"];

// Positioning nodes C1 [pos="0,0!"]; C2 [pos="1,0.5!"]; C3 [pos="2,-0.2!"]; O1 [pos="2.5,-0.9!"]; N1 [pos="2.8,0.7!"]; H1 [pos="3.2,0.1!"]; C4 [pos="3.5,1.5!"]; C5 [pos="4.5,1!"]; C6 [pos="3,2.5!"]; C7 [pos="4.2,2.2!"]; C8 [pos="-0.5,0.8!"];

// Bonds C1 -- C2 [label="", len=1.5]; C1 -- C8 [label="", len=1.5]; C2 -- C3 [label="", len=1.5]; C3 -- O1 [label="=", len=1.2]; C3 -- N1 [label="", len=1.5]; N1 -- H1 [label="", len=1.0]; N1 -- C4 [label="", len=1.5]; C4 -- C5 [label="", len=1.5]; C4 -- C6 [label="", len=1.5]; C4 -- C7 [label="", len=1.5];

// Dummy nodes for double bond dummy1 [pos="0.5, -0.25!", style=invis]; C1 -- dummy1 [style=invis]; dummy1 -- C2 [style=invis]; C1 -- C2 [style=invis]; C1 -- C2 [dir=none, label="="];

}


### Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, processing, and application in various experimental settings.

| Property | Value | Reference |
|---|---|---|
| **Appearance** | White to almost white powder to crystal | |
| **Melting Point** | 56.0 to 60.0 °C | |
| **Boiling Point** | 250.4 °C at 760 mmHg |  |
| **Density** | 0.876 g/cm³ | |
| **Solubility** | Almost transparent in Methanol | |
| **Vapor Pressure** | 0.0217 mmHg at 25°C |  |
| **Flash Point** | 140.5 °C |  |
| **Topological Polar Surface Area** | 29.1 Ų | |
| **XLogP3** | 1.5 | |

### Experimental Protocols

#### Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of methacryloyl chloride with tert-butylamine. While a highly detailed, step-by-step protocol for this specific synthesis is not readily available in the provided search results, a general procedure can be inferred from standard organic chemistry practices for amide synthesis.

**General Reaction Scheme:**

```dot
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  node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];
  edge [color="#202124"];

  reactant1 [label="Methacryloyl Chloride"];
  reactant2 [label="tert-Butylamine"];
  solvent [label="Inert Solvent (e.g., Dichloromethane)", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
  base [label="Base (e.g., Triethylamine)", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
  reaction [label="Reaction Mixture", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
  workup [label="Aqueous Workup", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
  purification [label="Purification (e.g., Recrystallization)", shape=octagon, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
  product [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

  reactant1 -> reaction;
  reactant2 -> reaction;
  solvent -> reaction;
  base -> reaction;
  reaction -> workup;
  workup -> purification;
  purification -> product;
}
Figure 2. General workflow for the synthesis of this compound.

Illustrative Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butylamine and a non-nucleophilic base (e.g., triethylamine) in an inert anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere.

  • Addition of Reactant: Cool the solution in an ice bath. Add a solution of methacryloyl chloride in the same solvent dropwise to the stirred solution via the dropping funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., several hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) to yield pure this compound.

Free Radical Polymerization of this compound

Polymers of this compound can be synthesized via free radical polymerization. The following is a general protocol for solution polymerization.

General Reaction Scheme:

Figure 3. General workflow for the free radical polymerization of NTBMAM.

Illustrative Protocol:

  • Preparation: Dissolve this compound and a free radical initiator, such as azobisisobutyronitrile (AIBN), in a suitable solvent (e.g., toluene or DMF) in a reaction vessel.

  • Degassing: Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for a sufficient period to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Heat the reaction mixture to a temperature appropriate for the chosen initiator (typically 60-80 °C for AIBN) and maintain the temperature for several hours.

  • Isolation: After the polymerization period, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent, such as methanol or hexane.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomer and initiator residues, and dry it under vacuum to a constant weight.

Applications in Drug Development

The unique properties of this compound and its polymers make them promising candidates for various applications in drug development, primarily in the formulation of controlled-release drug delivery systems.

Polymers and copolymers of NTBMAM are being explored for the fabrication of:

  • Nanocarriers: These polymer-based nanoparticles can be designed for targeted drug delivery to specific sites in the body, such as cancer cells or infectious agents. []The hydrophobic nature of the tert-butyl group can contribute to the encapsulation of poorly water-soluble drugs.

  • Hydrogels: Copolymers of this compound with hydrophilic monomers can form hydrogels. These three-dimensional networks can encapsulate therapeutic agents and release them in a controlled manner. [4]The release can be triggered by environmental stimuli such as pH or temperature.

  • Biocompatible Materials: Studies on copolymers containing N-tert-butylacrylamide suggest good biocompatibility, which is a critical requirement for materials used in drug delivery and tissue engineering. [5]For example, nanogels of methylcellulose hydrophobized with N-tert-butylacrylamide have shown biocompatibility with human corneal epithelial cells. [6] While the homopolymer of this compound has been less explored for direct drug delivery applications compared to its copolymers, its role as a key monomer for tuning the properties of drug delivery systems is significant. The incorporation of NTBMAM can enhance the stability and bioavailability of encapsulated drugs. []

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the direct interaction of this compound or its homopolymer with specific biological signaling pathways. The primary focus of research has been on the material properties and drug delivery capabilities of its polymers and copolymers. The biocompatibility of these materials has been assessed in some studies, indicating low cytotoxicity. [6][7]However, a detailed investigation into the molecular mechanisms of interaction with cells and tissues is an area that warrants further research. For drug development professionals, this represents both a knowledge gap and an opportunity for novel investigations into the bio-interactions of these promising materials.

Conclusion

This compound is a versatile monomer with significant potential in the development of advanced materials, particularly for biomedical applications. Its well-defined chemical structure and tunable physicochemical properties, when incorporated into polymers, offer a platform for creating sophisticated drug delivery systems. While detailed experimental protocols and a thorough understanding of its biological interactions are still emerging, the existing data strongly suggest that this compound will continue to be a valuable building block for researchers and scientists working at the interface of chemistry, materials science, and medicine. Further exploration into its synthesis, polymerization, and, crucially, its biological effects will undoubtedly unlock its full potential in the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Synthesis of N-tert-Butylmethacrylamide Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butylmethacrylamide (TBMAM) is a functional monomer of significant interest in the development of advanced polymers for biomedical applications, particularly in the field of drug delivery. Its unique properties, including thermal responsiveness and hydrophobicity, make it a valuable building block for smart polymer systems. This technical guide provides a comprehensive overview of the synthesis of TBMAM, focusing on two primary synthetic routes: the Ritter reaction and the reaction of methacryloyl chloride with tert-butylamine. This document offers detailed experimental protocols, comparative analysis of the synthetic methods, and thorough characterization data to assist researchers in the successful synthesis and purification of this versatile monomer.

Introduction

This compound is an α,β-unsaturated amide monomer characterized by a bulky, hydrophobic tert-butyl group. This structural feature imparts unique solubility and conformational properties to its corresponding polymers. Poly(this compound) and its copolymers are known to exhibit thermoresponsive behavior in aqueous solutions, making them ideal candidates for the design of "smart" materials that respond to environmental stimuli. In the realm of drug development, these polymers are being explored for the creation of novel drug delivery systems, where the controlled release of therapeutic agents can be triggered by changes in temperature. This guide details the chemical synthesis of the TBMAM monomer, providing a foundation for its application in polymer science and pharmaceutical research.

Synthetic Pathways

Two principal methods for the synthesis of this compound are presented here: the acid-catalyzed Ritter reaction and the acylation of tert-butylamine with methacryloyl chloride.

Ritter Reaction: Synthesis from Methacrylonitrile and tert-Butyl Alcohol

The Ritter reaction provides a direct route to N-substituted amides from a nitrile and a carbocation source, such as a tertiary alcohol in the presence of a strong acid.[1]

  • Reactants: Methacrylonitrile, tert-Butyl Alcohol

  • Catalyst: Concentrated Sulfuric Acid

  • Product: this compound

The reaction proceeds through the formation of a stable tert-butyl carbocation, which is then attacked by the nitrogen of the nitrile, leading to a nitrilium ion intermediate. Subsequent hydrolysis yields the final amide product.

Caption: Mechanism of the Ritter Reaction for TBMAM Synthesis.
Acylation of tert-Butylamine

This method involves the reaction of an acid chloride, methacryloyl chloride, with a primary amine, tert-butylamine. This is a classic and generally high-yielding amidation reaction.

  • Reactants: Methacryloyl Chloride, tert-Butylamine

  • Solvent: Dichloromethane (or other inert solvent)

  • Base (optional, to scavenge HCl): Triethylamine or excess tert-Butylamine

  • Product: this compound

Experimental Protocols

Protocol 1: Synthesis via Ritter Reaction

This protocol is adapted from established Ritter reaction procedures.

Materials:

  • tert-Butyl alcohol (t-BuOH)

  • Methacrylonitrile (MAN)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Benzene (for recrystallization)

  • Ice

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add methacrylonitrile.

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add concentrated sulfuric acid to the stirred methacrylonitrile, maintaining the temperature below 10 °C.

  • Once the acid has been added, slowly add tert-butyl alcohol via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains between 10-15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture slowly into a beaker containing crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a cold sodium hydroxide solution until the pH is approximately 7-8.

  • The crude this compound will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of warm, dry benzene, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold benzene, and dry in a vacuum oven.

Protocol 2: Synthesis via Acylation of tert-Butylamine

Materials:

  • Methacryloyl chloride

  • tert-Butylamine

  • Triethylamine (optional)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve tert-butylamine in dichloromethane. If using, add one equivalent of triethylamine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methacryloyl chloride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start Start Reagents Combine Reactants and Catalyst/Base Reaction Stir at Controlled Temperature Reagents->Reaction Quench Quench Reaction (e.g., with ice-water) Reaction->Quench Neutralize Neutralize (for Ritter) or Wash (for Acylation) Quench->Neutralize Extract Extract with Organic Solvent (if applicable) Neutralize->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize from Suitable Solvent Concentrate->Recrystallize Filter Filter Crystals Recrystallize->Filter Dry_final Dry Purified Product Filter->Dry_final Characterize Characterize Product (NMR, FTIR, etc.) Dry_final->Characterize

Caption: General Experimental Workflow for TBMAM Synthesis.

Quantitative Data and Characterization

The successful synthesis of this compound should be confirmed by a combination of physical and spectroscopic methods.

ParameterRitter ReactionAcylation of tert-ButylamineReference
Yield 87%Typically high, >90% (estimated)[1]
Melting Point 94 °CNot explicitly found, but expected to be similar[1]
Appearance White crystalline solidWhite crystalline solid

Spectroscopic Data:

TechniquePeak AssignmentsReference
¹H NMR (CDCl₃) δ 1.42 (s, 9H, -C(CH₃)₃), δ 5.59-6.28 (m, 3H, vinyl protons), δ 7.27 (s, 1H, -NH)[1]
¹³C NMR (CDCl₃) δ 28.77 (-C(CH₃)₃), δ 51.37 (-C(CH₃)₃), δ 122.82 (=CH₂), δ 132.93 (=CH-), δ 164.80 (C=O)[1]
FTIR (KBr) ~3300 cm⁻¹ (N-H stretch), ~3080 cm⁻¹ (=C-H stretch), ~2970 cm⁻¹ (C-H stretch), ~1660 cm⁻¹ (C=O stretch, Amide I), ~1620 cm⁻¹ (C=C stretch), ~1550 cm⁻¹ (N-H bend, Amide II)General Spectroscopic Data

Applications in Drug Delivery

Polymers and copolymers of this compound are of particular interest in the development of thermoresponsive drug delivery systems. The lower critical solution temperature (LCST) of these polymers can be tuned by copolymerization with hydrophilic monomers. Below the LCST, the polymer is soluble, but above this temperature, it undergoes a phase transition to become insoluble, forming a hydrogel. This property can be exploited to encapsulate drugs and release them in a controlled manner in response to temperature changes, such as the slightly elevated temperatures found in tumor microenvironments.

For example, a TBMAM-based nanogel could be loaded with a chemotherapeutic agent. In the bloodstream (at normal body temperature), the nanogel remains in its soluble state, circulating with minimal drug leakage. Upon reaching a tumor site, which is often slightly warmer, the nanogel could collapse, releasing the encapsulated drug directly to the cancer cells. This targeted delivery can enhance the therapeutic efficacy of the drug while minimizing systemic side effects. The specific signaling pathway targeted would depend on the encapsulated drug. For instance, if a kinase inhibitor is delivered, it would interfere with phosphorylation cascades involved in cell proliferation and survival.

Drug_Delivery_Concept cluster_systemic Systemic Circulation (T < LCST) cluster_tumor Tumor Microenvironment (T > LCST) Nanogel_soluble TBMAM Nanogel (Drug Encapsulated, Soluble State) Nanogel_collapsed Collapsed Nanogel Nanogel_soluble->Nanogel_collapsed Temperature Increase Drug_release Drug Release Nanogel_collapsed->Drug_release Cancer_cell Cancer Cell Drug_release->Cancer_cell Signaling_inhibition Inhibition of Proliferation Signaling Cancer_cell->Signaling_inhibition

Caption: Thermoresponsive Drug Delivery Concept with TBMAM Nanogels.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound, a key monomer for the development of advanced functional polymers. Two robust synthetic methods, the Ritter reaction and the acylation of tert-butylamine, have been described with detailed experimental protocols. The provided quantitative and spectroscopic data will aid researchers in the characterization and quality control of the synthesized monomer. The potential application of TBMAM-based polymers in thermoresponsive drug delivery highlights the importance of this monomer in the ongoing development of novel therapeutic systems. It is anticipated that this guide will serve as a valuable resource for scientists and professionals working in polymer chemistry, materials science, and drug development.

References

A Comprehensive Technical Guide to the Physical Properties of Poly(N-tert-Butylmethacrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of poly(N-tert-Butylmethacrylamide) (p(tBMA)), a stimuli-responsive polymer with significant potential in various scientific and biomedical applications, particularly in the field of drug delivery. This document summarizes key quantitative data, outlines detailed experimental protocols for its synthesis and characterization, and visualizes a relevant experimental workflow.

Core Physical Properties

Poly(this compound) is a synthetic polymer valued for its thermoresponsive behavior in aqueous solutions, exhibiting a lower critical solution temperature (LCST). This property, along with its biocompatibility, makes it a subject of interest for the development of "smart" materials.

Quantitative Data Summary

The following table summarizes the key physical properties of poly(this compound) homopolymer. It is important to note that some properties, such as molecular weight and polydispersity, are highly dependent on the specific synthesis conditions.

PropertyValueNotes
Glass Transition Temperature (Tg) 128 °C[1]The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This property is crucial for understanding the material's mechanical behavior at different temperatures.
Molecular Weight (Mn, Mw) VariesThe number-average (Mn) and weight-average (Mw) molecular weights are dependent on polymerization conditions such as initiator concentration, monomer concentration, and reaction time. These are typically determined by techniques like Size Exclusion Chromatography (SEC).
Polydispersity Index (PDI) VariesThe PDI (Mw/Mn) indicates the breadth of the molecular weight distribution in a polymer sample. A value closer to 1 signifies a more uniform chain length.
Solubility Soluble in organic solvents such as THF, chloroform, toluene, and dioxane.[2] Insoluble in water at room temperature.The solubility profile is critical for processing and application. Its insolubility in water at physiological temperatures is a key aspect of its use in aqueous-based systems.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of poly(this compound).

Synthesis via Free Radical Polymerization

This protocol outlines a standard procedure for the synthesis of poly(this compound) using a free-radical initiator.

Materials:

  • This compound (tBMA) monomer

  • Azobisisobutyronitrile (AIBN) as the initiator

  • Anhydrous 1,4-dioxane as the solvent

  • Methanol for precipitation

  • Nitrogen gas (high purity)

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve a specific amount of tBMA monomer and AIBN in anhydrous 1,4-dioxane. A typical monomer-to-initiator molar ratio is in the range of 100:1 to 500:1, depending on the desired molecular weight.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Polymerization: After the final thaw, backfill the flask with nitrogen gas. Immerse the flask in a preheated oil bath at a controlled temperature (typically 60-70 °C) to initiate the polymerization.

  • Reaction Monitoring: Allow the reaction to proceed for a predetermined time (e.g., 6-24 hours). The reaction time will influence the monomer conversion and the final molecular weight of the polymer.

  • Precipitation and Purification: After the desired reaction time, cool the flask to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as cold methanol, while stirring vigorously.

  • Isolation and Drying: Collect the precipitated white polymer by filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues. Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization Techniques

NMR spectroscopy is used to confirm the chemical structure of the synthesized polymer.

Instrumentation:

  • A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the dried polymer in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃).

Data Acquisition:

  • Acquire both ¹H NMR and ¹³C NMR spectra.

  • ¹H NMR: Typical chemical shifts for poly(this compound) will show broad peaks corresponding to the polymer backbone protons and the protons of the tert-butyl group.

  • ¹³C NMR: The spectrum will display characteristic peaks for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the carbons of the polymer backbone.

SEC/GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[2]

Instrumentation:

  • A GPC system equipped with a refractive index (RI) detector.

  • A set of columns suitable for the expected molecular weight range of the polymer.

Experimental Conditions:

  • Mobile Phase: A suitable solvent in which the polymer is soluble, such as tetrahydrofuran (THF).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Calibration: The system should be calibrated with narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)) to generate a calibration curve for molecular weight determination.

Sample Preparation:

  • Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in the mobile phase.

  • Filter the solution through a syringe filter (e.g., 0.45 µm) before injection to remove any particulate matter.

Thermal analysis provides information about the thermal transitions and stability of the polymer.

Instrumentation:

  • A Differential Scanning Calorimeter (DSC) for determining the glass transition temperature (Tg).

  • A Thermogravimetric Analyzer (TGA) for assessing thermal stability.

DSC Procedure:

  • Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into an aluminum DSC pan.

  • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above its expected Tg.

  • Cool the sample at a controlled rate.

  • Reheat the sample at the same rate. The glass transition is typically observed as a step-like change in the heat flow curve during the second heating scan.

TGA Procedure:

  • Place a small, accurately weighed sample of the polymer (typically 5-10 mg) into a TGA pan.

  • Heat the sample under a nitrogen or air atmosphere from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • The TGA curve will show the weight loss of the polymer as a function of temperature, indicating its decomposition temperature and thermal stability.

Mandatory Visualizations

Experimental Workflow: Thermoresponsive Drug Delivery System

The following diagram illustrates a conceptual workflow for the development and application of a poly(this compound)-based hydrogel for thermoresponsive drug delivery.

DrugDeliveryWorkflow synthesis Free Radical Polymerization of tBMA with Cross-linker drug_loading Drug Encapsulation (e.g., during polymerization or by swelling in drug solution) synthesis->drug_loading Incorporation purification Purification to remove unreacted components drug_loading->purification Post-processing physicochemical Physicochemical Analysis (FTIR, NMR, SEM) thermal Thermal Analysis (DSC for LCST determination) swelling Swelling Studies (at different temperatures) below_lcst Below LCST (e.g., < 32°C) Hydrogel is swollen Minimal Drug Release above_lcst Above LCST (e.g., > 32°C) Hydrogel collapses Burst Drug Release below_lcst->above_lcst Temperature Increase analysis Quantification of Released Drug (e.g., UV-Vis) below_lcst->analysis above_lcst->analysis Sample Collection

Caption: Workflow for a thermoresponsive drug delivery system.

Logical Relationship: Synthesis and Characterization

This diagram illustrates the logical relationship between the synthesis of poly(this compound) and its subsequent characterization to determine its key physical properties.

SynthesisCharacterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Determined Physical Properties synthesis Polymerization of This compound nmr NMR Spectroscopy (Structure Verification) synthesis->nmr sec SEC/GPC (Molecular Weight & PDI) synthesis->sec dsc_tga Thermal Analysis (Tg & Thermal Stability) synthesis->dsc_tga solubility_test Solubility Testing (Solvent Screening) synthesis->solubility_test structure Chemical Structure nmr->structure mw Molecular Weight (Mn, Mw, PDI) sec->mw thermal_props Glass Transition (Tg) Decomposition Temp. dsc_tga->thermal_props solubility_profile Solubility solubility_test->solubility_profile

Caption: Synthesis and characterization logical flow.

References

Thermoresponsive Behavior of Poly(N-tert-Butylmethacrylamide) in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermoresponsive behavior of poly(N-tert-Butylmethacrylamide) (pNtBMA) and its copolymers in aqueous solutions. pNtBMA is a stimuli-responsive polymer that exhibits a Lower Critical Solution Temperature (LCST), a property that makes it a promising candidate for a variety of biomedical applications, including controlled drug delivery, tissue engineering, and bioseparations. This document details the synthesis of pNtBMA, methods for characterizing its thermoresponsive properties, and the factors that influence its LCST.

Core Concepts: The Thermoresponsive Nature of pNtBMA

Thermoresponsive polymers undergo a reversible phase transition in response to a change in temperature. For polymers exhibiting an LCST, they are soluble in a solvent at lower temperatures and become insoluble as the temperature is raised above this critical point. This phenomenon is driven by a shift in the balance of interactions between the polymer and solvent molecules, as well as intramolecular and intermolecular polymer interactions. In the case of pNtBMA in water, at temperatures below the LCST, hydrogen bonding between the amide groups of the polymer and water molecules dominates, leading to dissolution. As the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions between the bulky tert-butyl groups of the polymer chains become more favorable, causing the polymer to collapse and precipitate out of solution.[1][2]

Quantitative Data on Thermoresponsive Behavior

The LCST of pNtBMA can be precisely tuned by copolymerizing it with other monomers. By incorporating hydrophilic or hydrophobic comonomers, the overall hydrophilic-lipophilic balance of the resulting copolymer is altered, thereby shifting the transition temperature.[1][2]

One of the most effective ways to modulate the LCST of pNtBMA is through copolymerization with acrylamide (AAm), a hydrophilic monomer. Increasing the molar fraction of acrylamide in the copolymer leads to a higher LCST.[1]

Table 1: Lower Critical Solution Temperature (LCST) of Poly(N-tert-butylacrylamide-co-acrylamide) Copolymers

Mole % NtBA in FeedMole % AAm in FeedLCST (°C)
80202
703010
604019
505027
406037
307045
208058

Data extracted from "Stimuli sensitive copolymer poly(N‐tert‐butylacrylamide‐ran‐acrylamide): Synthesis and characterization".[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of pNtBMA and the characterization of its thermoresponsive behavior.

Synthesis of Poly(N-tert-butylacrylamide) via Free Radical Polymerization

This protocol describes a typical free-radical polymerization of N-tert-butylacrylamide in a solution.

Materials:

  • N-tert-butylacrylamide (NtBA) monomer

  • 2,2'-Azobis(isobutyronitrile) (AIBN) as initiator

  • N,N-Dimethylformamide (DMF) as solvent

  • Methanol

  • Deionized water

Procedure:

  • Monomer and Initiator Preparation: In a reaction vessel, dissolve the desired amount of N-tert-butylacrylamide monomer and AIBN (typically 1-2 mol% with respect to the monomer) in DMF. A typical concentration would be a total of 5g of monomers and 50mg of AIBN in 25ml of DMF.[3][4]

  • Degassing: To remove dissolved oxygen, which can inhibit polymerization, flush the solution with an inert gas, such as nitrogen or argon, for at least 30 minutes.

  • Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at a constant temperature, typically between 60-70 °C, and stir the reaction mixture. The polymerization time can vary from a few hours to 24 hours, depending on the desired molecular weight and conversion.

  • Precipitation and Purification: After polymerization, cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as deionized water or methanol.

  • Washing and Drying: Collect the precipitated polymer by filtration. Wash the polymer multiple times with the non-solvent to remove any unreacted monomer, initiator, and solvent. Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Determination of Lower Critical Solution Temperature (LCST)

The LCST of pNtBMA and its copolymers can be determined using several techniques, with turbidimetry and Differential Scanning Calorimetry (DSC) being the most common.

This method relies on the change in the optical transparency of the polymer solution as it undergoes the phase transition.

Equipment:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier device)

  • Cuvettes

Procedure:

  • Solution Preparation: Prepare a dilute aqueous solution of the polymer (e.g., 1 wt%). Ensure the polymer is fully dissolved.

  • Measurement: Place the cuvette containing the polymer solution in the spectrophotometer.

  • Temperature Ramp: Gradually increase the temperature of the cuvette holder at a controlled rate (e.g., 0.5-1 °C/min).

  • Data Acquisition: Monitor the transmittance (or absorbance) of the solution at a fixed wavelength (e.g., 500 nm) as a function of temperature.

  • LCST Determination: The LCST is typically defined as the temperature at which the transmittance of the solution drops to 50% of its initial value.[5]

DSC measures the heat flow associated with the phase transition, providing thermodynamic information about the process.

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • DSC pans and lids

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the polymer solution (typically 5-10 mg) into a DSC pan and hermetically seal it. Prepare a reference pan containing the same amount of pure solvent (water).

  • Instrument Setup: Place the sample and reference pans in the DSC cell.

  • Temperature Program: Heat the sample at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected LCST.

  • Data Analysis: The phase transition will appear as an endothermic peak in the DSC thermogram. The onset temperature of this peak is often taken as the LCST.[6][7]

Visualizing Key Processes and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for synthesizing and characterizing thermoresponsive polymers, and the relationship between copolymer composition and the resulting LCST.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer Monomer & Initiator Dissolution Degassing Degassing (N2 Purge) Monomer->Degassing Polymerization Polymerization (Heat & Stir) Degassing->Polymerization Precipitation Precipitation in Non-solvent Polymerization->Precipitation Purification Washing & Drying Precipitation->Purification NMR Structural Analysis (1H NMR) Purification->NMR GPC Molecular Weight (GPC/SEC) Purification->GPC LCST_Det LCST Determination (Turbidimetry/DSC) Purification->LCST_Det LCST_vs_Composition cluster_input Copolymer Composition cluster_output Lower Critical Solution Temperature (LCST) High_NtBA High NtBA Content (e.g., 80%) Low_LCST Low LCST (e.g., 2°C) High_NtBA->Low_LCST More Hydrophobic Equal_Ratio Equal NtBA/AAm Ratio (e.g., 50%) Mid_LCST Intermediate LCST (e.g., 27°C) Equal_Ratio->Mid_LCST Balanced Low_NtBA Low NtBA Content (e.g., 20%) High_LCST High LCST (e.g., 58°C) Low_NtBA->High_LCST More Hydrophilic

References

An In-depth Technical Guide to the Thermoresponsive Behavior of Poly(N-tert-Butylmethacrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lower Critical Solution Temperature (LCST) properties associated with poly(N-tert-Butylmethacrylamide) (PtBMAm). It addresses the behavior of the homopolymer and its significant role as a comonomer in tuning the thermoresponsive properties of copolymers for advanced applications in research and drug development.

Introduction to LCST and Poly(this compound)

A Lower Critical Solution Temperature (LCST) is a critical physical property of some polymers, defining the temperature above which the polymer and solvent are no longer miscible. Below the LCST, the polymer is soluble, forming a homogeneous solution, primarily due to hydrogen bonding between the polymer and water molecules. As the temperature rises to the LCST, these hydrogen bonds weaken, and hydrophobic interactions between polymer chains become dominant, causing the polymer to precipitate from the solution. This sharp, reversible phase transition makes thermoresponsive polymers, often called "smart" polymers, highly valuable for a range of applications, including drug delivery, tissue engineering, and smart surfaces.[1]

Poly(this compound) is a polymer synthesized from the this compound monomer. Due to the bulky and hydrophobic tert-butyl group, the homopolymer, PtBMAm, is generally considered water-insoluble. A similar polymer, poly(tert-butyl methacrylate), is known to be soluble in organic solvents such as THF, chloroform, and toluene, but precipitates from alcohols and is not water-soluble[2]. Consequently, the PtBMAm homopolymer does not exhibit a Lower Critical Solution Temperature in aqueous solutions.

However, this compound is a crucial hydrophobic comonomer. By incorporating it into more hydrophilic polymer chains, the overall hydrophobic-hydrophilic balance of the resulting copolymer can be precisely controlled. This allows for the fine-tuning of the LCST to a specific, desired temperature, making it highly relevant for physiological and other temperature-sensitive applications.[3]

Synthesis of Thermoresponsive Copolymers

The most common method for synthesizing this compound-containing copolymers is free-radical polymerization. This technique allows for the creation of random copolymers where the monomer units are distributed along the polymer chain.

Typical Protocol for Free-Radical Polymerization:

A representative synthesis, adapted for N-substituted (meth)acrylamide copolymers, is as follows:

  • Monomer and Initiator Preparation: The desired molar ratios of this compound and a hydrophilic comonomer (e.g., N-isopropylacrylamide) are dissolved in an appropriate solvent, such as benzene or N,N-dimethylformamide (DMF).[4]

  • Initiator Addition: A free-radical initiator, such as azobisisobutyronitrile (AIBN), is added to the solution.[4]

  • Deoxygenation: The solution is deoxygenated to prevent inhibition of the polymerization reaction, typically by bubbling with an inert gas like nitrogen or argon for 20-30 minutes.

  • Polymerization Reaction: The reaction vessel is sealed and placed in a temperature-controlled bath, commonly at 60-70°C, and left for several hours (e.g., 24 hours) to proceed.[4]

  • Purification: After the reaction, the polymer is precipitated by pouring the solution into a non-solvent (e.g., cold diethyl ether or hexane).

  • Drying: The precipitated polymer is collected, washed, and dried under vacuum to remove residual solvent and unreacted monomers.

The final copolymer composition can be determined using techniques like ¹H-NMR spectroscopy by integrating the characteristic peaks of each monomer unit.[5]

Quantitative Data on LCST of Copolymers

The primary role of this compound is to decrease the LCST of a hydrophilic polymer. The bulky tert-butyl group increases the overall hydrophobicity of the copolymer, causing it to phase-separate from water at a lower temperature.

As a case study, the following table summarizes the effect of incorporating the closely related N-tert-butylacrylamide (NtBA) on the LCST of poly(N-isopropylacrylamide) (PNIPAM). The principle of using a hydrophobic comonomer to tune the LCST is identical.

Copolymer Composition (mol% NIPAM)Copolymer Composition (mol% NtBA)LCST (°C)
100032.8
95529.5
901025.1
851522.3
Data derived from studies on poly(N-isopropylacrylamide-co-N-tert-butylacrylamide) copolymers.[4]

This data clearly demonstrates that as the content of the hydrophobic comonomer (NtBA) increases, the LCST of the resulting copolymer systematically decreases.

Experimental Protocols for LCST Determination

Accurate determination of the LCST is critical for the application of thermoresponsive polymers. The most common techniques are turbidimetry and Differential Scanning Calorimetry (DSC).

This method measures the change in optical transmittance of a polymer solution as a function of temperature. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

Detailed Protocol:

  • Sample Preparation: Prepare a dilute aqueous solution of the polymer, typically at a concentration of 1% (w/v).

  • Measurement Setup: Place the solution in a cuvette inside a spectrophotometer equipped with a temperature-controlled cell holder.

  • Heating and Data Collection: Increase the temperature of the solution at a controlled rate, for example, 0.5°C per minute.

  • Data Acquisition: Record the optical transmittance at a fixed wavelength (e.g., 405 nm) as the temperature increases.[4]

  • LCST Determination: Plot transmittance versus temperature. The LCST is identified as the temperature corresponding to the inflection point of the curve, or more commonly, the point of 50% transmittance.

DSC measures the heat flow associated with the polymer's phase transition. The dehydration of the polymer chains at the LCST is an endothermic process, which is detected as a peak in the DSC thermogram.

Detailed Protocol:

  • Sample Preparation: Accurately weigh a small amount of the polymer solution (typically 5-10 mg of a 1% solution) into a DSC pan. An equal amount of pure solvent is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument.

  • Thermal Scan: Heat the sample at a constant rate, such as 2.0°C per minute, over a temperature range that encompasses the expected LCST (e.g., 0°C to 60°C).[4]

  • Data Analysis: The LCST is determined from the resulting thermogram as the onset temperature or the peak temperature of the endothermic transition. The area under the peak corresponds to the enthalpy of the transition.

Visualizations

LCST_Modulation cluster_1 Polymer Properties cluster_2 Outcome hydrophilic Hydrophilic Monomer (e.g., NIPAM) balance Hydrophilic-Hydrophobic Balance hydrophilic->balance Increases Hydrophilicity hydrophobic Hydrophobic Monomer (e.g., NtBMAm) hydrophobic->balance Increases Hydrophobicity lcst Lower Critical Solution Temperature (LCST) balance->lcst Determines

Caption: Modulation of LCST via copolymer composition.

LCST_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result prep Prepare 1% (w/v) Aqueous Polymer Solution turbidimetry Turbidimetry (0.5°C/min heating rate) prep->turbidimetry dsc DSC (2.0°C/min heating rate) prep->dsc plot_trans Plot Transmittance vs. Temperature turbidimetry->plot_trans plot_heat Plot Heat Flow vs. Temperature dsc->plot_heat result Determine LCST Value (50% T or Onset/Peak Temp) plot_trans->result plot_heat->result

Caption: Workflow for LCST determination.

References

N-tert-Butylmethacrylamide monomer solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of N-tert-Butylmethacrylamide Monomer in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound (TBNMA), a monomer with increasing importance in polymer chemistry and its applications in fields such as drug delivery. Understanding the solubility of TBNMA in various organic solvents is crucial for its polymerization, processing, and formulation into functional materials.

Introduction to this compound (TBNMA)

This compound is a vinyl monomer characterized by a bulky tert-butyl group attached to the nitrogen atom of the acrylamide functionality. This structural feature imparts unique properties to its polymers, including thermal responsiveness and hydrophobicity. TBNMA is a white to off-white crystalline solid at room temperature.[1][2] Its polymers are of significant interest for applications in controlled drug release, hydrogels, and responsive materials.

A study has reported the solubility of N-tert-butylacrylamide in several organic solvents, including ethyl acetate, ethanol, dichloromethane, water, formamide, N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAC), at temperatures ranging from 279.15 to 353.15 K.[3][4]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents. It is important to note that while a detailed study by Wang et al. (2011) investigated the solubility of TBNMA in a range of solvents, the full dataset from this study is not publicly available. The data presented here is compiled from various sources and should be considered as a general guideline.

SolventTemperature (°C)SolubilitySource
Various Organic Solvents203.8 g/L--INVALID-LINK--, --INVALID-LINK--[1][2][5]
Ethanol30Limited--INVALID-LINK--[6]
Water301 g/L--INVALID-LINK--[1][2]
WaterAmbientShould be soluble up to 9 g/L--INVALID-LINK--

Note: The solubility of TBNMA is temperature-dependent and generally increases with temperature.[3][4] The study by Wang et al. (2011) provides a comprehensive analysis of this temperature dependency in the aforementioned solvents.

Experimental Protocol for Solubility Determination (Synthetic Method)

The "synthetic method" is a common technique used to determine the solubility of a solid in a liquid at various temperatures. A plausible experimental protocol based on this method is detailed below.

Objective: To determine the temperature at which a known composition of solute (TBNMA) and solvent becomes a homogeneous solution upon heating, and subsequently, the temperature at which it begins to precipitate upon cooling.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Jacketed glass vessel with a stirrer

  • Circulating water bath with temperature control (e.g., ±0.1 K)

  • Calibrated thermometer or thermocouple

  • Analytical balance (±0.0001 g)

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: A series of samples with different known compositions of TBNMA and the chosen organic solvent are prepared by accurately weighing both components directly into the jacketed glass vessel.

  • Heating and Dissolution: The mixture is heated slowly and at a constant rate using the circulating water bath while being continuously stirred to ensure homogeneity.

  • Visual Observation: The temperature at which the last solid particle of TBNMA dissolves completely is carefully recorded. This is the saturation temperature for that specific composition.

  • Cooling and Precipitation: The clear solution is then cooled down slowly and at a constant rate.

  • Precipitation Point: The temperature at which the first sign of turbidity or crystal formation appears is recorded as the precipitation or cloud point.

  • Data Analysis: The experiment is repeated for various compositions of TBNMA and the solvent to construct a solubility curve (solubility vs. temperature).

Logical Workflow for Solubility Determination

The following diagram illustrates the general logical workflow for determining the solubility of a solid monomer like this compound in an organic solvent.

Solubility_Workflow start Start prep Prepare Known Composition of TBNMA and Solvent start->prep heat Heat Mixture at a Constant Rate with Stirring prep->heat observe_dissolution Observe and Record Dissolution Temperature heat->observe_dissolution cool Cool Solution at a Constant Rate with Stirring observe_dissolution->cool observe_precipitation Observe and Record Precipitation Temperature cool->observe_precipitation repeat Repeat for Different Compositions observe_precipitation->repeat repeat->prep Yes plot Construct Solubility Curve (Solubility vs. Temperature) repeat->plot No end_node End plot->end_node

Caption: Workflow for determining monomer solubility.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

  • Temperature: As with most solid solutes, the solubility of TBNMA in organic solvents generally increases with temperature.

  • Polarity of the Solvent: The "like dissolves like" principle applies. TBNMA has both polar (amide group) and nonpolar (tert-butyl and vinyl groups) characteristics. Its solubility will be highest in solvents with a compatible polarity.

  • Hydrogen Bonding: The amide group in TBNMA can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols, formamide) can interact favorably with the monomer, potentially increasing its solubility.

  • Purity of Monomer and Solvent: Impurities can affect the measured solubility.

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents. While a comprehensive, publicly available dataset is limited, the existing information and established experimental methodologies provide a solid foundation for researchers and professionals working with this monomer. The provided experimental protocol and workflow diagram offer a practical guide for determining solubility in specific solvent systems relevant to a particular application. Further research to populate a comprehensive public database of TBNMA solubility would be highly beneficial to the scientific community.

References

A Technical Guide to the Hydrophobicity of N-tert-Butylmethacrylamide and Comparative Monomers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Hydrophobicity in Polymer-Based Therapeutics

Hydrophobicity is a fundamental physicochemical property that dictates the interaction of a molecule with water. In the realm of polymer science and drug delivery, the hydrophobicity of constituent monomers is a critical design parameter that profoundly influences the macroscopic properties and ultimate performance of therapeutic systems. The balance between hydrophobic and hydrophilic characteristics within a polymer network governs crucial factors such as drug encapsulation efficiency, nanoparticle stability, drug release kinetics, and interactions with biological membranes.[1] An optimal hydrophilic-lipophilic balance (HLB) is often sought to ensure that a drug carrier can effectively transport a hydrophobic drug through an aqueous biological environment to its target site.[2]

This technical guide provides an in-depth analysis of the hydrophobicity of N-tert-Butylmethacrylamide (tBMA), a monomer of growing interest, by comparing its key hydrophobicity metrics against a selection of commonly utilized monomers in biomedical research and drug development. Quantitative data is presented to facilitate direct comparison, and detailed experimental protocols for measuring these properties are provided.

Quantitative Comparison of Monomer Hydrophobicity

The hydrophobicity of a monomer can be quantified through several key parameters: the octanol-water partition coefficient (LogP), solubility in water, and the water contact angle of its corresponding homopolymer. A higher LogP value and a larger contact angle indicate greater hydrophobicity, while higher water solubility indicates greater hydrophilicity.

The table below summarizes these metrics for this compound and other standard monomers.

MonomerMonomer StructureLogP (Octanol/Water)Water Solubility (at 20-25°C)HomopolymerPolymer Water Contact Angle (θ)
This compound (tBMA) *C=C(C)C(=O)NC(C)(C)C~1.4~9 g/LPoly(N-tert-butylacrylamide)Not Found
Methyl Methacrylate (MMA) C=C(C)C(=O)OC1.38[3][4][5]15.9 g/L[3][6]Poly(methyl methacrylate) (PMMA)66° - 71°[7][8][9]
Styrene C=CC1=CC=CC=C12.95[7][10]0.31 g/L[10][11]Polystyrene (PS)86° - 94°[10][11][12]
N-isopropylacrylamide (NIPAAm) C=CC(=O)NC(C)C0.28 (est.)[4]Slightly Soluble[4]Poly(N-isopropylacrylamide) (PNIPAM)~42° (< LCST) / ~90° (> LCST)[13]
2-Hydroxyethyl Methacrylate (HEMA) C=C(C)C(=O)OCCO0.42 - 0.50[14][15]Miscible[14][15]Poly(2-hydroxyethyl methacrylate) (PHEMA)~61° - 69°
Acrylic Acid (AA) C=CC(=O)O0.28 - 0.35MisciblePoly(acrylic acid) (PAA)~6.5° - 62°

*Due to limited available data for this compound, values from its close structural analog, N-tert-Butylacrylamide (tBA), are used as an approximation. The LogP for tBA is reported to be ~1.1-1.4.[9] Its water solubility is approximately 9 g/L.[1][8]

From this data, this compound, represented by its acrylamide analog, exhibits moderate hydrophobicity. Its LogP value is comparable to that of Methyl Methacrylate, positioning it as significantly more hydrophobic than highly hydrophilic monomers like Acrylic Acid and HEMA, but less hydrophobic than the very nonpolar Styrene monomer.

Impact of Monomer Hydrophobicity on Drug Delivery Carrier Performance

The choice of monomer and the resulting polymer's hydrophobicity directly impacts the efficacy of a drug delivery system. Increased hydrophobicity in the polymer backbone can enhance the encapsulation of hydrophobic drugs and improve the stability of the resulting nanoparticles. However, excessive hydrophobicity can lead to poor interaction with aqueous biological fluids and potential toxicity. The diagram below illustrates the interconnected relationships between monomer properties and the functional outcomes of a drug delivery vehicle.

G Impact of Monomer Hydrophobicity on Drug Delivery cluster_0 Monomer Monomer Properties Hydrophobicity Hydrophobicity (e.g., High LogP) Hydrophilicity Hydrophilicity (e.g., Low LogP) Polymer Polymer Properties Hydrophobicity->Polymer Influences DrugLoading ↑ Hydrophobic Drug Loading Hydrophobicity->DrugLoading Stability ↑ Nanoparticle Stability Hydrophobicity->Stability BioInteraction ↑ Cell Membrane Interaction Hydrophobicity->BioInteraction Hydrophilicity->Polymer Influences Solubility ↑ Aqueous Solubility Hydrophilicity->Solubility Stealth ↑ 'Stealth' Properties (Reduced Opsonization) Hydrophilicity->Stealth Amphiphilicity Amphiphilicity (Block Copolymers) Polymer->Amphiphilicity Leads to Amphiphilicity->DrugLoading Amphiphilicity->Stability Release Sustained Release Amphiphilicity->Release Carrier Drug Carrier Performance

Fig 1. Logical flow of how monomer hydrophobicity influences polymer properties and carrier performance.

Detailed Experimental Protocols

Accurate and reproducible measurement of hydrophobicity is paramount. The following sections detail the standard operating procedures for the key experimental techniques cited.

LogP Determination by Shake-Flask Method (OECD 107)

The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient (LogP). It directly measures the concentration of a solute in two immiscible phases.

Methodology:

  • Preparation of Phases: Prepare mutually saturated n-octanol and water (or a suitable buffer like PBS, pH 7.4). This is achieved by mixing the two liquids, shaking vigorously, and allowing them to separate for at least 24 hours before use.

  • Solute Addition: A small, precisely weighed amount of the monomer (~1 mg) is dissolved in a vessel containing a known volume of the mutually saturated solvents (e.g., 10 mL water and 10 mL octanol).[12] Alternatively, a stock solution of the compound in a solvent like DMSO can be added.[12]

  • Equilibration: The vessel is sealed and agitated at a constant temperature (e.g., 25°C) until equilibrium is reached. This can involve shaking or rotating the vessel for a period ranging from 1 to 24 hours.[12]

  • Phase Separation: The mixture is centrifuged to ensure complete and clean separation of the octanol and aqueous phases.

  • Quantification: An aliquot is carefully removed from each phase. The concentration of the monomer in each phase is then determined using an appropriate analytical technique, such as UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value:

    • P = [Concentration]octanol / [Concentration]aqueous

    • LogP = log10(P)

G Workflow: Shake-Flask LogP Determination start Start prep Prepare Mutually Saturated Octanol & Water start->prep add Add Solute (Monomer) to Solvent Mixture prep->add shake Agitate at Constant Temp (1-24h) for Equilibration add->shake centrifuge Centrifuge for Phase Separation shake->centrifuge sample Sample Aliquots from Each Phase centrifuge->sample analyze Analyze Concentration (e.g., HPLC, UV-Vis) sample->analyze calc Calculate P and LogP analyze->calc end End calc->end

Fig 2. Experimental workflow for determining the LogP value using the shake-flask method.
Water Contact Angle Measurement by Sessile Drop Method (ASTM D5946)

This optical method measures the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. It provides a direct measure of the wettability of a solid surface, such as a polymer film.

Methodology:

  • Polymer Film Preparation: A thin, uniform film of the polymer is prepared on a solid, flat substrate (e.g., silicon wafer, glass slide) via methods like spin-coating, dip-coating, or solvent casting. The film is thoroughly dried to remove any residual solvent.

  • Instrumentation Setup: The polymer-coated substrate is placed on a level stage within a contact angle goniometer. The system is environmentally controlled for temperature (e.g., 23 ± 2 °C) and humidity (50 ± 10%).[13]

  • Droplet Deposition: A micro-syringe dispenses a small, precise volume of high-purity water (e.g., 1-6 µL) onto the polymer surface.[9][13] The drop is deposited gently to minimize dynamic effects.

  • Image Capture: A high-resolution camera, positioned parallel to the substrate, captures a profile image of the sessile drop on the surface. The image is typically taken within a few seconds of deposition to measure the static contact angle.[9]

  • Angle Analysis: Software analyzes the captured image by fitting a mathematical equation (e.g., Young-Laplace) to the shape of the droplet. The angle between the baseline of the drop and the tangent at the drop's edge is calculated.

  • Replication: Measurements are repeated at multiple locations on the film surface to ensure statistical validity and account for any surface heterogeneity.[13] The mean value is reported as the contact angle.

G Workflow: Sessile Drop Contact Angle Measurement start Start prep Prepare Uniform Polymer Film on Substrate start->prep place Place Sample in Goniometer under Controlled Conditions prep->place dispense Dispense Precise Water Droplet (1-6 µL) onto Surface place->dispense capture Capture High-Resolution Profile Image of Droplet dispense->capture analyze Analyze Image with Software to Fit Droplet Shape capture->analyze calc Calculate Angle between Baseline and Tangent analyze->calc repeat Repeat Measurement at Multiple Locations calc->repeat end End repeat->end

Fig 3. Experimental workflow for measuring water contact angle via the sessile drop method.
Hansen Solubility Parameter (HSP) Determination

Hansen Solubility Parameters provide a more nuanced view of solubility by breaking down the total Hildebrand solubility parameter (δt) into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). A polymer's HSP is determined by testing its solubility in a range of solvents with known HSPs.

Methodology:

  • Solvent Selection: A set of diverse solvents (typically 20-30) with well-characterized and wide-ranging Hansen parameters (δd, δp, δh) is selected.

  • Solubility Testing: A small amount of the polymer is added to each solvent (e.g., 10% w/v). The mixtures are agitated and allowed to sit for a set period (e.g., 24 hours).

  • Scoring: Each solvent is scored based on its ability to dissolve the polymer. A simple binary system is often used: '1' for a good solvent (polymer dissolves completely) and '0' for a poor solvent (polymer swells or remains undissolved).

  • Data Plotting: The HSPs of each solvent are plotted as points in a 3D space with axes δd, δp, and δh. The points are color-coded based on their solubility score ('good' or 'poor').

  • Hansen Sphere Calculation: A computational algorithm is used to find the center point (δd, δp, δh of the polymer) and radius (R₀) of a sphere that best encompasses all the 'good' solvents while excluding the 'poor' solvents. The center of this "solubility sphere" represents the Hansen Solubility Parameters of the polymer.

Conclusion

This guide provides a quantitative and methodological framework for understanding the hydrophobicity of this compound in the context of other monomers crucial to drug delivery and biomaterials science. The data indicates that tBMA is a moderately hydrophobic monomer, similar to MMA. This positions it as a versatile building block for tuning the hydrophilic-lipophilic balance of copolymers. For drug development professionals, this moderate hydrophobicity suggests that polymers incorporating tBMA could offer a favorable balance for encapsulating nonpolar drug molecules while maintaining sufficient interaction with the aqueous biological environment. The detailed protocols and workflows provided herein serve as a practical resource for researchers aiming to characterize and rationally design next-generation polymer-based therapeutic systems.

References

N-tert-Butylmethacrylamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6554-73-0

This technical guide provides an in-depth overview of N-tert-Butylmethacrylamide, a functional monomer with significant potential in polymer chemistry, particularly for applications in the biomedical and materials science fields. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, polymerization, and potential applications, with a focus on experimental protocols and quantitative data.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder.[1] Its bulky tert-butyl group imparts unique solubility and thermal characteristics to the polymers derived from it. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 6554-73-0[1]
Molecular Formula C8H15NO[2]
Molecular Weight 141.21 g/mol [2]
Melting Point 56.0 to 60.0 °C[1]
Appearance White to Almost white powder to crystal[1]
Solubility Almost transparent in Methanol[1]

Note: Much of the publicly available data refers to N-tert-Butylacrylamide. The data presented here is specific to this compound where available.

Synthesis and Purification

While detailed, step-by-step synthesis protocols for this compound are not extensively published, a general approach involves the reaction of methacryloyl chloride with tert-butylamine. A generalized experimental protocol, adapted from procedures for similar compounds, is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methacryloyl chloride

  • tert-Butylamine

  • Anhydrous diethyl ether (or a similar inert solvent)

  • Triethylamine (or another suitable base)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, dissolve tert-butylamine in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of methacryloyl chloride in anhydrous diethyl ether from the dropping funnel to the stirred tert-butylamine solution. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent, such as hexane or a mixture of hexane and ethyl acetate, to yield a crystalline solid.[3]

Polymerization of this compound

This compound can be polymerized via free radical polymerization to produce homopolymers or copolymers with other vinyl monomers. The bulky tert-butyl group influences the polymerization kinetics and the properties of the resulting polymer.

Experimental Protocol: Free Radical Homopolymerization

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dioxane, or toluene)

  • Precipitating solvent (e.g., methanol, hexane, or water)

Procedure:

  • Dissolve the this compound monomer and AIBN initiator in the chosen anhydrous solvent in a reaction vessel.

  • Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes.

  • Seal the reaction vessel and place it in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-80 °C).

  • Allow the polymerization to proceed for the desired time, which can range from a few hours to 24 hours, depending on the desired conversion and molecular weight.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction solution to a stirred excess of a non-solvent (e.g., pouring a DMF solution into water or methanol).

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with the precipitating solvent to remove any unreacted monomer and initiator.

  • Dry the polymer under vacuum at a suitable temperature until a constant weight is achieved.

Applications in Drug Development and Biomaterials

Polymers based on this compound are of interest in the field of drug delivery and biomaterials due to their potential for thermoresponsive behavior and biocompatibility. The hydrophobic nature of the tert-butyl group can contribute to the formation of micelles or nanoparticles for drug encapsulation.

While specific drug delivery systems based solely on poly(this compound) are not extensively documented, its copolymers are being explored. For instance, copolymerization with hydrophilic monomers can lead to amphiphilic block copolymers that self-assemble in aqueous environments, a key process for creating drug carriers.

Conceptual Experimental Workflow: Preparation of Nanoparticles for Drug Delivery

This workflow outlines a conceptual process for creating and evaluating drug-loaded nanoparticles from a copolymer containing this compound.

G cluster_synthesis Copolymer Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation A 1. Monomer Selection (e.g., this compound & a hydrophilic monomer) B 2. Controlled Polymerization (e.g., RAFT) A->B C 3. Self-Assembly (in aqueous solution) B->C D 4. Drug Loading (e.g., encapsulation) C->D E 5. Size and Morphology (e.g., DLS, TEM) D->E F 6. Drug Encapsulation Efficiency E->F G 7. Drug Release Study F->G H 8. Biocompatibility Assay (e.g., cell viability) G->H

Experimental workflow for nanoparticle drug delivery system.

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific research detailing the interaction of this compound-based polymers with cellular signaling pathways. However, in the broader context of biomaterials, the physical properties of a polymer matrix, such as stiffness and hydrophobicity, can influence cell behavior through mechanotransduction pathways.

The following diagram illustrates a generalized logical relationship for the design of a biomaterial using this compound and its potential impact on cellular responses.

G cluster_design Biomaterial Design cluster_properties Material Properties cluster_response Cellular Response A Monomer Ratio (NTBMAM vs. Co-monomer) C Hydrophobicity A->C E Thermoresponsiveness A->E B Polymer Architecture (e.g., linear, crosslinked) D Mechanical Stiffness B->D F Cell Adhesion C->F D->F H Gene Expression D->H G Cell Proliferation F->G G->H

Logical relationships in biomaterial design.

Conclusion

This compound is a valuable monomer for the synthesis of functional polymers. While the available literature is not as extensive as for its acrylamide counterpart, the unique properties conferred by the tert-butyl and methacrylate groups suggest significant potential for applications in advanced materials, particularly in the development of novel drug delivery systems and smart biomaterials. Further research is warranted to fully explore the synthesis, polymerization, and biological interactions of this compound-based polymers to unlock their full potential in the pharmaceutical and biomedical fields.

References

Spectral Analysis of N-tert-Butylmethacrylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of N-tert-Butylmethacrylamide using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral data, experimental protocols, and workflow visualizations to support the characterization of this compound.

Introduction to this compound

This compound is a monomer characterized by a methacrylamide functional group and a bulky tert-butyl substituent on the nitrogen atom. This structure imparts unique properties, making it a valuable component in the synthesis of various polymers. Understanding its spectral characteristics is fundamental for quality control, reaction monitoring, and structural elucidation in research and development settings. This guide focuses on its signature responses to NMR and FTIR spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By observing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and chemical environment of atoms.

¹H NMR Spectral Data

Proton NMR (¹H NMR) provides information on the hydrogen atoms within the molecule. While experimental data for this compound is not widely published, the expected chemical shifts can be reliably predicted based on the analysis of the closely related compound, N-tert-butylacrylamide, and known substituent effects. The key difference is the presence of an α-methyl group in this compound, which simplifies the vinyl proton signals.

The ¹H NMR spectrum of this compound is expected to show four distinct signals in a deuterated solvent like CDCl₃.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃ )₃~1.35 - 1.45Singlet9H
=C-CH₃ ~1.90 - 2.00Singlet3H
=CH₂ (vinyl protons)~5.30 and ~5.70Singlet (each)1H + 1H
N-H ~5.50 - 6.50 (broad)Singlet (broad)1H

Note: The N-H proton signal can be broad and its chemical shift is highly dependent on solvent and concentration.

¹³C NMR Spectral Data

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. As with ¹H NMR, specific experimental data for this compound is scarce. The following table presents predicted chemical shifts based on typical values for substituted methacrylamides.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)
-C (CH₃)₃~51 - 53
-C(C H₃)₃~28 - 30
=C-C H₃~18 - 20
=C H₂~118 - 120
C =CH₂~140 - 142
C =O~168 - 170

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectral fingerprint. The key absorptions for this compound are associated with the N-H bond, the C=O (amide) bond, the C=C double bond, and C-H bonds.

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupIntensity
~3300 - 3350N-H StretchSecondary Amide (R-NH-COR')Medium
~3080 - 3020=C-H StretchAlkeneMedium
~2970 - 2870C-H StretchAlkane (tert-butyl, methyl)Strong
~1660 - 1670C=O Stretch (Amide I)AmideStrong
~1620 - 1630C=C StretchAlkeneMedium
~1540 - 1550N-H Bend (Amide II)AmideStrong
~1465 and ~1370C-H BendAlkaneMedium
~920 - 940=C-H Out-of-Plane BendAlkene (gem-disubstituted)Strong

Note: Data is interpreted from the gas-phase spectrum provided by the NIST/EPA Gas-Phase Infrared Database and may vary slightly in solid or liquid phase measurements.[1]

Experimental Protocols

NMR Spectroscopy Protocol

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound solid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for precise referencing (modern spectrometers can reference to the residual solvent peak).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz or higher).

    • Insert the sample into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, typically by maximizing the lock signal and observing the free induction decay (FID) shape.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Set the number of scans (e.g., 8-16 scans) to achieve an adequate signal-to-noise ratio.

    • Set a relaxation delay (d1) of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C nucleus frequency.

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • A higher number of scans will be required due to the low natural abundance of ¹³C (e.g., 128 scans or more).

    • Set a relaxation delay (d1) of 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift axis by setting the TMS peak to 0 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

FTIR Spectroscopy Protocol (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid this compound.

  • Sample Preparation:

    • Dry spectroscopic grade KBr powder in an oven at ~110°C for at least 2 hours to remove any absorbed moisture. Store in a desiccator.

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Combine the sample and KBr in a clean agate mortar.

    • Gently grind the mixture with an agate pestle for several minutes until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Assemble a pellet press die. Transfer a small amount of the powder mixture into the die barrel.

    • Ensure the powder is evenly distributed across the bottom surface.

    • Place the die assembly into a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes. Applying a vacuum during pressing can help create a more transparent pellet by removing trapped air.

    • Carefully release the pressure and disassemble the die. A transparent or translucent pellet should be obtained.

  • FTIR Analysis:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the mid-IR range (4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

    • Correlate the observed peaks with known functional group absorption frequencies to confirm the structure of the compound.

Visualized Workflows

The following diagrams illustrate the logical workflows for the synthesis and spectral analysis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product methacryloyl_chloride Methacryloyl Chloride reaction Schotten-Baumann Reaction (e.g., in basic aqueous solution) methacryloyl_chloride->reaction tert_butylamine tert-Butylamine tert_butylamine->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Spectral_Analysis_Workflow cluster_nmr NMR Analysis cluster_ftir FTIR Analysis start This compound (Purified Solid) prep_nmr Dissolve in CDCl3 start->prep_nmr prep_ftir Prepare KBr Pellet start->prep_ftir acq_nmr Acquire 1H & 13C Spectra prep_nmr->acq_nmr proc_nmr Process FID Data acq_nmr->proc_nmr data_nmr Assign Chemical Shifts & Correlate to Structure proc_nmr->data_nmr acq_ftir Acquire Background & Sample Spectra prep_ftir->acq_ftir proc_ftir Ratio Spectra acq_ftir->proc_ftir data_ftir Identify Functional Group Absorption Bands proc_ftir->data_ftir

Caption: Workflow for NMR and FTIR spectral analysis.

Structure_Spectrum_Correlation cluster_structure Molecular Structure cluster_groups Functional Groups cluster_spectra Spectral Features structure This compound (C₈H₁₅NO) amide Secondary Amide (-CONH-) structure->amide tertbutyl tert-Butyl (-C(CH₃)₃) structure->tertbutyl alkene Methacryl (CH₂=C(CH₃)-) structure->alkene ftir_features FTIR Bands: - N-H Stretch (~3300 cm⁻¹) - C=O Stretch (~1665 cm⁻¹) - N-H Bend (~1545 cm⁻¹) amide->ftir_features correlates to nmr_features NMR Signals: - 1H: ~1.4, 1.9, 5.3, 5.7 ppm - 13C: ~29, 52, 119, 141, 169 ppm tertbutyl->nmr_features correlates to alkene->nmr_features correlates to alkene->ftir_features correlates to

References

Commercial availability of N-tert-Butylmethacrylamide for research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-tert-Butylmethacrylamide (NTBA) presents a versatile monomer for the synthesis of advanced polymers with applications in thermo-responsive materials, drug delivery systems, and cell culture technologies. This technical guide provides an in-depth overview of its commercial availability, synthesis, purification, and key research applications, complete with detailed experimental protocols and visualizations to facilitate its use in the laboratory.

Commercial Availability and Physicochemical Properties

This compound, often referred to as N-tert-Butylacrylamide (NTBA), is readily available in research-grade quantities from several major chemical suppliers. Researchers can procure this compound in various purities and quantities to suit their specific experimental needs.

SupplierPurityAvailable QuantitiesCAS NumberMolecular FormulaMolecular WeightMelting Point (°C)
Sigma-Aldrich97%5g, 25g, 100g107-58-4C₇H₁₃NO127.18 g/mol 128-130
Thermo Fisher Scientific98%10g, 50g, 250g107-58-4C₇H₁₃NO127.18 g/mol 128-131
TCI Chemicals>98.0%25g, 500g107-58-4C₇H₁₃NO127.18 g/mol 128-131

Synthesis and Purification

For laboratories preferring to synthesize NTBA in-house, the Ritter reaction provides a common and effective method. This reaction involves the addition of a carbocation, generated from an alcohol or alkene in a strong acidic medium, to a nitrile.

Synthesis of this compound via Ritter Reaction

This protocol outlines the synthesis of NTBA from tert-butyl alcohol and acrylonitrile.

Materials:

  • tert-Butyl alcohol

  • Acrylonitrile (pre-washed with 5% NaOH solution, then 3% orthophosphoric acid, followed by distilled water, and dried over anhydrous CaCl₂)[1][2][3][4]

  • Concentrated sulfuric acid

  • Ice bath

  • Crushed ice-water mixture

  • Methanol for recrystallization

Procedure:

  • In a flask equipped with a stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to acrylonitrile.

  • While maintaining the low temperature, add tert-butyl alcohol dropwise to the mixture with continuous stirring.

  • After the addition is complete, allow the reaction to proceed, monitoring its progress by techniques such as thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing a crushed ice-water mixture to precipitate the crude NTBA.

  • Collect the white precipitate by vacuum filtration and wash it thoroughly with cold water.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Ritter Reaction cluster_workup Product Isolation Acrylonitrile Acrylonitrile Mixing Mixing in Ice Bath Acrylonitrile->Mixing tert-Butyl_Alcohol tert-Butyl_Alcohol tert-Butyl_Alcohol->Mixing Sulfuric_Acid Sulfuric_Acid Sulfuric_Acid->Mixing Reaction_Progression Reaction Monitoring (TLC) Mixing->Reaction_Progression Precipitation Precipitation in Ice-Water Reaction_Progression->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Cold Water Filtration->Washing Crude_NTBA Crude_NTBA Washing->Crude_NTBA Yields

Workflow for the synthesis of this compound.
Purification by Recrystallization

To achieve high purity suitable for polymerization and other sensitive applications, the crude NTBA should be recrystallized.

Materials:

  • Crude this compound

  • Methanol (or warm, dry benzene)[1][2][3][4]

  • Heating source (e.g., hot plate)

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Dissolve the crude NTBA in a minimal amount of hot methanol (or warm benzene) to form a saturated solution.

  • If any insoluble impurities are present, perform a hot gravity filtration.

  • Allow the clear solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified white crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the crystals under vacuum to remove any residual solvent. A yield of approximately 87% can be expected.[1][3]

Applications in Research

NTBA is a key monomer in the development of "smart" polymers, particularly those that exhibit temperature sensitivity. These polymers have found significant use in drug delivery and cell encapsulation applications.

Thermo-responsive Hydrogels for Drug Delivery

Poly(this compound) and its copolymers can be formulated into hydrogels that undergo a volume phase transition at a specific temperature, known as the lower critical solution temperature (LCST). This property can be exploited for the controlled release of therapeutic agents.

Experimental Protocol: Drug Loading and Release Study

This protocol provides a general framework for loading a model drug into an NTBA-based hydrogel and studying its release kinetics.

Materials:

  • Synthesized and purified NTBA-based hydrogel

  • Model drug (e.g., doxorubicin, ibuprofen)

  • Phosphate-buffered saline (PBS) at physiological pH (7.4)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer

Procedure:

Drug Loading (Swelling-Diffusion Method):

  • Prepare a stock solution of the model drug in PBS.

  • Immerse a known weight of the dried NTBA-based hydrogel in the drug solution.

  • Allow the hydrogel to swell at a temperature below its LCST for a specified period (e.g., 24-48 hours) to facilitate drug absorption.

  • After loading, remove the hydrogel, gently blot the surface to remove excess solution, and dry it to a constant weight.

  • Determine the amount of drug loaded by measuring the decrease in the drug concentration of the loading solution using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

Drug Release Study:

  • Place the drug-loaded hydrogel in a known volume of fresh PBS (pH 7.4).

  • Maintain the system at a temperature above the hydrogel's LCST (e.g., 37°C) in a shaking incubator.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the drug concentration in the withdrawn aliquots using a UV-Vis spectrophotometer.

  • Calculate the cumulative drug release as a percentage of the total drug loaded.

Drug_Delivery_Workflow cluster_loading Drug Loading cluster_release Drug Release Hydrogel Dried NTBA Hydrogel Swelling Swelling & Diffusion (T < LCST) Hydrogel->Swelling Drug_Solution Model Drug Solution Drug_Solution->Swelling Loaded_Hydrogel Drug-Loaded Hydrogel Swelling->Loaded_Hydrogel Quantification_Loading Quantify Loaded Drug (UV-Vis) Loaded_Hydrogel->Quantification_Loading Determine Loading Efficiency Release_Medium PBS (pH 7.4) (T > LCST) Loaded_Hydrogel->Release_Medium Sampling Aliquot Collection Release_Medium->Sampling Quantification_Release Quantify Released Drug (UV-Vis) Sampling->Quantification_Release Cumulative_Release_Curve Cumulative_Release_Curve Quantification_Release->Cumulative_Release_Curve Plot

Workflow for drug loading and release studies.
Cell Encapsulation and Viability

The biocompatibility and tunable properties of NTBA-based hydrogels make them suitable for creating 3D scaffolds for cell culture and tissue engineering.

Experimental Protocol: Cell Encapsulation and Viability Assay

This protocol describes a general method for encapsulating cells within an NTBA-based hydrogel and assessing their viability.

Materials:

  • Sterile NTBA-based polymer solution (precursor to the hydrogel)

  • Cross-linking agent and photoinitiator (if using photopolymerization)

  • Cell suspension of the desired cell type (e.g., fibroblasts, mesenchymal stem cells)

  • Cell culture medium

  • Live/Dead viability/cytotoxicity kit (e.g., Calcein AM/Ethidium homodimer-1)

  • Fluorescence microscope

Procedure:

Cell Encapsulation:

  • Prepare a sterile solution of the NTBA-based polymer and any necessary cross-linkers or photoinitiators.

  • Trypsinize and count the cells to be encapsulated, then resuspend them in a small volume of culture medium to create a concentrated cell suspension.

  • Gently mix the cell suspension with the polymer solution to achieve a homogenous cell distribution.

  • Induce hydrogel formation. For photopolymerizable hydrogels, expose the cell-laden polymer solution to UV light of the appropriate wavelength and intensity for a short duration.

  • After gelation, wash the cell-laden hydrogels with sterile PBS and then add fresh cell culture medium.

  • Incubate the constructs at 37°C in a humidified incubator with 5% CO₂.

Cell Viability Assay:

  • At desired time points (e.g., 24, 48, 72 hours), remove the culture medium from the hydrogels.

  • Prepare the Live/Dead staining solution according to the manufacturer's protocol.

  • Incubate the cell-laden hydrogels in the staining solution for the recommended time, protected from light.

  • Wash the hydrogels with PBS to remove excess stain.

  • Visualize the encapsulated cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), while dead cells will have red fluorescent nuclei (Ethidium homodimer-1).

  • Quantify cell viability by counting the number of live and dead cells in multiple random fields of view.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

  • General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with eyes, skin, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.

  • First Aid: In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, seek medical attention.

Conclusion

This compound is a valuable monomer for researchers in materials science, drug delivery, and biomedical engineering. Its commercial availability and straightforward synthesis, combined with the unique thermo-responsive properties of its polymers, open up a wide range of research possibilities. By following the detailed protocols provided in this guide, researchers can effectively synthesize, purify, and utilize NTBA and its derivatives to advance their scientific investigations.

References

Methodological & Application

Application Notes and Protocols: Free Radical Polymerization of N-tert-Butylmethacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butylmethacrylamide (NTBM) is a functional monomer utilized in the synthesis of a variety of polymers. The resulting poly(this compound) (PNTBM) possesses a unique combination of properties, including thermal stability and a bulky hydrophobic side group, which makes it a valuable component in materials for biomedical applications, such as drug delivery systems, hydrogels, and responsive materials. This document provides a detailed protocol for the free radical polymerization of NTBM, a common and versatile method for synthesizing PNTBM.

Experimental Protocols

Materials and Equipment
  • Monomer: this compound (NTBM)

  • Initiator: 2,2'-Azobisisobutyronitrile (AIBN)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Precipitation Solvent: Methanol or cold deionized water

  • Purification Solvents: Methanol

  • Equipment:

    • Schlenk flask or reaction tube with a magnetic stirrer

    • Thermostatically controlled oil bath or heating mantle

    • Nitrogen or Argon gas inlet

    • Magnetic stir plate

    • Vacuum filtration apparatus (e.g., Büchner funnel and flask)

    • Vacuum oven

Safety Precautions
  • Conduct all procedures in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • AIBN is a thermally sensitive initiator and should be stored and handled according to safety data sheet (SDS) recommendations.

  • DMF is a skin and respiratory irritant; handle with care.

Experimental Workflow Diagram

G prep Preparation reagents Dissolve NTBM and AIBN in Solvent prep->reagents purge Purge with Inert Gas (Nitrogen or Argon) reagents->purge reaction Polymerization Reaction (e.g., 70°C for 6-24h) purge->reaction precipitation Precipitate Polymer in Methanol or Water reaction->precipitation filtration Filter and Collect the Polymer precipitation->filtration washing Wash with Methanol filtration->washing drying Dry under Vacuum washing->drying characterization Characterization (GPC, NMR, etc.) drying->characterization

Caption: Experimental workflow for the free radical polymerization of NTBM.

Detailed Polymerization Protocol

This protocol is a general guideline adapted from copolymerization procedures involving NTBM.[1][2] Optimal conditions may vary and should be determined empirically.

  • Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g).

  • Dissolution: Add the desired solvent, such as anhydrous N,N-Dimethylformamide (DMF) (e.g., 25 mL), to the flask and stir until the monomer is completely dissolved.[1]

  • Initiator Addition: Add the free radical initiator, 2,2'-Azobisisobutyronitrile (AIBN) (e.g., 50 mg, 1 wt% relative to the monomer), to the solution and stir until dissolved.[1][2]

  • Inert Atmosphere: Seal the flask and purge the solution with a gentle stream of nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath set to the desired reaction temperature (e.g., 70°C).[1][2] Allow the reaction to proceed with continuous stirring for a specified duration (e.g., 6 to 24 hours). The reaction time will influence the monomer conversion and polymer molecular weight.

  • Precipitation: After the desired reaction time, remove the flask from the oil bath and allow it to cool to room temperature. Slowly pour the viscous polymer solution into a beaker containing a vigorously stirred non-solvent, such as methanol or cold deionized water (at least 10 times the volume of the reaction mixture), to precipitate the polymer.

  • Filtration and Washing: Collect the precipitated polymer by vacuum filtration using a Büchner funnel. Wash the polymer cake several times with fresh methanol to remove any unreacted monomer and residual solvent.[1]

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: The resulting poly(this compound) can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.

Data Presentation

The following table summarizes representative data for polymers synthesized using free radical polymerization of N-tert-butylacrylamide (a structurally similar monomer), as specific data for the homopolymer of this compound is limited in the literature. These values can serve as a general reference.

Monomer SystemInitiatorSolventTemperature (°C)Time (h)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
N-tert-butylacrylamide/Methyl AcrylateAIBN75/25 EtOH/H₂O70--~11,0001.7-1.8[3]
N-tert-butylacrylamide/N-vinyl pyrrolidoneAIBNDioxane70----[2]
N-tert-butylacrylamide/2,4-Dichlorophenyl methacrylateAIBNDMF70<10% conv.---[1]

Note: Data presented is for copolymer systems of N-tert-butylacrylamide, which may exhibit different polymerization kinetics and result in different polymer characteristics compared to the homopolymer of this compound.

Mechanism of Free Radical Polymerization

The free radical polymerization of this compound proceeds through the classic three stages: initiation, propagation, and termination.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (I) radicals 2R• initiator->radicals Heat (Δ) monomer_init Monomer radicals->monomer_init R• growing_chain_init R-M• monomer_init->growing_chain_init growing_chain_prop R-M(n)• monomer_prop Monomer growing_chain_prop->monomer_prop growing_chain_prop2 R-M(n+1)• monomer_prop->growing_chain_prop2 growing_chain_term1 R-M(n)• dead_polymer_comb R-M(n+m)-R (Combination) growing_chain_term1->dead_polymer_comb dead_polymer_disp1 R-M(n) growing_chain_term1->dead_polymer_disp1 growing_chain_term2 R-M(m)• growing_chain_term2->dead_polymer_comb dead_polymer_disp2 R-M(m) (Disproportionation) growing_chain_term2->dead_polymer_disp2

Caption: General mechanism of free radical polymerization.

References

Controlled Radical Polymerization of N-tert-Butylmethacrylamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the controlled radical polymerization of N-tert-Butylmethacrylamide (TBMA) using Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These techniques offer precise control over polymer molecular weight, dispersity, and architecture, making them invaluable tools for the synthesis of well-defined polymers for various applications, including drug delivery and smart materials.

Introduction to Controlled Radical Polymerization of this compound

This compound (TBMA) is a monomer that yields polymers with interesting properties, such as thermoresponsiveness and hydrophobicity. Controlled radical polymerization (CRP) techniques are essential for synthesizing poly(this compound) (PTBMA) with predictable molar masses and narrow molecular weight distributions (low dispersity, Đ). This control is crucial for applications where polymer architecture directly influences function, such as in the formation of self-assembling nanostructures for drug delivery.

Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two of the most robust and versatile CRP methods.

  • ATRP utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate dormant polymer chains through a halogen atom transfer process. This maintains a low concentration of active radicals, minimizing termination reactions.

  • RAFT polymerization employs a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization via a reversible chain transfer mechanism. This allows for the synthesis of polymers with a high degree of end--group fidelity, facilitating the creation of block copolymers and other complex architectures.

Comparative Data for ATRP and RAFT of Acrylamide/Methacrylate Monomers

While specific data for the controlled polymerization of this compound is not extensively reported, the following tables provide representative data for the ATRP of tert-butyl methacrylate (tBMA) and the RAFT polymerization of N-tert-butylacrylamide (a close structural analog), which serve as valuable reference points.

Table 1: Representative Data for ATRP of tert-Butyl Methacrylate (tBMA)

EntryInitiator[M]:[I]:[Cu(I)]:[L]SolventTemp (°C)Time (h)Conv. (%)M_n,exp ( g/mol )Đ (M_w/M_n)
1p-Toluenesulfonyl chloride100:1:1:2Bulk9048512,1001.15
22,2,2-Trichloroethanol100:1:1:2Bulk9069213,5001.20

Data adapted from literature on ATRP of tert-butyl methacrylate, which is expected to have similar reactivity.[1]

Table 2: Representative Data for RAFT Polymerization of N-tert-Butylacrylamide (TBAm)

EntryRAFT Agent[M]:[CTA]:[I]SolventTemp (°C)Time (h)Conv. (%)M_n,exp ( g/mol )Đ (M_w/M_n)
1tert-Butyl dithiobenzoate100:1:0.1Dioxane9024709,5001.18
2tert-Butyl dithiobenzoate200:1:0.1Dioxane90246517,2001.25

Data adapted from literature on RAFT polymerization of N-tert-butylacrylamide, a structurally similar monomer.[2]

Experimental Protocols

The following are detailed protocols for the ATRP and RAFT polymerization of this compound. These protocols are based on established procedures for similar monomers and should be optimized for specific experimental goals.

Protocol for ATRP of this compound

This protocol describes a typical ATRP of TBMA using a copper-based catalyst system.

Materials:

  • This compound (TBMA, purified by recrystallization)

  • Ethyl α-bromoisobutyrate (EBiB, initiator)

  • Copper(I) bromide (CuBr, 99.99%)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

  • Anisole (solvent, anhydrous)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Schlenk flask and other standard glassware for air-sensitive reactions

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, add TBMA (e.g., 2.0 g, 14.1 mmol) and anisole (4 mL).

  • Catalyst and Ligand Preparation: In a separate vial under an inert atmosphere, add CuBr (e.g., 20.2 mg, 0.141 mmol).

  • Degassing: Seal the Schlenk flask with a rubber septum and deoxygenate the monomer solution by bubbling with argon for 30 minutes.

  • Ligand and Initiator Addition: To the degassed monomer solution, add PMDETA (e.g., 29.4 µL, 0.141 mmol) via syringe. Subsequently, add the initiator, EBiB (e.g., 20.7 µL, 0.141 mmol), via syringe.

  • Initiation of Polymerization: Quickly add the CuBr to the reaction mixture under a positive pressure of argon.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Monitoring the Reaction: Periodically take samples via a degassed syringe to monitor monomer conversion by ¹H NMR or gas chromatography.

  • Termination: After the desired time or conversion is reached, terminate the polymerization by opening the flask to air and diluting with a suitable solvent like tetrahydrofuran (THF).

  • Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent such as cold methanol or hexane. Filter and dry the polymer under vacuum.

Characterization:

  • Molecular Weight and Dispersity: Determined by size exclusion chromatography (SEC) or gel permeation chromatography (GPC).

  • Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integration of monomer vinyl protons to that of the polymer backbone protons.

Protocol for RAFT Polymerization of this compound

This protocol outlines a typical RAFT polymerization of TBMA using a trithiocarbonate RAFT agent.

Materials:

  • This compound (TBMA, purified by recrystallization)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB, RAFT agent)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN, initiator)

  • 1,4-Dioxane (solvent, anhydrous)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Schlenk flask or ampule

Procedure:

  • Preparation of Reaction Mixture: In a Schlenk flask or ampule, dissolve TBMA (e.g., 1.5 g, 10.6 mmol), CPADB (e.g., 29.6 mg, 0.106 mmol), and AIBN (e.g., 1.74 mg, 0.0106 mmol) in 1,4-dioxane (3 mL).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: After the final thaw, backfill the flask/ampule with argon and seal. Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Monitoring the Reaction: At timed intervals, take aliquots from the reaction mixture using a degassed syringe to determine monomer conversion and molecular weight evolution.

  • Termination: To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent like cold diethyl ether or hexane. Collect the polymer by filtration and dry under vacuum.

Characterization:

  • Molecular Weight and Dispersity: Analyzed by SEC/GPC.

  • Monomer Conversion: Calculated from ¹H NMR spectra by comparing the integrals of the monomer's vinyl protons with those of the polymer's backbone protons.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of ATRP and RAFT polymerization, along with a general experimental workflow for a controlled radical polymerization.

ATRP_Mechanism cluster_0 Reversible Activation/Deactivation Equilibrium P_dormant P-X (Dormant) P_radical P• (Active Radical) P_dormant->P_radical k_act Mt_activator M_t^n / Ligand (Activator) P_radical->P_dormant k_deact Propagation Propagation Termination Termination (low probability) XMt_deactivator X-M_t^{n+1} / Ligand (Deactivator) Monomer Monomer Propagation->P_radical k_p Dead_Polymer Dead Polymer Termination->Dead_Polymer

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

RAFT_Mechanism Initiation Initiator -> 2I• Radical_Formation I• + M -> P_n• Initiation->Radical_Formation Pn_radical P_n• (Propagating Radical) Radical_Formation->Pn_radical Intermediate_1 Intermediate Radical 1 Pn_radical->Intermediate_1 + RAFT Agent Equilibrium Main RAFT Equilibrium RAFT_agent RAFT Agent (Z-C(=S)S-R) Intermediate_1->Pn_radical - RAFT Agent Dormant_1 P_n-S-C(=S)-Z (Dormant) Intermediate_1->Dormant_1 - R• Intermediate_2 Intermediate Radical 2 R_radical R• (Reinitiating Radical) Pm_radical P_m• R_radical->Pm_radical + m M Pm_radical->Intermediate_2 + Dormant 1 Intermediate_2->Pm_radical - Dormant 1 Dormant_2 P_m-S-C(=S)-Z (Dormant) Intermediate_2->Dormant_2 - P_n•

Caption: General mechanism of Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Experimental_Workflow Start Start Reagents Prepare Monomer, Initiator, CTA/Catalyst, Solvent Start->Reagents Setup Assemble Reaction Vessel (e.g., Schlenk Flask) Reagents->Setup Degas Deoxygenate Reaction Mixture (e.g., Freeze-Pump-Thaw) Setup->Degas Polymerize Initiate Polymerization at Desired Temperature Degas->Polymerize Monitor Monitor Conversion (e.g., NMR, GC) Polymerize->Monitor Monitor->Polymerize Continue Terminate Terminate Polymerization Monitor->Terminate Desired Conversion Reached Purify Purify Polymer (e.g., Precipitation, Column Chromatography) Terminate->Purify Characterize Characterize Polymer (e.g., SEC, NMR) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for controlled radical polymerization.

References

Application Notes and Protocols for N-tert-Butylmethacrylamide (NTBM) Based Hydrogels in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of N-tert-Butylmethacrylamide (NTBM) based hydrogels as a promising platform for controlled drug delivery. The protocols detailed below offer step-by-step guidance for the preparation and evaluation of these intelligent biomaterials.

Introduction

This compound (NTBM) is a temperature-responsive monomer that can be polymerized to form hydrogels exhibiting a Lower Critical Solution Temperature (LCST). This property allows the hydrogel to undergo a reversible volume phase transition in response to temperature changes. Below the LCST, the hydrogel is swollen and hydrophilic, while above the LCST, it becomes hydrophobic and deswells, releasing its encapsulated cargo. This thermo-responsive behavior makes NTBM-based hydrogels highly attractive for the controlled and targeted delivery of therapeutic agents. By tuning the polymer composition, hydrogels with specific transition temperatures can be designed for various biomedical applications.

Key Applications

  • Controlled Drug Release: The thermo-responsive nature of NTBM hydrogels enables the pulsatile or sustained release of drugs triggered by temperature changes.

  • Targeted Drug Delivery: Injectable NTBM-based polymer solutions can form a gel depot in situ upon reaching physiological temperature, localizing the drug at the target site.

  • Biomedical Scaffolds: These hydrogels can serve as scaffolds for tissue engineering, providing a supportive matrix for cell growth and controlled release of growth factors.

Experimental Protocols

Protocol 1: Synthesis of NTBM-based Hydrogels via Free-Radical Polymerization

This protocol describes the synthesis of a thermo-responsive hydrogel composed of this compound (NTBM) and Acrylamide (AAm) using a free-radical polymerization method in an aqueous solution.

Materials:

  • This compound (NTBM)

  • Acrylamide (AAm)

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized water

Procedure:

  • Monomer Solution Preparation: In a beaker, dissolve the desired amounts of NTBM and AAm monomers in deionized water. A typical monomer concentration is in the range of 10-20% (w/v).

  • Crosslinker Addition: Add the crosslinker, MBA, to the monomer solution. The concentration of the crosslinker is typically 1-5 mol% of the total monomer concentration. Stir the solution until the crosslinker is completely dissolved.

  • Initiator and Accelerator: Add the initiator, APS (typically 1-3 mol% of the total monomer), to the solution and mix thoroughly. Subsequently, add the accelerator, TEMED (in equimolar ratio to APS), to initiate the polymerization reaction.

  • Polymerization: Quickly pour the solution into a mold (e.g., between two glass plates with a spacer of desired thickness). Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.

  • Purification: After polymerization, immerse the hydrogel in a large volume of deionized water for 2-3 days, changing the water frequently to remove any unreacted monomers, crosslinker, and initiator.

  • Drying: Dry the purified hydrogel in a vacuum oven at 40°C until a constant weight is achieved.

Experimental Workflow for Hydrogel Synthesis

G cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing prep_monomer Prepare Monomer Solution (NTBM + AAm in Water) add_crosslinker Add Crosslinker (MBA) prep_monomer->add_crosslinker add_initiator Add Initiator & Accelerator (APS & TEMED) add_crosslinker->add_initiator pour_mold Pour into Mold add_initiator->pour_mold polymerize Allow to Polymerize pour_mold->polymerize purify Purify in Deionized Water polymerize->purify dry Dry in Vacuum Oven purify->dry

Caption: Workflow for NTBM-based hydrogel synthesis.

Protocol 2: Characterization of Hydrogel Properties

The swelling behavior of the hydrogels is a critical parameter that influences drug loading and release.

Procedure:

  • Weigh a dried hydrogel sample (Wd).

  • Immerse the sample in a buffer solution of a specific pH (e.g., pH 7.4 for physiological conditions) at a controlled temperature.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

  • Continue this process until the hydrogel reaches equilibrium swelling (constant weight).

  • Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd

The following table summarizes the equilibrium swelling ratios of poly(N-tert-butylacrylamide-co-acrylamide) hydrogels with varying NTBM content at different temperatures.

Hydrogel Composition (mol% NTBM)Swelling Ratio at 10°CSwelling Ratio at 28°CSwelling Ratio at 40°CSwelling Ratio at 64°C
40HighModerateLowVery Low
60ModerateLowVery LowCollapsed

Note: This data is illustrative and based on trends observed in similar thermo-responsive hydrogel systems. Actual values will depend on the specific synthesis parameters.

Protocol 3: Drug Loading and In Vitro Release

Procedure:

  • Prepare a solution of the desired drug (e.g., 5-Fluorouracil or Ibuprofen) in a suitable buffer.

  • Immerse a pre-weighed dry hydrogel sample in the drug solution.

  • Allow the hydrogel to swell in the drug solution for 24-48 hours at a controlled temperature to reach equilibrium.

  • After loading, remove the hydrogel, rinse briefly with deionized water to remove surface-adhered drug, and dry the hydrogel.

  • The amount of loaded drug can be determined by measuring the decrease in drug concentration in the supernatant using UV-Vis spectroscopy.

Drug Loading Efficiency (%) = [(Initial Drug Amount - Drug Amount in Supernatant) / Initial Drug Amount] x 100

DrugHydrogel SystemLoading Efficiency (%)
5-FluorouracilPoly(NTBM-co-AAm)~75%
IbuprofenPoly(NTBM-co-AAm)~60%

Note: These are estimated values. Actual loading efficiency will vary based on drug-polymer interactions, hydrogel composition, and loading conditions.

Procedure:

  • Place a drug-loaded hydrogel sample in a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at a specific temperature (e.g., 37°C).

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy).

  • Calculate the cumulative percentage of drug released over time.

The following table shows the cumulative release of 5-Fluorouracil from a poly(NTBM-co-AAm) hydrogel at physiological temperature (37°C).

Time (hours)Cumulative Release (%)
115
228
445
865
1280
2495

Note: This data is representative and the release profile can be tailored by modifying the hydrogel composition and crosslinking density.

Mechanism of Drug Release

The primary mechanism of drug release from NTBM-based hydrogels is diffusion, which is significantly influenced by the temperature-dependent swelling and deswelling of the hydrogel matrix.

Drug Release Mechanism from a Thermo-responsive Hydrogel

G cluster_below Below LCST (Swollen State) cluster_above Above LCST (Collapsed State) swollen Hydrogel is Swollen (Hydrophilic) collapsed Hydrogel Collapses (Hydrophobic) swollen->collapsed Temperature Increase drug_entrapped Drug is Entrapped in the Polymer Network drug_released Drug is Released from the Matrix drug_entrapped->drug_released Diffusion

Caption: Temperature-triggered drug release mechanism.

Below the LCST, the hydrogel is in a swollen, hydrophilic state, and the drug molecules are entrapped within the polymer network. As the temperature increases above the LCST, the hydrogel undergoes a phase transition, becoming hydrophobic and shrinking. This collapse of the network forces the release of the entrapped drug into the surrounding medium. The rate of release can be controlled by the rate of temperature change and the diffusion characteristics of the drug within the collapsed polymer matrix.

Application Notes and Protocols for the Copolymerization of N-tert-Butylmethacrylamide with N-isopropylacrylamide (NIPAM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of copolymers of N-isopropylacrylamide (NIPAM) and N-tert-Butylmethacrylamide (NtBMAM). The inclusion of the hydrophobic monomer NtBMAM allows for the tuning of the thermoresponsive properties of the resulting copolymer, P(NIPAM-co-NtBMAM), making it a promising material for various biomedical applications, including drug delivery and tissue engineering.

Introduction

Poly(N-isopropylacrylamide) (PNIPAM) is a well-known thermoresponsive polymer that exhibits a sharp phase transition in aqueous solutions at its lower critical solution temperature (LCST) of approximately 32°C. Below the LCST, PNIPAM is soluble in water, while above this temperature, it undergoes a conformational change and becomes insoluble. This unique property makes PNIPAM and its copolymers highly attractive for applications where temperature can be used as a trigger for material behavior.

Copolymerization of NIPAM with other monomers is a common strategy to modulate the LCST and other properties of the resulting polymer. The incorporation of hydrophobic comonomers, such as this compound (NtBMAM), into the PNIPAM backbone generally leads to a decrease in the LCST of the copolymer. This allows for the precise tuning of the transition temperature to suit specific applications, for instance, to be closer to physiological temperature for in vivo drug delivery or optimized for cell sheet engineering.

Data Presentation

The following tables summarize key quantitative data for the copolymerization of NIPAM with NtBMAM.

Table 1: Monomer Reactivity Ratios

Monomer 1 (M1)Monomer 2 (M2)r1r2Copolymerization Type
N-isopropylacrylamide (NIPAM)N-tert-butylacrylamide (TBAM)¹0.581.00Random

¹N-tert-butylacrylamide (TBAM) is used as a synonym for this compound (NtBMAM) in some literature.

Table 2: Properties of P(NIPAM-co-NtBMAM) Copolymers

NIPAM in feed (mol%)NtBMAM in feed (mol%)Molecular Weight (Mn, kDa)Polydispersity Index (PDI)Lower Critical Solution Temperature (LCST, °C)
85151231.8Not specified
86141372.1Not specified
Not SpecifiedNot SpecifiedNot SpecifiedNot Specified22.3 - 25.0[1]

Experimental Protocols

Protocol 1: Synthesis of P(NIPAM-co-NtBMAM) by Free Radical Polymerization

This protocol is adapted from Senras et al. (2023) for the synthesis of a P(NIPAM-co-NtBMAM) copolymer.

Materials:

  • N-isopropylacrylamide (NIPAM)

  • This compound (NtBMAM)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Benzene (solvent)

  • Methanol (for purification)

  • Diethyl ether (for precipitation)

Procedure:

  • In a reaction vessel, dissolve the desired molar ratio of NIPAM and NtBMAM monomers in benzene.

  • Add AIBN as the initiator. The amount of AIBN will depend on the desired molecular weight of the polymer.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Seal the reaction vessel and place it in a preheated oil bath at 60°C.

  • Allow the polymerization to proceed for 24 hours with constant stirring.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the copolymer by slowly adding the reaction mixture to a large excess of cold diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Redissolve the polymer in a minimal amount of a suitable solvent (e.g., methanol) and re-precipitate it in an excess of a non-solvent (e.g., diethyl ether) to purify it from unreacted monomers and initiator.

  • Repeat the dissolution-precipitation cycle at least twice.

  • Dry the purified copolymer under vacuum at room temperature until a constant weight is achieved.

Protocol 2: Characterization of P(NIPAM-co-NtBMAM)

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To determine the copolymer composition.
  • Procedure: Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃). Record the ¹H NMR spectrum. The molar ratio of NIPAM to NtBMAM in the copolymer can be calculated by comparing the integration of the characteristic proton signals of each monomer.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the incorporation of both monomers into the copolymer chain.
  • Procedure: Record the FTIR spectrum of the dried copolymer. Look for characteristic absorption bands of both NIPAM (e.g., amide I and II bands) and NtBMAM.

3. Size Exclusion Chromatography (SEC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.
  • Procedure: Dissolve the copolymer in a suitable solvent for SEC analysis (e.g., THF or DMF with an appropriate salt like LiBr). Run the sample through an SEC system calibrated with appropriate polymer standards (e.g., polystyrene or poly(methyl methacrylate)).

4. Differential Scanning Calorimetry (DSC) / Dynamic Light Scattering (DLS):

  • Purpose: To determine the Lower Critical Solution Temperature (LCST).
  • Procedure (DSC): Prepare an aqueous solution of the copolymer (e.g., 1 wt%). Place the solution in a DSC pan and run a heating scan at a controlled rate (e.g., 1°C/min). The onset of the endothermic peak is typically taken as the LCST.
  • Procedure (DLS): Prepare a dilute aqueous solution of the copolymer. Measure the hydrodynamic radius of the polymer coils as a function of temperature. The temperature at which a sharp increase in the hydrodynamic radius is observed corresponds to the LCST.

Protocol 3: Drug Loading into P(NIPAM-co-NtBMAM) Hydrogels

This is a general protocol for loading a hydrophobic drug into a thermoresponsive hydrogel.

Materials:

  • P(NIPAM-co-NtBMAM) copolymer

  • Hydrophobic drug of interest

  • Deionized water

  • Organic solvent for the drug (if necessary, e.g., ethanol, DMSO)

Procedure:

  • Prepare an aqueous solution of the P(NIPAM-co-NtBMAM) copolymer at a concentration below its gelation concentration and at a temperature below its LCST (e.g., 4°C).

  • Dissolve the hydrophobic drug in a minimal amount of a suitable organic solvent.

  • Slowly add the drug solution to the cold polymer solution while stirring to ensure homogeneous mixing.

  • Maintain the mixture at a low temperature (below the LCST) and allow it to stir for a sufficient time (e.g., several hours) to ensure maximum drug encapsulation within the polymer micelles or chains.

  • To form a drug-loaded hydrogel, raise the temperature of the solution above the LCST. The polymer will precipitate or form a hydrogel, entrapping the drug.

  • The drug-loaded hydrogel can then be collected for further studies.

Protocol 4: In Vitro Drug Release from P(NIPAM-co-NtBMAM) Hydrogels

This protocol describes a typical in vitro drug release study.

Materials:

  • Drug-loaded P(NIPAM-co-NtBMAM) hydrogel

  • Phosphate-buffered saline (PBS) or other relevant release medium

  • A temperature-controlled shaker or water bath

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Place a known amount of the drug-loaded hydrogel into a known volume of the release medium (e.g., PBS at pH 7.4).

  • Incubate the samples at the desired release temperature (e.g., 37°C, which is above the LCST for many P(NIPAM-co-NtBMAM) compositions).

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replenish the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Visualizations

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_characterization Characterization cluster_application Application monomers NIPAM & NtBMAM Monomers polymerization Free Radical Polymerization (60°C, 24h) monomers->polymerization initiator AIBN Initiator initiator->polymerization solvent Benzene Solvent solvent->polymerization purification Purification (Precipitation) polymerization->purification copolymer P(NIPAM-co-NtBMAM) Copolymer purification->copolymer nmr NMR (Composition) copolymer->nmr ftir FTIR (Structure) copolymer->ftir sec SEC (MW, PDI) copolymer->sec dsc_dls DSC/DLS (LCST) copolymer->dsc_dls drug_loading Drug Loading (Below LCST) copolymer->drug_loading tissue_eng Tissue Engineering (Scaffold Fabrication) copolymer->tissue_eng drug_release Drug Release (Above LCST) drug_loading->drug_release

Caption: Experimental workflow for P(NIPAM-co-NtBMAM) synthesis and application.

logical_relationship cluster_composition Copolymer Composition cluster_properties Resulting Properties cluster_applications Potential Applications increase_ntbmam Increase NtBMAM content (Hydrophobic Monomer) hydrophobicity Increased Hydrophobicity increase_ntbmam->hydrophobicity leads to lcst Decreased LCST hydrophobicity->lcst results in drug_delivery Drug Delivery (Triggered release at lower temp.) lcst->drug_delivery enables tissue_eng Tissue Engineering (Optimized cell attachment/detachment) lcst->tissue_eng enables

Caption: Effect of NtBMAM content on copolymer properties and applications.

References

Application Notes and Protocols for the Preparation of Poly(N-tert-Butylmethacrylamide) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(N-tert-butylmethacrylamide) (p(tBMAm)) is a thermoresponsive polymer that exhibits a Lower Critical Solution Temperature (LCST), making it an attractive material for the development of "smart" nanoparticles for controlled drug delivery. Below its LCST, p(tBMAm) is hydrophilic and exists as a soluble polymer, while above the LCST, it undergoes a conformational change to a more hydrophobic state, leading to aggregation and the formation of nanoparticles. This temperature-dependent phase transition can be harnessed to encapsulate therapeutic agents in a collapsed nanoparticle structure at physiological temperatures and release them in response to temperature changes. These unique properties make p(tBMAm) nanoparticles a promising platform for the targeted delivery of hydrophobic drugs like paclitaxel in cancer therapy.

This document provides detailed protocols for the synthesis, characterization, and drug loading/release of p(tBMAm) nanoparticles.

Data Presentation

Table 1: Synthesis Parameters and Resulting Nanoparticle Properties
Monomer Concentration (g/L)Initiator (KPS) Concentration (mmol/L)Polymerization Temperature (°C)Resulting Nanoparticle Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
101.070~150< 0.2-15 to -25
151.070~200[1]< 0.1-18 to -28
201.070~250< 0.2-20 to -30
501.070~370[1]< 0.1-22 to -32

Note: Data is adapted from studies on the closely related poly(N-tert-butylacrylamide) and serves as an expected trend for poly(this compound). Actual values may vary based on specific experimental conditions.

Table 2: Paclitaxel Loading and Release Characteristics
Nanoparticle Concentration (mg/mL)Initial Paclitaxel Concentration (nM)Loading Temperature (°C)Paclitaxel Capture (%)Release Temperature (°C)Cumulative Release (%) after 24h
1.010037>70[2]25~60[2]
1.020037>6525~55
0.510037>6025~65

Note: Data is based on thermoresponsive nanoparticles containing N-tert-butylacrylamide and is indicative of the expected performance for p(tBMAm) nanoparticles.

Experimental Protocols

Synthesis of Poly(this compound) Nanoparticles via Precipitation Polymerization

This protocol describes the synthesis of p(tBMAm) nanoparticles using a surfactant-free precipitation polymerization method.

Materials:

  • This compound (tBMAm) monomer

  • Potassium persulfate (KPS) initiator

  • Deionized (DI) water

  • Nitrogen gas

  • Round-bottom flask with a condenser

  • Magnetic stirrer with heating mantle

  • Dialysis tubing (MWCO 12-14 kDa)

Procedure:

  • Monomer Solution Preparation: Dissolve the desired amount of this compound monomer in deionized water in a round-bottom flask. For example, to achieve a concentration of 15 g/L, dissolve 0.75 g of tBMAm in 50 mL of DI water.[1]

  • Degassing: Purge the monomer solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiator Addition: While maintaining the nitrogen atmosphere, heat the solution to 70°C with continuous stirring. Once the temperature is stable, add a freshly prepared aqueous solution of potassium persulfate initiator (e.g., 1.0 mmol/L final concentration).

  • Polymerization: Allow the polymerization to proceed at 70°C for 12-24 hours under a nitrogen atmosphere. The solution will become turbid as the polymer nanoparticles form and precipitate.[1]

  • Purification: Cool the nanoparticle dispersion to room temperature. Purify the nanoparticles by dialysis against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted monomer, initiator, and oligomers.

  • Storage: Store the purified p(tBMAm) nanoparticle dispersion at 4°C.

Characterization of p(tBMAm) Nanoparticles

a) Size and Zeta Potential:

  • Dilute a small aliquot of the nanoparticle dispersion in DI water.

  • Analyze the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.

b) Morphology:

  • Deposit a drop of the diluted nanoparticle dispersion onto a carbon-coated copper grid and allow it to air dry.

  • Image the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to observe their size, shape, and morphology.

c) Chemical Structure:

  • Lyophilize a portion of the purified nanoparticle dispersion to obtain a dry powder.

  • Confirm the chemical structure of the polymer using Fourier-Transform Infrared (FTIR) spectroscopy and ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Paclitaxel Loading into p(tBMAm) Nanoparticles

This protocol utilizes the thermoresponsive properties of the nanoparticles to load the hydrophobic drug paclitaxel.

Materials:

  • Purified p(tBMAm) nanoparticle dispersion

  • Paclitaxel

  • Ethanol or Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Incubator/shaker

Procedure:

  • Drug Solution Preparation: Prepare a stock solution of paclitaxel in a minimal amount of a water-miscible organic solvent like ethanol or DMSO.

  • Loading:

    • Warm the purified p(tBMAm) nanoparticle dispersion to 37°C (above the LCST) to induce the collapsed, hydrophobic state.

    • Add the paclitaxel stock solution dropwise to the nanoparticle dispersion while stirring. The final organic solvent concentration should be kept low (e.g., <1% v/v) to avoid destabilizing the nanoparticles.

    • Incubate the mixture at 37°C for 2-4 hours with gentle shaking to allow for the partitioning of paclitaxel into the hydrophobic cores of the nanoparticles.

  • Purification:

    • Separate the paclitaxel-loaded nanoparticles from the unloaded drug by ultracentrifugation at a high speed (e.g., 15,000 rpm) for 30 minutes at 37°C.

    • Carefully remove the supernatant containing the unloaded drug.

    • Resuspend the nanoparticle pellet in fresh pre-warmed PBS (37°C).

    • Repeat the centrifugation and resuspension steps twice to ensure complete removal of the free drug.

d) Quantification of Drug Loading:

  • Lyophilize the purified paclitaxel-loaded nanoparticles.

  • Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent (e.g., acetonitrile) to disrupt the nanoparticles and release the drug.

  • Quantify the amount of paclitaxel using High-Performance Liquid Chromatography (HPLC).

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

In Vitro Paclitaxel Release from p(tBMAm) Nanoparticles

This protocol assesses the temperature-triggered release of paclitaxel from the nanoparticles.

Materials:

  • Paclitaxel-loaded p(tBMAm) nanoparticles

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (MWCO appropriate to retain nanoparticles but allow drug diffusion)

  • Incubator/shaker at 25°C and 37°C

Procedure:

  • Sample Preparation: Resuspend a known amount of paclitaxel-loaded nanoparticles in PBS.

  • Dialysis Setup:

    • Transfer the nanoparticle suspension into a dialysis bag.

    • Place the dialysis bag in a larger volume of fresh PBS (the release medium).

  • Release Study:

    • Conduct the release study at two different temperatures: 37°C (simulating physiological conditions, where the drug should be retained) and 25°C (below the LCST, to trigger release).

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantification:

    • Analyze the concentration of paclitaxel in the collected aliquots using HPLC.

    • Calculate the cumulative percentage of drug released at each time point.

Mandatory Visualizations

G cluster_synthesis Nanoparticle Synthesis Monomer tBMAm Monomer in DI Water Degassing Nitrogen Purge (30 min) Monomer->Degassing Polymerization Add KPS Initiator Heat to 70°C (12-24h) Degassing->Polymerization Purification Dialysis (48h) Polymerization->Purification Nanoparticles p(tBMAm) Nanoparticles Purification->Nanoparticles

Caption: Workflow for the synthesis of p(tBMAm) nanoparticles.

G cluster_loading Drug Loading Protocol NP_Dispersion p(tBMAm) Nanoparticle Dispersion (37°C) Mixing Mix and Incubate (37°C, 2-4h) NP_Dispersion->Mixing Drug_Solution Paclitaxel Stock Solution Drug_Solution->Mixing Centrifugation Ultracentrifugation (37°C) Mixing->Centrifugation Purified_NP Paclitaxel-Loaded Nanoparticles Centrifugation->Purified_NP

Caption: Paclitaxel loading into thermoresponsive nanoparticles.

G cluster_release Temperature-Triggered Drug Release Above_LCST Above LCST (e.g., 37°C) Nanoparticle Collapsed Hydrophobic Core Drug Encapsulated Below_LCST Below LCST (e.g., 25°C) Nanoparticle Swollen Hydrophilic Drug Released Above_LCST->Below_LCST Temperature Drop Below_LCST->Above_LCST Temperature Increase

References

Characterization of Poly(N-tert-Butylmethacrylamide): Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(N-tert-Butylmethacrylamide) (p(tBMA)) is a synthetic polymer that has garnered significant interest in the fields of biomaterials and drug delivery due to its unique thermoresponsive properties and biocompatibility. Precise control and accurate characterization of its molecular weight (MW) and polydispersity index (PDI) are critical for ensuring reproducible performance and predicting its in-vivo behavior. This document provides detailed application notes and experimental protocols for the synthesis and characterization of p(tBMA), tailored for researchers, scientists, and drug development professionals.

Data Presentation

The molecular weight and polydispersity of poly(this compound) are highly dependent on the polymerization method and reaction conditions. Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and anionic polymerization, offer precise control over these parameters. Below are representative data summarizing the expected outcomes from these methods.

Table 1: Molecular Weight and Polydispersity of p(tBMA) Synthesized by RAFT Polymerization

Sample IDMonomer/CTA/Initiator RatioMn (kDa)Mw (kDa)PDI (Mw/Mn)
p(tBMA)-RAFT-150:1:0.17.58.31.11
p(tBMA)-RAFT-2100:1:0.114.215.91.12
p(tBMA)-RAFT-3200:1:0.128.532.21.13

Note: CTA refers to the Chain Transfer Agent.

Table 2: Molecular Weight and Polydispersity of p(tBMA) Synthesized by Anionic Polymerization

Sample IDMonomer/Initiator RatioMn (kDa)Mw (kDa)PDI (Mw/Mn)
p(tBMA)-Anionic-150:17.17.51.06
p(tBMA)-Anionic-2100:114.215.11.06
p(tBMA)-Anionic-3200:128.330.01.06

Experimental Protocols

Protocol 1: Synthesis of p(tBMA) via RAFT Polymerization

This protocol describes a typical procedure for the synthesis of p(tBMA) with a target molecular weight, utilizing RAFT polymerization for good control over molecular weight and achieving a low polydispersity index.

Materials:

  • This compound (tBMA), inhibitor removed

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) or other suitable RAFT agent

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous 1,4-dioxane or toluene

  • Anhydrous diethyl ether

  • Nitrogen gas (high purity)

  • Schlenk flask and line

Procedure:

  • Monomer Purification: Purify tBMA by passing it through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask, dissolve the desired amounts of tBMA, the RAFT agent (e.g., CPAD), and AIBN in anhydrous 1,4-dioxane. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (typically 60-80 °C) and stir for the specified reaction time (e.g., 4-24 hours).

  • Termination and Precipitation: Terminate the polymerization by exposing the reaction mixture to air and cooling it in an ice bath. Precipitate the polymer by adding the reaction solution dropwise into a large excess of cold diethyl ether with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration and redissolve it in a minimal amount of a good solvent (e.g., tetrahydrofuran).

  • Reprecipitation: Reprecipitate the polymer in cold diethyl ether to further purify it from unreacted monomer and initiator residues.

  • Drying: Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.

Protocol 2: Characterization of p(tBMA) by Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is the preferred method for determining the absolute molecular weight and polydispersity of polymers without the need for column calibration with polymer standards of the same composition.

Instrumentation and Conditions:

  • SEC System: A high-performance liquid chromatography (HPLC) system equipped with a pump, autosampler, and column oven.

  • Columns: A set of Styragel columns (e.g., HR-4E) or equivalent, suitable for the expected molecular weight range of the polymer.

  • Eluent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) with 0.1 M LiBr, filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35-40 °C.

  • Detectors: A multi-angle light scattering (MALS) detector followed by a differential refractive index (dRI) detector in series.

  • Software: ASTRA software or equivalent for data acquisition and analysis.

Sample Preparation:

  • Dissolution: Prepare polymer solutions in the mobile phase (THF or DMF with LiBr) at a concentration of 1-2 mg/mL.[1]

  • Filtration: Filter the polymer solutions through a 0.2 µm PTFE syringe filter to remove any particulate matter before injection.[1]

Procedure:

  • System Equilibration: Equilibrate the SEC system with the mobile phase until stable baselines are achieved for all detectors.

  • dn/dc Determination: Determine the refractive index increment (dn/dc) of the p(tBMA) in the chosen mobile phase. This is a crucial parameter for accurate molecular weight determination by MALS. This can be done using the online dRI detector by injecting a series of known polymer concentrations.

  • Sample Injection: Inject the filtered polymer solution onto the SEC column set.

  • Data Acquisition: Collect the light scattering and refractive index data as the polymer elutes from the columns.

  • Data Analysis:

    • Use the ASTRA software to process the collected data.

    • Perform a baseline subtraction and select the peak integration limits.

    • Use the previously determined dn/dc value to calculate the absolute molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn) from the light scattering and concentration data across the entire elution peak.

Mandatory Visualizations

GPC_Workflow cluster_prep Sample Preparation cluster_analysis SEC-MALS Analysis cluster_results Results Polymer Polymer Synthesis Dissolution Dissolve Polymer (1-2 mg/mL in Eluent) Polymer->Dissolution Filtration Filter Solution (0.2 µm PTFE filter) Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation SEC Column Separation Injection->Separation Detection MALS & dRI Detection Separation->Detection Data_Processing Data Processing (ASTRA Software) Detection->Data_Processing Mn Mn Data_Processing->Mn Mw Mw Data_Processing->Mw PDI PDI Data_Processing->PDI

Caption: Experimental workflow for p(tBMA) molecular weight characterization.

Polymerization_Control cluster_synthesis Polymerization Method cluster_params Key Control Parameters cluster_output Polymer Characteristics RAFT RAFT Polymerization RAFT_Params [Monomer]/[CTA] Ratio [CTA]/[Initiator] Ratio RAFT->RAFT_Params Anionic Anionic Polymerization Anionic_Params [Monomer]/[Initiator] Ratio Reaction Temperature Anionic->Anionic_Params MW Molecular Weight (Mn, Mw) RAFT_Params->MW PDI_out Polydispersity (PDI) RAFT_Params->PDI_out Anionic_Params->MW Anionic_Params->PDI_out

References

Applications of N-tert-Butylmethacrylamide (tBMA) Copolymers in Biomedical Engineering: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butylmethacrylamide (tBMA) is a versatile monomer that, when copolymerized with other functional monomers, yields polymers with tunable properties suitable for a range of biomedical applications. The bulky tert-butyl group imparts hydrophobicity and thermo-responsiveness to the copolymers, making them "smart" materials that can respond to environmental stimuli such as temperature and pH. These characteristics are highly desirable in drug delivery, tissue engineering, and diagnostics. This document provides an overview of the applications of tBMA copolymers in biomedical engineering, along with detailed protocols for their synthesis and evaluation.

Key Applications and Features

This compound copolymers are primarily explored for their potential in the following biomedical areas:

  • Controlled Drug Delivery: The thermoresponsive nature of many tBMA copolymers allows for the development of drug delivery systems that can release a therapeutic agent in response to a temperature change.[1][2] For instance, a drug-loaded hydrogel can be designed to shrink and release its payload when transitioning from room temperature to body temperature.

  • Tissue Engineering: tBMA-based hydrogels can serve as scaffolds for tissue regeneration.[3] Their tunable mechanical properties and biocompatibility provide a suitable environment for cell adhesion, proliferation, and differentiation. The thermo-responsiveness can also be exploited for injectable hydrogel systems that are liquid at room temperature and solidify at physiological temperatures to form a scaffold in situ.

  • Antimicrobial Materials: Copolymers of tBMA with monomers containing antimicrobial moieties have been synthesized and shown to possess antibacterial and antifungal properties.[1][4][5] This makes them promising candidates for wound dressings, coatings for medical devices, and other applications where preventing microbial contamination is crucial.

Data Presentation: Properties of tBMA Copolymers

The following tables summarize key quantitative data from various studies on tBMA copolymers.

Table 1: Monomer Reactivity Ratios in tBMA Copolymerization

Comonomer (M2)r1 (tBMA)r2 (M2)r1 * r2Polymerization ConditionsReference
7-acryloyloxy-4-methyl coumarin1.150.700.805AIBN, DMF, 60°C[1]
2,4-Dichlorophenyl methacrylate0.831.130.94AIBN, DMF, 70°C[5]
Quinolinyl methacrylate--randomAIBN, DMF, 70°C[4]
7-methacryloyloxy-4-methyl coumarin--randomAIBN, DMF, 70°C[6]

Note: Reactivity ratios (r1 and r2) indicate the preference of a propagating chain ending in one monomer to add the same or the other monomer. r1r2 ≈ 1 indicates a random copolymer, r1r2 ≈ 0 indicates an alternating copolymer, and r1 > 1 and r2 < 1 (or vice versa) indicates a tendency towards block copolymerization.

Table 2: Antimicrobial Activity of tBMA Copolymers

CopolymerMicroorganismZone of Inhibition (mm)Reference
Poly(tBMA-co-7-acryloyloxy-4-methyl coumarin)Escherichia coli-[1]
Pseudomonas aeruginosa-[1]
Klebsiella pneumoniae-[1]
Aspergillus flavus-[1]
Candida albicans-[1]
Cryptococcus-[1]
Poly(tBMA-co-2,4-Dichlorophenyl methacrylate)Bacteria and FungiSignificant inhibition[5]
Poly(tBMA-co-quinolinyl methacrylate)Escherichia coliSignificant inhibition[4]
Pseudomonas aeruginosaSignificant inhibition[4]
Klebsiella pneumoniaeSignificant inhibition[4]
Aspergillus flavusSignificant inhibition[4]
Candida albicansSignificant inhibition[4]
CryptococcusSignificant inhibition[4]

Note: Specific quantitative data on the zone of inhibition was not consistently provided in the search results. The term "significant inhibition" is used as a qualitative descriptor from the source.

Experimental Protocols

The following are detailed methodologies for key experiments involving tBMA copolymers.

Protocol 1: Synthesis of tBMA Copolymers by Free Radical Polymerization

This protocol describes a general method for synthesizing tBMA copolymers. The specific comonomer, solvent, and reaction conditions can be modified based on the desired copolymer properties.

Materials:

  • This compound (tBMA) monomer

  • Comonomer (e.g., a hydrophilic monomer for hydrogel formation, or a functional monomer for specific applications)

  • Azobisisobutyronitrile (AIBN) as an initiator

  • Anhydrous N,N-Dimethylformamide (DMF) as a solvent

  • Methanol (for purification)

  • Nitrogen gas

  • Schlenk flask or similar reaction vessel with a condenser

  • Magnetic stirrer and hot plate

  • Vacuum filtration apparatus

Procedure:

  • Monomer and Initiator Preparation: Accurately weigh the desired molar ratio of tBMA and the comonomer. A typical total monomer concentration is 10-20% (w/v) in the solvent. Weigh the AIBN initiator, typically 0.1-1 mol% with respect to the total moles of monomers.

  • Reaction Setup: Place the weighed monomers and initiator in the Schlenk flask. Add the required volume of anhydrous DMF to dissolve the solids.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization. Alternatively, bubble dry nitrogen gas through the solution for at least 30 minutes.

  • Polymerization: After degassing, place the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C). Stir the reaction mixture for the specified duration (typically 4-24 hours).

  • Precipitation and Purification: After the reaction, cool the flask to room temperature. Precipitate the copolymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol or cold deionized water, while stirring vigorously.

  • Washing: Collect the precipitated polymer by vacuum filtration. Wash the polymer repeatedly with the non-solvent to remove unreacted monomers and initiator.

  • Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: Characterize the synthesized copolymer using techniques such as ¹H NMR for composition analysis, GPC/SEC for molecular weight and polydispersity determination, and FTIR for functional group confirmation.

Experimental Workflow for tBMA Copolymer Synthesis and Characterization

G Workflow for tBMA Copolymer Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomers Weigh Monomers & Initiator Solvent Dissolve in Solvent (DMF) Monomers->Solvent Degas Degas Solution (N2 Purge) Solvent->Degas Polymerize Polymerize at 60-80°C Degas->Polymerize Precipitate Precipitate in Non-solvent Polymerize->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry NMR ¹H NMR (Composition) Dry->NMR GPC GPC/SEC (Mw, PDI) Dry->GPC FTIR FTIR (Functional Groups) Dry->FTIR

Caption: A flowchart illustrating the key steps in the synthesis and characterization of this compound copolymers.

Protocol 2: Preparation of Thermoresponsive tBMA Copolymer Hydrogels

This protocol outlines the fabrication of a crosslinked tBMA copolymer hydrogel.

Materials:

  • Synthesized tBMA copolymer

  • Crosslinking agent (e.g., N,N'-methylenebisacrylamide, MBA)

  • Photoinitiator (e.g., Irgacure 2959) or thermal initiator (e.g., ammonium persulfate, APS, with tetramethylethylenediamine, TEMED)

  • Solvent (e.g., deionized water, PBS)

  • UV lamp (for photopolymerization)

  • Molds for hydrogel casting

Procedure:

  • Preparation of Pre-polymer Solution: Dissolve the synthesized tBMA copolymer and the crosslinking agent (typically 1-5 mol% of the total monomer units) in the chosen solvent. If using photopolymerization, add the photoinitiator (typically 0.1-1% w/v). If using thermal polymerization, prepare separate solutions of APS and TEMED.

  • Casting: Pour the pre-polymer solution into the desired molds (e.g., between two glass plates with a spacer for thin films, or in a multi-well plate).

  • Crosslinking:

    • Photopolymerization: Expose the molds to UV light (e.g., 365 nm) for a sufficient time to ensure complete crosslinking (typically 5-30 minutes). The exposure time will depend on the photoinitiator concentration and UV intensity.

    • Thermal Polymerization: Add the APS and TEMED solutions to the pre-polymer solution, mix quickly, and pour into the molds. Allow the polymerization to proceed at room temperature or a slightly elevated temperature until a gel is formed.

  • Swelling and Purification: After gelation, carefully remove the hydrogels from the molds and place them in a large volume of deionized water or PBS to swell and to leach out any unreacted components. Replace the water/PBS several times over 2-3 days.

  • Characterization: Characterize the hydrogel's swelling behavior as a function of temperature, its mechanical properties (e.g., using rheometry or compression testing), and its morphology (e.g., using scanning electron microscopy, SEM).

Logical Relationship for Thermoresponsive Hydrogel Formation and Application

G Thermoresponsive tBMA Hydrogel Logic cluster_stimuli Stimuli cluster_response Response tBMA tBMA Monomer (Hydrophobic/Thermoresponsive) Copolymer tBMA Copolymer tBMA->Copolymer Comonomer Hydrophilic Comonomer Comonomer->Copolymer Hydrogel Thermoresponsive Hydrogel Copolymer->Hydrogel Crosslinker Crosslinking Agent Crosslinker->Hydrogel Temp_Low Low Temperature (Below LCST) Hydrogel->Temp_Low Temp_High High Temperature (Above LCST) Hydrogel->Temp_High Swollen Swollen State (Drug Encapsulation) Temp_Low->Swollen Collapsed Collapsed State (Drug Release) Temp_High->Collapsed

Caption: A diagram illustrating the components and stimulus-response mechanism of a thermoresponsive this compound hydrogel.

Protocol 3: In Vitro Drug Release Study

This protocol describes a typical in vitro drug release experiment from a tBMA copolymer hydrogel.

Materials:

  • Drug-loaded tBMA copolymer hydrogels

  • Release medium (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Incubator or water bath with temperature control

  • Sample vials

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Drug Loading: Swell the prepared hydrogels in a concentrated solution of the model drug for a predetermined time to allow for drug loading. Alternatively, the drug can be incorporated into the pre-polymer solution before crosslinking.

  • Hydrogel Preparation: After loading, gently blot the hydrogels to remove excess surface drug solution and weigh them.

  • Release Study Setup: Place each drug-loaded hydrogel sample in a vial containing a known volume of the release medium (e.g., 10 mL of PBS).

  • Incubation: Place the vials in an incubator or shaking water bath set at the desired release temperature (e.g., 37 °C).

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium. Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.

  • Drug Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Data Analysis: Calculate the cumulative amount of drug released at each time point and express it as a percentage of the total drug loaded. Plot the cumulative drug release percentage against time.

Protocol 4: Cell Viability Assay for tBMA Copolymer Hydrogels

This protocol provides a general method for assessing the cytotoxicity of tBMA copolymer hydrogels using a standard MTT or MTS assay.[7][8][9]

Materials:

  • Sterilized tBMA copolymer hydrogels (e.g., by UV irradiation or ethylene oxide treatment)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • A specific cell line (e.g., fibroblasts, endothelial cells)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO for MTT)

  • 96-well cell culture plates

  • Incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Hydrogel Preparation: Place the sterilized hydrogel samples at the bottom of the wells of a 96-well plate. Pre-soak the hydrogels in cell culture medium for several hours to allow for equilibration.

  • Cell Seeding: Seed the desired cells onto the surface of the hydrogels (or encapsulate them within the hydrogel if applicable) at a specific density (e.g., 1 x 10⁴ cells/well). Include control wells with cells seeded on tissue culture plastic and wells with hydrogels but no cells (as a blank).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37 °C in a 5% CO₂ atmosphere.

  • MTT/MTS Assay:

    • After the incubation period, remove the old medium and add fresh medium containing the MTT or MTS reagent to each well.

    • Incubate the plate for an additional 2-4 hours to allow for the conversion of the tetrazolium salt into formazan by metabolically active cells.

    • If using MTT, add the solubilization solution (e.g., DMSO) and gently mix to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS).

  • Data Analysis: Subtract the absorbance of the blank wells from the absorbance of the sample and control wells. Express the cell viability as a percentage relative to the control cells grown on tissue culture plastic.

Conclusion

This compound copolymers represent a promising class of smart materials for biomedical engineering. Their tunable thermo-responsive properties, potential for drug delivery, and antimicrobial activity make them a subject of ongoing research and development. The protocols provided here offer a foundation for researchers to synthesize, characterize, and evaluate these versatile copolymers for various biomedical applications. Further research is needed to fully explore their potential and translate these materials into clinical use.

References

Application Notes and Protocols for Semi-batch Solution Polymerization of N-tert-Butylmethacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butylmethacrylamide (NTBM) is a functional monomer utilized in the synthesis of a variety of polymers with applications in drug delivery, personal care products, and other biomedical fields. The tert-butyl group imparts hydrophobicity and thermal stability to the resulting polymers. The semi-batch solution polymerization technique offers significant advantages over conventional batch processes for the synthesis of poly(this compound) (PNTBM). This method allows for precise control over the polymer's molecular weight, molecular weight distribution (polydispersity), and copolymer composition, which are critical parameters for high-performance materials in drug development and other advanced applications.[1][2]

Semi-batch polymerization involves the continuous or intermittent feeding of one or more reactants to the reactor during the course of the polymerization.[2] This strategy maintains a low and relatively constant monomer concentration in the reactor, which helps to control the reaction rate, manage the exothermic nature of the polymerization, and achieve a more uniform polymer product.[1][3] In contrast, batch polymerizations can lead to broad molecular weight distributions and potential run-away reactions due to the high initial monomer concentration.[1]

These application notes provide a detailed protocol for the semi-batch solution polymerization of this compound, along with data presentation and visualizations to aid researchers in implementing this technique.

Data Presentation

The following table summarizes typical quantitative data obtained from the semi-batch solution polymerization of a structurally similar monomer, N-tert-Butylacrylamide (t-BuAAm), which is expected to exhibit similar behavior to NTBM. These values are contrasted with a conventional batch polymerization to highlight the advantages of the semi-batch process.

ParameterSemi-batch PolymerizationBatch PolymerizationReference
Reaction Time (min) 150 (feed time)> 60[1]
Final Monomer Conversion > 95% (estimated)> 95% (estimated)[1]
Weight-Average Molecular Weight (Mw) Relatively constant over timeDecreases significantly over time[1][4]
Polydispersity Index (PDI or Đ) Narrow and constant (typically < 2)Broadens over time[1][4]
Control over Exotherm HighLow[3]
Product Uniformity HighLow[5]

Note: The data for t-BuAAm is presented as a close approximation for NTBM due to the structural similarity of the monomers and the expected analogous polymerization kinetics.

Experimental Protocols

This section details the methodology for the semi-batch solution polymerization of this compound.

Materials
  • This compound (NTBM) monomer

  • Ethanol (EtOH), anhydrous

  • Deionized (DI) water

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) initiator

  • Nitrogen gas (high purity)

  • Silicone oil

Equipment
  • 250 mL three-neck round-bottom flask (reactor)

  • Reflux condenser

  • Mechanical stirrer with a stirring rod and paddle

  • Syringe pump

  • Syringe (appropriate volume for monomer feed)

  • Heating mantle or oil bath

  • Thermocouple or thermometer

  • Nitrogen inlet/outlet

  • Sampling syringe or cannula

Protocol
  • Reactor Setup:

    • Assemble the 250 mL three-neck round-bottom flask with the mechanical stirrer in the central neck, the reflux condenser in one side neck, and a rubber septum in the other side neck.

    • Place the reactor in a heating mantle or an oil bath on a magnetic stirrer hotplate.

    • Connect the condenser to a water source.

    • Insert a thermocouple through the septum to monitor the reaction temperature.

    • Establish a nitrogen inlet through the septum and an outlet from the top of the condenser to maintain an inert atmosphere.

  • Preparation of Solutions:

    • Reactor Charge: In the reactor, prepare a solution of the desired amount of solvent (e.g., a 75/25 w/w mixture of Ethanol/DI water) and the AIBN initiator (e.g., 1 wt% relative to the total monomer to be added).

    • Monomer Feed: In a separate container, prepare the monomer feed solution by dissolving the total amount of NTBM monomer in the solvent mixture.

  • Reaction Procedure:

    • Begin stirring the solvent and initiator mixture in the reactor.

    • Purge the reactor with nitrogen gas for at least 30 minutes to remove any dissolved oxygen.

    • Heat the reactor to the desired reaction temperature (e.g., 60-70 °C).

    • Once the temperature is stable, start the continuous addition of the monomer feed solution to the reactor using the syringe pump at a constant rate over a predetermined period (e.g., 150 minutes).[1]

    • Maintain the reaction temperature and stirring speed throughout the monomer addition.

    • After the monomer feed is complete, allow the reaction to continue for an additional period (e.g., 1-2 hours) to ensure high monomer conversion.

  • Sampling and Analysis:

    • Periodically, samples can be withdrawn from the reactor using a nitrogen-purged syringe to monitor monomer conversion and polymer molecular weight evolution.

    • Monomer conversion can be determined by techniques such as gravimetry, gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

    • The molecular weight and polydispersity of the polymer can be characterized by size-exclusion chromatography (SEC) or gel permeation chromatography (GPC).

  • Polymer Isolation:

    • At the end of the reaction, cool the reactor to room temperature.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold hexane or diethyl ether) while stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the semi-batch solution polymerization of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Isolation prep_reactor Prepare Reactor Charge (Solvent + Initiator) setup Assemble Reactor and Purge with N2 prep_reactor->setup prep_feed Prepare Monomer Feed (NTBM + Solvent) feed Start Monomer Feed (Semi-batch) prep_feed->feed heat Heat to Reaction Temperature setup->heat heat->feed react Polymerization feed->react post_react Continue Reaction Post-Feed react->post_react sampling Periodic Sampling react->sampling isolate Isolate and Purify Polymer post_react->isolate analysis Analyze Conversion & MW sampling->analysis analysis->react dry Dry Final Polymer isolate->dry

Caption: Experimental workflow for semi-batch polymerization.

Logical Relationship: Batch vs. Semi-batch Polymerization

This diagram contrasts the key characteristics and outcomes of batch versus semi-batch polymerization processes.

batch_vs_semibatch cluster_batch Batch Polymerization cluster_semibatch Semi-batch Polymerization b_start All Reactants Added at Start b_mono High Initial Monomer Concentration b_start->b_mono b_rate Variable Reaction Rate b_mono->b_rate b_exo Difficult Exotherm Control b_rate->b_exo b_mw Broad Molecular Weight Distribution b_exo->b_mw b_pdi High PDI b_mw->b_pdi s_start Monomer Fed Over Time s_mono Low, Constant Monomer Concentration s_start->s_mono s_rate Constant Reaction Rate s_mono->s_rate s_exo Good Exotherm Control s_rate->s_exo s_mw Narrow Molecular Weight Distribution s_exo->s_mw s_pdi Low PDI s_mw->s_pdi main Polymerization Process main->b_start main->s_start

References

Application Note: Determining N-tert-Butylmethacrylamide Copolymer Composition using ¹H-NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copolymers incorporating N-tert-Butylmethacrylamide (tBuMA) are of significant interest in the development of advanced materials and drug delivery systems due to their unique properties, such as thermal responsiveness. The precise molar ratio of the constituent monomers in these copolymers is a critical parameter that dictates their physicochemical properties, including solubility, thermal behavior, and drug loading/release characteristics. High-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and accurate analytical technique for determining the composition of such copolymers.[1] This method relies on the principle that the integrated area of a specific proton signal in the NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integrals of signals unique to each monomer unit, the copolymer composition can be accurately calculated.[1][2]

This application note provides a detailed protocol for the determination of the copolymer composition of a random copolymer of this compound and Methyl Methacrylate (MMA) using ¹H-NMR spectroscopy.

Principle of the Method

The determination of the copolymer composition is based on the relative integration of ¹H-NMR signals that are characteristic of each monomer unit. For a copolymer of this compound (tBuMA) and Methyl Methacrylate (MMA), the tert-butyl protons (-C(CH₃)₃) of the tBuMA units and the methoxy protons (-OCH₃) of the MMA units provide distinct and well-resolved signals in the ¹H-NMR spectrum. The tert-butyl signal typically appears around 1.43 ppm, while the methoxy signal is observed at approximately 3.6 ppm.[3] By integrating these two signals, the molar ratio of the two monomer units in the copolymer can be calculated.

Experimental Protocols

Materials and Equipment
  • Copolymer of this compound and Methyl Methacrylate

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent in which the copolymer is soluble

  • NMR tubes (5 mm diameter)

  • Pasteur pipettes and glass wool

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation Protocol
  • Sample Weighing: Accurately weigh 10-20 mg of the dry copolymer sample into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. The use of a deuterated solvent is crucial as it will not produce a large solvent signal in the ¹H-NMR spectrum.[4]

  • Complete Dissolution: Securely cap the vial and vortex or gently agitate until the copolymer is completely dissolved. Gentle heating may be applied if necessary to aid dissolution, but care should be taken to avoid solvent evaporation.

  • Filtration: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution. Pack a small amount of glass wool into a Pasteur pipette and filter the copolymer solution directly into a clean, dry NMR tube.

  • Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm in height).

  • Capping and Labeling: Cap the NMR tube and label it clearly.

¹H-NMR Data Acquisition

  • Instrument Setup: Tune and shim the NMR spectrometer according to the manufacturer's instructions to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H-NMR experiment. This typically includes setting the spectral width, acquisition time, relaxation delay, and number of scans. A sufficient relaxation delay (e.g., 5 seconds) is important for accurate quantification.

  • Data Acquisition: Acquire the ¹H-NMR spectrum of the copolymer sample.

Data Analysis and Composition Calculation

  • Spectrum Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Peak Identification: Identify the characteristic signals for the tBuMA and MMA monomer units.

    • tBuMA: The signal for the nine protons of the tert-butyl group (-C(CH₃)₃) typically appears as a singlet around δ 1.43 ppm.

    • MMA: The signal for the three protons of the methoxy group (-OCH₃) typically appears as a singlet around δ 3.6 ppm.[3]

  • Integration: Integrate the identified characteristic peaks. It is crucial to set the integral of one of the peaks to a fixed value (e.g., the peak corresponding to the 9 protons of the tert-butyl group to 9.00) and then determine the relative integral of the other peak.

  • Composition Calculation: Use the following formula to calculate the molar fraction of each monomer in the copolymer:

    Let:

    • ItBuMA = Integral of the tert-butyl protons of tBuMA (at ~1.43 ppm)

    • IMMA = Integral of the methoxy protons of MMA (at ~3.6 ppm)

    • ntBuMA = Number of protons per tBuMA unit for the integrated signal (9 protons)

    • nMMA = Number of protons per MMA unit for the integrated signal (3 protons)

    The molar fraction of tBuMA (FtBuMA) and MMA (FMMA) in the copolymer can be calculated as follows:

    Molar Ratio (tBuMA / MMA) = (ItBuMA / ntBuMA) / (IMMA / nMMA)

    FtBuMA = (ItBuMA / ntBuMA) / [(ItBuMA / ntBuMA) + (IMMA / nMMA)]

    FMMA = (IMMA / nMMA) / [(ItBuMA / ntBuMA) + (IMMA / nMMA)]

    And FtBuMA + FMMA = 1

Data Presentation

The quantitative data obtained from the ¹H-NMR analysis can be summarized in a structured table for clarity and easy comparison.

Copolymer Sampleδ (ppm) for tBuMA (-C(CH₃)₃)Integral (ItBuMA)δ (ppm) for MMA (-OCH₃)Integral (IMMA)Molar Fraction tBuMA (FtBuMA)Molar Fraction MMA (FMMA)
Batch 11.439.003.602.500.570.43
Batch 21.449.003.614.200.410.59
Batch 31.439.003.591.500.670.33

Note: The integral values in this table are for illustrative purposes.

Visualization of Experimental Workflow

The overall workflow for determining the copolymer composition using ¹H-NMR is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis cluster_calculation Composition Calculation weigh Weigh Copolymer (10-20 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire Acquire 1H-NMR Spectrum filter->acquire process Process Spectrum (FT, Phase, Baseline) acquire->process identify Identify Characteristic Peaks process->identify integrate Integrate Peaks (ItBuMA & IMMA) identify->integrate calculate Calculate Molar Fractions (FtBuMA & FMMA) integrate->calculate result Copolymer Composition calculate->result

Caption: Workflow for ¹H-NMR analysis of copolymer composition.

Conclusion

¹H-NMR spectroscopy provides a robust, reliable, and relatively straightforward method for determining the composition of this compound copolymers. The detailed protocol and data analysis workflow presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to accurately characterize these important polymers, ensuring the synthesis of materials with desired and reproducible properties for various applications.

References

Application Notes and Protocols: N-tert-Butylmethacrylamide for Stimuli-Responsive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-tert-Butylmethacrylamide (NTBMAM) is a functional monomer distinguished by its bulky and hydrophobic tert-butyl group.[1] This structural feature makes it a valuable component in the synthesis of "smart" or stimuli-responsive polymers. These polymers exhibit significant, reversible changes in their physical properties in response to external stimuli such as temperature and pH.

When copolymerized with hydrophilic monomers, such as N-isopropylacrylamide (NIPAM) or acrylic acid (AA), NTBMAM allows for precise tuning of the polymer's response.[2][3] The incorporation of the hydrophobic NTBMAM monomer typically lowers the Lower Critical Solution Temperature (LCST) of the resulting copolymer, which is the temperature above which the polymer becomes insoluble in water.[4][5] This tunable thermo-responsiveness is critical for a variety of biomedical applications, including controlled drug delivery, tissue engineering, and biosensors.[6] This document provides an overview of the applications of NTBMAM-based polymers and detailed protocols for their synthesis and characterization.

Key Applications

Controlled Drug Delivery

The thermo-responsive nature of NTBMAM-containing copolymers is widely exploited in drug delivery systems.[6] Below the LCST, the polymer is hydrophilic and can be loaded with therapeutic agents. When the temperature is raised above the LCST (e.g., to physiological temperature), the polymer undergoes a conformational change, becoming hydrophobic and collapsing. This process triggers the release of the encapsulated drug at the target site.[7] Copolymers can also be designed to be pH-responsive, releasing their payload in specific pH environments like those found in tumor tissues or specific cellular compartments.[3][8][9]

Tissue Engineering and Cell Culture

NTBMAM-based polymers are used to create intelligent surfaces for cell culture.[10] These surfaces can switch between being hydrophobic (cell-adhesive) and hydrophilic (cell-repellent) by changing the temperature. Cells can be cultured on these surfaces at a temperature above the LCST (e.g., 37°C). To harvest the cells, the temperature is simply lowered below the LCST, causing the polymer to hydrate and swell, which detaches the cell sheet without the need for enzymatic digestion, preserving cell-cell junctions and the extracellular matrix.[10][11] This technique is particularly valuable for creating scaffold-free 3D tissue surrogates.[10]

Antimicrobial Materials

Copolymers incorporating NTBMAM have been investigated for their antimicrobial properties. These polymers can be designed to have activity against various bacteria and fungi, making them suitable for applications in medical devices, healthcare, and hygienic coatings to prevent microbial infections.[6][12][13][14]

Experimental Protocols

Protocol for Synthesis of NTBMAM-based Copolymers

This protocol describes a general method for the free radical polymerization of this compound with a comonomer (e.g., N-isopropylacrylamide, NIPAM) to synthesize a thermo-responsive copolymer.

Materials:

  • This compound (NTBMAM)

  • N-isopropylacrylamide (NIPAM)

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane as solvent[6][12][13]

  • Methanol

  • Ice-cold water

  • Nitrogen gas

  • Standard reaction tube or three-necked flask with condenser

  • Magnetic stirrer and heating plate/oil bath

  • Vacuum oven

Procedure:

  • Monomer and Initiator Preparation: In a reaction tube, dissolve the desired molar ratio of NTBMAM and NIPAM monomers (total of 5g) and the initiator AIBN (50 mg) in 25 mL of anhydrous DMF.[12]

  • Inert Atmosphere: Flush the solution with dry, oxygen-free nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.[12][15]

  • Polymerization: Seal the reaction vessel and place it in a preheated oil bath at 70°C. Allow the reaction to proceed for an appropriate duration, typically aiming for a conversion below 10% to determine reactivity ratios, or longer for high conversion.[12][13]

  • Precipitation and Purification: After cooling the reaction mixture to room temperature, pour the viscous solution into a large volume of ice-cold water to precipitate the copolymer.[6][12]

  • Washing: Wash the precipitated polymer thoroughly with methanol to remove any unreacted monomers and initiator.[6][12]

  • Drying: Collect the purified copolymer and dry it in a vacuum oven at 40-50°C for 24 hours until a constant weight is achieved.[12][13]

  • Characterization: Characterize the copolymer composition and structure using ¹H-NMR spectroscopy.[6][12][13]

G Workflow for Copolymer Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 1. Dissolve Monomers (NTBMAM, NIPAM) & Initiator (AIBN) in Solvent (DMF) B 2. Deoxygenate (N2 Purge) A->B C 3. Polymerize (Heat at 70°C) B->C D 4. Precipitate (in Ice-Cold Water) C->D E 5. Wash (with Methanol) D->E F 6. Dry (Vacuum Oven) E->F G 7. Analyze Copolymer (¹H-NMR, DSC, Turbidimetry) F->G

Copolymer Synthesis and Characterization Workflow.
Protocol for LCST Determination by Turbidimetry

This method determines the LCST by measuring the change in optical transmittance of the polymer solution as a function of temperature.

Materials & Equipment:

  • 1 wt% aqueous solution of the synthesized copolymer

  • UV-Vis spectrophotometer or multimode microplate reader with a temperature controller[10]

  • Cuvette or microplate

Procedure:

  • Sample Preparation: Prepare a 1 wt% solution of the copolymer in deionized water.

  • Instrument Setup: Place the polymer solution in the spectrophotometer. Set the wavelength to 500 nm or 405 nm.[10]

  • Temperature Scan: Equilibrate the sample at a low temperature (e.g., 4°C).[10]

  • Measurement: Gradually increase the temperature at a controlled rate (e.g., 0.5°C/min).[10] Record the optical transmittance at regular temperature intervals.

  • Data Analysis: Plot the transmittance (%) versus temperature (°C). The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.[10]

Protocol for LCST Determination by DSC

Differential Scanning Calorimetry (DSC) can also be used to determine the LCST by measuring the heat flow associated with the phase transition.

Materials & Equipment:

  • Aqueous solution of the copolymer (e.g., 1-20 wt%)[15]

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Accurately weigh the polymer solution into a DSC pan and seal it.

  • Instrument Setup: Place the sample pan and a reference pan (containing only the solvent) into the DSC cell.

  • Temperature Scan: Heat the sample at a constant rate (e.g., 5°C/min) over a temperature range that encompasses the expected LCST (e.g., 0°C to 60°C).[10][15]

  • Data Analysis: The LCST is identified as the onset temperature of the endothermic peak in the DSC thermogram, which corresponds to the heat absorbed during the polymer's phase separation.

Quantitative Data Summary

The LCST of NTBMAM-based copolymers can be precisely controlled by adjusting the molar ratio of the comonomers. The hydrophobic nature of NTBMAM generally leads to a decrease in the LCST as its content in the copolymer increases.

Table 1: LCST of Poly(N-tert-butylacrylamide-co-Acrylamide) Hydrogels in Water

Mole % of NTBMAM in Gel Swelling-Deswelling Behavior/Transition Temperature (°C)
< 40% Remains in a swollen state (2–64°C)
40% Deswelling starts at ~20°C
60% Deswelling transition between 10–28°C
> 60% Remains in a collapsed state (2–64°C)

(Data sourced from reference[2])

Table 2: LCST of Poly(NIPAM-co-NtBA) Copolymers in Water

Mole % of NtBA in Copolymer LCST (°C)
~15% 22.3 - 25.0

(Data sourced from references[10][11])

Stimuli-Responsive Mechanisms and Applications

Mechanism of Thermo-Responsiveness (LCST)

At temperatures below the LCST, the polymer chains are hydrated and exist in an extended, soluble state due to favorable hydrogen bonding between the polymer's amide groups and water molecules. As the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions between the polymer side chains (especially the tert-butyl groups from NTBMAM) become dominant.[10][15] This leads to the dehydration and collapse of the polymer chains, causing phase separation from the aqueous solution.

G Mechanism of Thermo-Responsiveness (LCST Behavior) cluster_low_temp Below LCST (e.g., < 32°C) cluster_high_temp Above LCST (e.g., > 32°C) A Polymer Chain (Hydrophilic State) C Dominant H-Bonds A->C forms B Water Molecules B->C forms D Result: Polymer is Soluble (Extended Coil) C->D Temp_Increase Heat D->Temp_Increase E Polymer Chain (Hydrophobic State) G Weakened H-Bonds E->G disrupts H Dominant Hydrophobic Interactions E->H favors F Water Molecules F->G disrupts I Result: Polymer is Insoluble (Collapsed Globule) H->I Temp_Increase->I

Polymer phase transition with temperature change.
Application Pathway: Temperature-Triggered Drug Release

This workflow illustrates how NTBMAM-based copolymers can be used for controlled drug delivery. The drug is loaded into the polymer matrix at a low temperature and is released when the system is heated above its LCST, for example, upon administration into the body.

G Application Pathway for Temperature-Triggered Drug Release A 1. Drug Loading B Polymer + Drug in Solution (Below LCST) A->B C 2. Temperature Increase (e.g., Injection into Body, T > LCST) B->C D Polymer Collapses & Dehydrates C->D E 3. Drug Release D->E F Drug is Released at Target Site E->F

Workflow for stimuli-responsive drug delivery.

References

Troubleshooting & Optimization

How to control molecular weight in N-tert-Butylmethacrylamide polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of N-tert-Butylmethacrylamide (TBMAM). The focus is on controlling the molecular weight and achieving desired polymer characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to control the molecular weight of poly(this compound)?

The molecular weight of poly(TBMAM) is primarily controlled by manipulating key reaction parameters. The most common methods include:

  • Adjusting Initiator Concentration: Varying the amount of the initiator used in the polymerization.

  • Using a Chain Transfer Agent (CTA): Introducing a CTA to regulate the chain length.

  • Controlling Monomer Concentration: Modifying the concentration of the TBMAM monomer, often through semi-batch reaction strategies.[1]

  • Reaction Temperature: Adjusting the temperature of the polymerization can influence the rates of initiation, propagation, and termination.

  • Employing Controlled Radical Polymerization (CRP) Techniques: Using methods like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) provides superior control over molecular weight and results in a narrower molecular weight distribution.[2][3][4]

Q2: How does the initiator concentration affect the final molecular weight?

In free-radical polymerization, the molecular weight of the resulting polymer is generally inversely proportional to the square root of the initiator concentration.[5][6]

  • Higher Initiator Concentration: Leads to a greater number of initial radicals, resulting in the formation of many shorter polymer chains and thus a lower average molecular weight.[5]

  • Lower Initiator Concentration: Produces fewer, but longer, polymer chains, leading to a higher average molecular weight.[5]

Q3: What is the function of a Chain Transfer Agent (CTA) and when should I use one?

Q4: Why should I consider using a controlled radical polymerization (CRP) technique like RAFT?

Controlled radical polymerization (CRP) techniques, such as RAFT, are highly advantageous when precise control over the polymer architecture is required. Unlike conventional free-radical polymerization, RAFT allows for the synthesis of polymers with:

  • Predetermined molecular weights.

  • Low dispersity (a narrow molecular weight distribution).[2][9]

  • The ability to create complex architectures like block copolymers.[2][3]

RAFT polymerization is a robust method that works well for a wide range of monomers, including acrylamides.[3]

Q5: How does the choice of solvent impact the polymerization?

The solvent can influence polymerization kinetics. For N-tert-butylacrylamide, which has limited water solubility, solvent systems like ethanol/water mixtures are often used.[1] The solvent composition can affect the propagation rate coefficient (kp), which in turn impacts the overall rate of polymerization and the final molecular weight of the polymer.[1]

Troubleshooting Guide

Problem: The molecular weight of my polymer is too high.

Possible CauseRecommended Solution
Initiator concentration is too low. Increase the concentration of the initiator (e.g., AIBN). This will generate more polymer chains, each with a lower molecular weight.[5]
Absence of a Chain Transfer Agent (CTA). Introduce a chain transfer agent, such as dodecyl mercaptan, into the reaction mixture. This will limit the growth of individual polymer chains.[7][]
Monomer concentration is too high. Reduce the initial monomer concentration. Alternatively, use a semi-batch or "starved-feed" approach where the monomer is added gradually to control its instantaneous concentration.[1]
Reaction temperature is too low. Increasing the reaction temperature can increase the rate of initiation relative to propagation, potentially leading to lower molecular weight polymers.

Problem: The molecular weight of my polymer is too low.

Possible CauseRecommended Solution
Initiator concentration is too high. Decrease the initiator concentration. This will generate fewer, longer polymer chains.[5]
Concentration of Chain Transfer Agent (CTA) is too high. Reduce the concentration of the CTA or remove it entirely if a higher molecular weight is desired.
Reaction temperature is too high. Lowering the reaction temperature can favor chain propagation over initiation and chain transfer events, leading to higher molecular weight.
Presence of impurities that act as inhibitors or chain transfer agents. Ensure all reagents and solvents are purified. For example, acrylonitrile, a precursor to TBMAM, is often washed to remove inhibitors before use.[10][11]

Problem: The molecular weight distribution (Polydispersity Index, PDI) is too broad.

Possible CauseRecommended Solution
Conventional free-radical polymerization method. For the best control and a narrow PDI (typically < 1.25), switch to a controlled radical polymerization technique like RAFT.[2]
High monomer conversion in a batch reaction. In batch polymerizations, monomer concentration decreases over time, which can lead to a broadening of the molecular weight distribution.[1]
Inconsistent reaction conditions. Maintain a constant and uniform temperature throughout the polymerization. Ensure efficient stirring to avoid localized "hot spots" or concentration gradients.
Chain transfer to solvent or monomer. Select a solvent with a low chain transfer constant. While unavoidable, understanding the extent of chain transfer to the monomer can help in optimizing the reaction.

Data Presentation

Table 1: Conceptual Effect of Initiator and CTA on Molecular Weight

Parameter ChangeExpected Effect on Molecular Weight (Mw)Expected Effect on Polydispersity Index (PDI)
Increase Initiator ConcentrationDecrease[5]May slightly decrease or remain similar
Decrease Initiator ConcentrationIncrease[5]May slightly increase
Add Chain Transfer Agent (CTA)Significant Decrease[7]Decrease (more uniform chains)[7]
Increase CTA ConcentrationFurther DecreaseFurther Decrease

Experimental Protocols

Protocol 1: Standard Free-Radical Solution Polymerization of TBMAM

This protocol describes a general procedure for the free-radical polymerization of this compound.

  • Materials:

    • This compound (TBMAM) monomer

    • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

    • N,N-Dimethylformamide (DMF) (solvent)[12]

    • Methanol or water (for precipitation)

    • Nitrogen gas source

  • Procedure:

    • In a reaction flask equipped with a magnetic stirrer and a nitrogen inlet/outlet, dissolve the desired amount of TBMAM monomer and AIBN initiator in DMF. A typical starting point could be a 5g total feed of monomer with 50mg of AIBN in 25ml of DMF.[12]

    • Seal the flask and purge the solution with dry, oxygen-free nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Immerse the reaction flask in a preheated oil bath set to the desired temperature (e.g., 70 °C).[11][12]

    • Allow the polymerization to proceed for a set time (e.g., 4-6 hours). To maintain a low conversion and study kinetics, shorter reaction times may be used.[12]

    • To stop the reaction, remove the flask from the oil bath and cool it rapidly in an ice bath.

    • Precipitate the polymer by slowly pouring the cooled reaction mixture into a large volume of a non-solvent, such as ice-cold water or methanol.[12]

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.

    • Dry the final polymer product in a vacuum oven until a constant weight is achieved.

Protocol 2: RAFT Polymerization of TBMAM

This protocol provides a more advanced method for achieving a well-defined polymer with a narrow molecular weight distribution.

  • Materials:

    • This compound (TBMAM) monomer

    • RAFT Chain Transfer Agent (e.g., cyanoisopropyl dithiobenzoate, CPDB)[9]

    • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

    • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

    • Nitrogen gas source

    • Precipitation solvent (e.g., cold hexane or diethyl ether)

  • Procedure:

    • Calculate the required amounts of TBMAM, RAFT agent, and AIBN. The target molecular weight is determined by the ratio of monomer to RAFT agent ([M]/[CTA]), and the ratio of RAFT agent to initiator ([CTA]/[I]) is typically between 5 and 10.

    • In a Schlenk flask, combine the TBMAM monomer, RAFT agent, and AIBN.

    • Add the anhydrous solvent to dissolve the reagents.

    • Subject the mixture to several freeze-pump-thaw cycles (typically 3-4 cycles) to thoroughly remove all dissolved oxygen.

    • After the final thaw, backfill the flask with nitrogen gas.

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

    • Monitor the reaction progress by taking aliquots at timed intervals and analyzing them for monomer conversion (via ¹H NMR) and molecular weight (via Size Exclusion Chromatography, SEC/GPC).

    • Once the desired conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air.

    • Precipitate the polymer by pouring the solution into a large excess of a cold non-solvent.

    • Collect the polymer by filtration and dry it under vacuum. The resulting polymer should have a pre-determined molecular weight and a low PDI.

Visualizations

G cluster_input Inputs cluster_process Polymerization Process cluster_output Output cluster_control Control Parameters Monomer TBMAM Monomer Setup 1. Combine Reagents & Purge with N2 Monomer->Setup Initiator Initiator (e.g., AIBN) Initiator->Setup CTA Chain Transfer Agent (Optional, e.g., Thiol) CTA->Setup Solvent Solvent (e.g., DMF) Solvent->Setup Reaction 2. Heat to Reaction Temp (e.g., 70°C) Setup->Reaction Termination 3. Quench Reaction (Cooling) Reaction->Termination Polymer Poly(TBMAM) Purification 4. Precipitate, Filter & Dry Polymer Termination->Purification Purification->Polymer Control_Initiator [Initiator] Control_Initiator->Reaction Control_CTA [CTA] Control_CTA->Reaction Control_Temp Temperature Control_Temp->Reaction Control_Method Method (Free Radical / RAFT) Control_Method->Reaction

Caption: Workflow for TBMAM polymerization with key control points.

G Problem Observed Problem? HighMW Mw Too High Problem->HighMW High Mw LowMW Mw Too Low Problem->LowMW Low Mw BroadPDI PDI Too Broad Problem->BroadPDI Broad PDI Sol_HighMW Solutions: • Increase [Initiator] • Add / Increase [CTA] HighMW->Sol_HighMW Sol_LowMW Solutions: • Decrease [Initiator] • Decrease / Remove [CTA] LowMW->Sol_LowMW Sol_BroadPDI Solutions: • Use RAFT Polymerization • Use Semi-Batch Addition BroadPDI->Sol_BroadPDI

Caption: Troubleshooting decision tree for molecular weight control.

G cluster_init cluster_main cluster_term I Initiator I_rad I• I->I_rad Heat Pn_rad P• I_rad->Pn_rad + M M Monomer CTA P-S-C(=S)Z (Dormant) Pn_rad->CTA Addition Intermediate P-S-C•(Z)-S-P (Intermediate Radical) CTA->Intermediate + P• CTA_rad P• (Active) Intermediate->CTA_rad - P-S-C(=S)Z CTA_rad->M Propagation Dead Dead Polymer Active_rad->Dead

Caption: Simplified mechanism of RAFT polymerization.

References

Technical Support Center: Optimizing N-tert-Butylmethacrylamide (TBMAM) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the initiator concentration for the free-radical polymerization of N-tert-Butylmethacrylamide (TBMAM).

Frequently Asked Questions (FAQs)

Q1: What is the role of an initiator in TBMAM polymerization?

An initiator is a chemical species that generates free radicals upon thermal or photochemical decomposition. These free radicals react with TBMAM monomers, initiating a chain reaction that leads to the formation of poly(this compound). The concentration of the initiator is a critical parameter that directly influences the polymerization rate, final polymer molecular weight, and monomer conversion.[1]

Q2: What are common initiators for TBMAM polymerization?

For the free-radical polymerization of TBMAM, thermal initiators are commonly used. Azobisisobutyronitrile (AIBN) is a frequently cited initiator for TBMAM and related monomers, typically used in solvents like dioxane or dimethylformamide (DMF) at temperatures between 60-70°C.[2][3][4] Other initiators used for related methacrylates and acrylamides include benzoyl peroxide (BPO) and potassium persulfate (KPS).[5]

Q3: How does initiator concentration affect the molecular weight of poly(TBMAM)?

In free-radical polymerization, the average molecular weight of the resulting polymer is inversely proportional to the initiator concentration.[1] A higher initiator concentration generates a larger number of free radicals, leading to the simultaneous growth of many polymer chains. This results in shorter chains and a lower average molecular weight.[1] Conversely, a lower initiator concentration produces fewer, but longer, polymer chains, leading to a higher average molecular weight.

Q4: What is the impact of initiator concentration on polymerization rate and monomer conversion?

The rate of polymerization is typically proportional to the square root of the initiator concentration.[1] Increasing the initiator concentration leads to a higher rate of radical generation, which accelerates the overall polymerization rate.[5][6] This can result in achieving a higher monomer conversion in a shorter period. However, excessively high initiator concentrations can lead to an increased rate of termination reactions, which may negatively impact the final conversion and polymer properties.[1][6]

Q5: How does initiator concentration influence the Polydispersity Index (PDI)?

The Polydispersity Index (PDI) describes the distribution of molecular weights in a given polymer sample. While the relationship is complex, a well-chosen initiator concentration is key to achieving a narrow PDI (typically < 1.5). Very high initiator concentrations can sometimes lead to a broader PDI due to an increase in termination and chain-transfer reactions. For controlled polymerization techniques like RAFT, the ratio of the chain transfer agent (CTA) to the initiator is critical for maintaining a low PDI.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Molecular Weight (Mw) Initiator Concentration Too High: An excess of initiator creates numerous polymer chains that terminate prematurely, resulting in shorter lengths.[1]Decrease the initiator concentration. A common starting point is a monomer-to-initiator molar ratio of 100:1 to 500:1.
Slow or Incomplete Polymerization Insufficient Initiator Concentration: The initiator concentration may be too low to generate enough free radicals to sustain the polymerization.[1]Increase the initiator concentration incrementally (e.g., by 25-50%). Ensure the initiator has not degraded due to improper storage.
Presence of Inhibitor: The TBMAM monomer may contain an inhibitor (like hydroquinone monomethyl ether, MEHQ) to prevent polymerization during storage.Purify the monomer before use by passing it through an inhibitor removal column or by recrystallization.[3][4]
Low Reaction Temperature: The temperature may be too low for the thermal initiator (e.g., AIBN) to decompose at an efficient rate.Ensure the reaction temperature is appropriate for the initiator's half-life (typically 60-70°C for AIBN).[3][4]
High Polydispersity Index (PDI) Non-optimal Initiator Concentration: Very high or very low concentrations can sometimes lead to side reactions that broaden the molecular weight distribution.Optimize the initiator concentration by running a series of experiments with varying amounts while keeping other parameters constant.
Poor Temperature Control: Fluctuations in reaction temperature can affect the rate of initiation and propagation, leading to a broader PDI.Use a stable, well-controlled heating system like an oil bath or a reactor jacket.
Reaction is Too Fast / Exothermic Initiator Concentration Too High: A very high concentration of initiator can lead to a rapid, uncontrolled polymerization, generating significant heat.Reduce the initiator concentration. Consider using a semi-batch process where the monomer or initiator is fed over time.[7]

Data on Initiator Concentration Effects

While specific data for TBMAM homopolymerization is dispersed, the following table provides representative data based on the well-established principles of free-radical polymerization for methacrylates and acrylamides. This illustrates the expected trends when varying the AIBN initiator concentration.

Table 1: Expected Effect of AIBN Concentration on TBMAM Polymerization

ExperimentMonomer:Initiator Molar RatioAIBN Concentration (mol% relative to monomer)Expected Molecular Weight (Mw)Expected PDIExpected Conversion (after 4h)
1500:10.2 mol%HighNarrow (~1.5-1.8)Moderate-High
2250:10.4 mol%MediumNarrow (~1.5-1.7)High
3100:11.0 mol%LowBroader (~1.6-2.0)Very High
450:12.0 mol%Very LowBroad (>2.0)Very High (rapid rate)

Note: These are expected values to illustrate trends. Actual results will depend on specific experimental conditions (solvent, temperature, monomer purity, etc.).

Experimental Protocols

General Protocol for Free-Radical Polymerization of TBMAM

This protocol describes a typical solution polymerization of this compound using AIBN as a thermal initiator.

1. Materials:

  • This compound (TBMAM), monomer

  • Azobisisobutyronitrile (AIBN), initiator

  • 1,4-Dioxane or Dimethylformamide (DMF), solvent (anhydrous)

  • Methanol or cold water, for precipitation

  • Inhibitor removal columns (if necessary)

  • Nitrogen or Argon gas (high purity)

2. Monomer Purification:

  • If the TBMAM monomer contains an inhibitor, pass it through a column packed with an appropriate inhibitor remover immediately before use.

3. Reaction Setup:

  • Assemble a flame-dried Schlenk flask or reaction vessel equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet.

  • Place the vessel in a temperature-controlled oil bath.

4. Polymerization Procedure:

  • In the reaction vessel, dissolve a known amount of TBMAM monomer in the chosen solvent (e.g., to create a 10-20% w/v solution).

  • Add the desired amount of AIBN initiator (refer to Table 1 for guidance on concentration).

  • Seal the vessel and deoxygenate the solution by bubbling with nitrogen or argon for 30-60 minutes while stirring.

  • After deoxygenation, place the vessel in the preheated oil bath set to the desired temperature (e.g., 70°C).

  • Allow the polymerization to proceed for the desired time (e.g., 2-24 hours). The reaction mixture will typically become more viscous as the polymer forms.

5. Polymer Isolation:

  • To quench the reaction, cool the vessel in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent (e.g., cold methanol or water) while stirring vigorously.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.

  • Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

6. Characterization:

  • Determine the molecular weight (Mw, Mn) and Polydispersity Index (PDI) using Gel Permeation Chromatography (GPC).

  • Determine monomer conversion using gravimetry (comparing the mass of the obtained polymer to the initial monomer mass) or by ¹H NMR spectroscopy.

Visual Guides

Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Analysis Monomer Purify TBMAM (Remove Inhibitor) Setup Assemble Reactor & Add Reagents Monomer->Setup Solvent Prepare Anhydrous Solvent Solvent->Setup Initiator Weigh AIBN Initiator->Setup Deoxygenate Deoxygenate with N2/Ar (30-60 min) Setup->Deoxygenate Polymerize Heat to 70°C (2-24 h) Deoxygenate->Polymerize Precipitate Precipitate Polymer in Methanol/Water Polymerize->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry in Vacuum Oven Filter->Dry Analyze Analyze via GPC, NMR Dry->Analyze

Caption: Experimental workflow for TBMAM polymerization.

Troubleshooting Problem Observed Problem: Low Molecular Weight Cause1 Potential Cause: Initiator Concentration Too High Problem->Cause1 Cause2 Potential Cause: Chain Transfer to Solvent/Impurity Problem->Cause2 Solution1 Solution: Decrease [Initiator] (e.g., increase Monomer:Initiator ratio) Cause1->Solution1 Solution2 Solution: Use Purified Monomer & Anhydrous Solvent Cause2->Solution2

Caption: Troubleshooting guide for low molecular weight polymer.

References

Solvent effects on the polymerization kinetics of N-tert-Butylmethacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of N-tert-Butylacrylamide (t-BuAAm).

Frequently Asked Questions & Troubleshooting Guide

Q1: My polymerization of N-tert-Butylacrylamide is extremely slow or fails to initiate. What are the common causes?

A1: Several factors can lead to slow or failed polymerization. Consider the following troubleshooting steps:

  • Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. Ensure your reaction mixture is thoroughly deoxygenated, typically by purging with an inert gas like nitrogen or argon for an adequate duration before and during the reaction.[1]

  • Initiator Issues:

    • Concentration: The initiator concentration might be too low. While higher concentrations can increase the rate, they may also lead to lower molecular weight polymers.[2]

    • Temperature: Ensure the reaction temperature is appropriate for the chosen initiator. For example, Azobisisobutyronitrile (AIBN) is commonly used at temperatures around 60-70°C.[2][3] Thermal initiators require sufficient heat to decompose and generate radicals.

    • Redox Systems: For lower temperature polymerization, consider a redox initiation system, such as ammonium persulfate (APS) combined with a catalyst like N,N,N′,N′-tetramethylethylenediamine (TEMED).[4]

  • Monomer Purity: Impurities in the N-tert-Butylacrylamide monomer can inhibit polymerization. Consider recrystallizing the monomer from a suitable solvent like warm dry benzene before use.[5]

  • Inhibitor Presence: Commercial monomers often contain inhibitors (e.g., hydroquinone compounds) to prevent spontaneous polymerization during storage.[6] These must be removed prior to the experiment, typically by passing the monomer solution through a column of basic alumina or by washing with a NaOH solution.[3][5]

Q2: I'm observing poor solubility of the N-tert-Butylacrylamide monomer in my chosen solvent. What are my options?

A2: N-tert-Butylacrylamide is a solid at room temperature with limited solubility in some common solvents.[7]

  • Solvent Selection: The solubility of N-tert-Butylacrylamide (TBA) has been measured in various solvents. It is soluble in ethanol, N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAC), ethyl acetate, and dichloromethane, but has more limited solubility in water.[8][9] For aqueous systems, using a co-solvent like ethanol is a common strategy.[2][10]

  • Temperature: Increasing the reaction temperature can improve monomer solubility, provided it is compatible with your initiator and desired reaction kinetics.

Q3: How does the solvent choice affect the polymerization rate and the final polymer properties?

A3: Solvents, particularly polar and hydrogen-bonding ones, can significantly influence polymerization kinetics.[10][11]

  • Polar Solvents: Polar solvents can form hydrogen bonds with the monomer and the growing polymer chain, which can alter reactivity.[10]

  • Ethanol/Water Mixtures: For the polymerization of t-BuAAm, using an ethanol/water mixture can increase the propagation rate coefficient (k_p) compared to pure ethanol. For instance, the k_p for t-BuAAm was found to be higher in a 75/25 w/w ethanol/water mixture compared to pure ethanol.[7][10] This leads to a faster rate of monomer consumption and can affect the final polymer's molecular weight.[2]

  • Non-Polar vs. Polar: The polymerization rate was observed to be faster in an ethanol/water mixture compared to toluene, which was attributed to increased k_p values due to hydrogen bonding effects.[10]

Q4: My final polymer has a very broad molecular weight distribution (high dispersity). How can I achieve better control?

A4: High dispersity often results from multiple termination pathways, chain transfer reactions, or poor control over initiation.

  • Initiator Concentration: A high initiator concentration can lead to the formation of many short chains, potentially broadening the distribution. Optimize the monomer-to-initiator ratio.

  • Reaction Temperature: Inconsistent or excessively high temperatures can increase the rate of side reactions and chain termination, leading to shorter polymer chains and higher dispersity.[1] Maintain a stable and controlled reaction temperature.

  • Monomer Concentration: In semi-batch reactions where monomer concentration is kept low and constant, it is possible to achieve better control over molar masses without significant drifts.[2][11]

  • Controlled Radical Polymerization: For applications requiring low dispersity, consider using controlled radical polymerization techniques like RAFT or ATRP, which are designed to produce polymers with well-defined architectures and narrow molecular weight distributions.

Q5: During copolymerization, the composition of the resulting polymer is different from the initial monomer feed ratio. Why does this happen?

A5: This phenomenon, known as "compositional drift," is common in copolymerization and is due to the different reactivity ratios of the monomers.

  • Reactivity Ratios: The reactivity ratios (r1, r2) describe the preference of a growing polymer chain ending in one monomer to add the same monomer (homo-propagation) versus the other monomer (cross-propagation).[3] If one monomer is significantly more reactive than the other (e.g., r1 > 1 and r2 < 1), it will be consumed more quickly, causing the composition of the monomer feed to change over time. This, in turn, changes the composition of the polymer being formed.[3]

  • Mitigation Strategy: To minimize compositional drift and produce a more homogenous copolymer, a semi-batch reaction can be employed.[2] In this setup, the more reactive monomer is fed into the reactor over time to maintain a relatively constant comonomer ratio in the reaction mixture.[2][11]

Quantitative Data Summary

Table 1: Propagation Rate Coefficients (k_p) for N-tert-Butylacrylamide (t-BuAAm) Homopolymerization.

Monomer Conc. (wt%) Solvent (w/w) Temperature (°C) k_p (L mol⁻¹ s⁻¹) Reference
10 Ethanol 30 12.7 x 10³ [7]

| 10 | 75/25 Ethanol/Water | 30 | 13.8 x 10³ |[7] |

Table 2: Reactivity Ratios for Copolymerization of N-tert-Butylacrylamide (NTB, M1).

Comonomer (M2) r1 (NTB) r2 Solvent Method Reference
2,4-Dichlorophenyl methacrylate (DCPMA) 0.83 1.13 DMF Fineman-Ross & Kelen-Tudos [3]
7-acryloyloxy-4-methyl coumarin (AMC) 1.15 0.70 DMF Fineman-Ross [12]

| 7-acryloyloxy-4-methyl coumarin (AMC) | 1.16 | 0.72 | DMF | Kelen-Tudos |[12] |

Experimental Protocols

Protocol 1: Free-Radical Solution Polymerization of N-tert-Butylacrylamide

This protocol provides a general methodology for the solution polymerization of t-BuAAm. Specific concentrations and temperatures should be optimized for the desired outcome.

1. Materials & Purification:

  • Monomer: N-tert-Butylacrylamide (t-BuAAm). If required, recrystallize from warm, dry benzene.[5]

  • Initiator: Azobisisobutyronitrile (AIBN). Recrystallize from a suitable solvent like chloroform or methanol if necessary.[3]

  • Solvent: N,N-dimethylformamide (DMF), Dioxane, or Ethanol/Water mixtures are common choices.[2][3][5] Dry the solvent over a suitable drying agent if required.[3]

2. Reaction Setup:

  • Place a defined amount of t-BuAAm and the chosen initiator (e.g., AIBN, typically ~1 wt% of monomer) into a reaction vessel (e.g., a Schlenk flask or a round-bottom flask equipped with a condenser).[3]

  • Add the desired volume of solvent to dissolve the solids and obtain a homogenous solution.

  • Equip the flask with a magnetic stirrer.

3. Deoxygenation:

  • Seal the reaction vessel and purge the solution with a gentle stream of oxygen-free dry nitrogen or argon for at least 30-60 minutes to remove dissolved oxygen.[3]

  • Maintain a positive pressure of the inert gas throughout the reaction.

4. Polymerization:

  • Immerse the reaction vessel in a pre-heated oil bath set to the desired temperature (e.g., 70°C for AIBN).[3]

  • Allow the reaction to proceed for a specified duration. To achieve low conversion (<10%) for kinetic studies, the time may be short.[3] For higher conversion, longer reaction times are needed.

5. Isolation and Purification:

  • After the reaction time, cool the vessel rapidly (e.g., under tap water or in an ice bath) to quench the polymerization.[3]

  • Pour the viscous polymer solution into a large volume of a non-solvent, such as ice-cold water or methanol, while stirring vigorously to precipitate the polymer.[3][5]

  • Wash the precipitated polymer thoroughly with the non-solvent to remove unreacted monomer and initiator residues.[3]

  • Collect the polymer by filtration and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

6. Characterization:

  • The final polymer can be characterized by techniques such as:

    • ¹H NMR Spectroscopy: To confirm the polymer structure and, in copolymers, to determine the composition.[3]

    • Size Exclusion Chromatography (SEC/GPC): To determine the molecular weight (Mn, Mw) and dispersity (Đ) of the polymer.[2]

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Polymerization cluster_workup 3. Work-up & Purification cluster_analysis 4. Characterization Monomer Purify Monomer (e.g., Recrystallization) Setup Combine Reactants in Vessel Monomer->Setup Solvent Dry/Select Solvent Solvent->Setup Initiator Purify Initiator Initiator->Setup Deoxygenate Purge with N2/Ar Setup->Deoxygenate React Heat to Reaction Temp (e.g., 70°C) Deoxygenate->React Quench Cool Reaction React->Quench Precipitate Pour into Non-Solvent (e.g., Water/Methanol) Quench->Precipitate Isolate Filter & Wash Polymer Precipitate->Isolate Dry Dry under Vacuum Isolate->Dry NMR ¹H NMR (Structure, Composition) Dry->NMR SEC SEC/GPC (MW, Dispersity) Dry->SEC

Caption: General experimental workflow for the solution polymerization of N-tert-Butylacrylamide.

Solvent_Effects Solvent Solvent Choice Kinetics Polymerization Kinetics (Rate, kp) Solvent->Kinetics H-bonding Solubility Monomer/Polymer Solubility Solvent->Solubility Temp Temperature Temp->Kinetics Initiator Decomposition Temp->Solubility MW Molecular Weight Kinetics->MW Dispersity Dispersity (Đ) Kinetics->Dispersity Solubility->MW

Caption: Influence of solvent and temperature on polymerization kinetics and polymer properties.

References

Troubleshooting low monomer conversion in N-tert-Butylmethacrylamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-tert-Butylmethacrylamide Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low monomer conversion during the synthesis of this compound (NTBM).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common causes of low this compound (NTBM) conversion?

Low monomer conversion in NTBM synthesis can typically be attributed to one or more of the following factors:

  • Impure Reactants: The presence of inhibitors or moisture in the starting materials can significantly hinder the reaction.

  • Suboptimal Reaction Temperature: The reaction temperature plays a crucial role in the reaction kinetics and stability of the intermediates.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.

  • Insufficient Catalyst Activity: The concentration and activity of the acid catalyst are critical for the reaction to proceed efficiently.

  • Premature Polymerization: Unwanted polymerization of the reactant or product can reduce the yield of the desired monomer.

  • Inefficient Mixing: Poor mixing can lead to localized concentration gradients and reduced reaction rates.

Q2: My NTBM yield is significantly lower than expected. How can I troubleshoot this?

To systematically troubleshoot low NTBM yield, it is recommended to follow a logical diagnostic workflow. The following diagram illustrates a step-by-step approach to identifying and resolving the root cause of low conversion.

Troubleshooting_Workflow start Low NTBM Conversion Observed check_reactants 1. Verify Reactant Purity and Stoichiometry start->check_reactants check_conditions 2. Review Reaction Conditions (Temperature, Time) check_reactants->check_conditions No Issue solution_reactants Purify/Dry Reactants Recalculate Stoichiometry check_reactants->solution_reactants Issue Found check_catalyst 3. Assess Catalyst Concentration and Addition check_conditions->check_catalyst No Issue solution_conditions Optimize Temperature and Reaction Time check_conditions->solution_conditions Issue Found check_workup 4. Evaluate Work-up and Purification Procedure check_catalyst->check_workup No Issue solution_catalyst Use Fresh Catalyst Ensure Proper Dispersion check_catalyst->solution_catalyst Issue Found solution_workup Optimize pH Adjustment and Recrystallization Solvent check_workup->solution_workup Issue Found end_node Improved NTBM Conversion solution_reactants->end_node solution_conditions->end_node solution_catalyst->end_node solution_workup->end_node

Troubleshooting workflow for low NTBM conversion.

Q3: How do I ensure the purity of my reactants?

The purity of starting materials is critical. For instance, acrylonitrile, a common precursor, is often supplied with inhibitors to prevent polymerization during storage.

  • Acrylonitrile: Wash with a 5% aqueous NaOH solution to remove the inhibitor, followed by a wash with 3% orthophosphoric acid to remove basic impurities. Subsequently, wash with distilled water and dry over anhydrous CaCl2 before distilling under reduced pressure.[1]

  • tert-Butanol: Ensure it is free of water. If necessary, dry using a suitable drying agent like molecular sieves.

  • Solvents: Use anhydrous solvents to prevent unwanted side reactions.

Q4: What is the optimal temperature for NTBM synthesis, and what happens if it's too high or too low?

The optimal reaction temperature can vary depending on the specific protocol. For the Ritter reaction, a common method for synthesizing N-tert-butyl amides, a temperature of around 42°C has been reported to give high yields.[2]

  • Too Low: A temperature that is too low will result in a slow reaction rate and incomplete conversion within a practical timeframe.

  • Too High: Excessively high temperatures can promote the formation of by-products and potentially lead to the polymerization of the reactants or the final product, which will reduce the overall yield of the desired monomer.

Experimental Protocols and Data

General Synthesis Workflow

The synthesis of this compound typically follows the Ritter reaction mechanism, where a nitrile reacts with a source of a tert-butyl cation in the presence of a strong acid.

Synthesis_Workflow Reactants Reactants: - Acrylonitrile/Methacrylonitrile - tert-Butanol/Isobutylene - Sulfuric Acid (Catalyst) Reaction Ritter Reaction: - Controlled Temperature - Vigorous Stirring Reactants->Reaction Quenching Quenching: - Addition to Ice-Water - Neutralization Reaction->Quenching Purification Purification: - Filtration - Washing - Recrystallization Quenching->Purification Product Final Product: This compound Purification->Product

General workflow for NTBM synthesis via the Ritter reaction.
Detailed Experimental Protocol: Modified Ritter Reaction

This protocol is adapted from a high-yield synthesis of N-tert-butyl amides.[2]

Materials:

  • Methacrylonitrile

  • tert-Butyl acetate

  • Concentrated sulfuric acid (98%)

  • Ice

  • Saturated sodium bicarbonate solution

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methacrylonitrile (1 equivalent) and tert-butyl acetate (2.5 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the stirred mixture while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 42°C.

  • Maintain the reaction at 42°C for 2-4 hours, monitoring the progress by TLC.[2]

  • Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude this compound will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold distilled water.

  • Further purify the product by recrystallization from a suitable solvent such as methanol or an ethyl acetate/hexane mixture.[3]

Quantitative Data on N-tert-Butyl Amide Synthesis

The following table summarizes reported yields for the synthesis of N-tert-butyl amides under different conditions.

PrecursorsCatalyst/ConditionsYield (%)Reference
Acrylonitrile, tert-ButanolNot specified87%[1]
Various nitriles, tert-Butyl acetateSulfuric acid, 42°C88-95%[2]
Nitrile, tert-Butyl acetateBF3 immobilized on magnetic nanoparticles, 20°C95%[3]
Ritter Reaction Mechanism

The Ritter reaction proceeds through the formation of a stable carbocation, which is then attacked by the nitrile. Subsequent hydrolysis yields the final amide product.

Ritter_Mechanism cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Hydrolysis tert_butanol tert-Butanol h_plus + H+ protonated_alcohol Protonated Alcohol h_plus->protonated_alcohol water - H2O tert_butyl_cation tert-Butyl Cation water->tert_butyl_cation nitrile Methacrylonitrile tert_butyl_cation->nitrile nitrilium_ion Nitrilium Ion Intermediate h2o_hydrolysis + H2O nitrilium_ion->h2o_hydrolysis intermediate_2 Intermediate h2o_hydrolysis->intermediate_2 rearrangement Rearrangement final_product This compound rearrangement->final_product

References

Technical Support Center: Purification of N-tert-Butylmethacrylamide (NTBMA) Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-tert-Butylmethacrylamide (NTBMA) copolymers.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying NTBMA copolymers?

A1: The most widely used method for purifying NTBMA copolymers is precipitation. This technique involves dissolving the crude copolymer in a suitable solvent and then adding this solution to a larger volume of a "non-solvent" or "anti-solvent." The copolymer is insoluble in the non-solvent and will precipitate out, leaving impurities like unreacted monomers and initiator residues dissolved in the solvent/non-solvent mixture.

Q2: What are the common impurities in a crude NTBMA copolymer product?

A2: Common impurities include unreacted this compound monomer, co-monomers, initiator (e.g., AIBN), and low molecular weight oligomers. These impurities can affect the final properties and performance of the copolymer and must be removed.

Q3: How can I verify the purity of my NTBMA copolymer after purification?

A3: The purity of the copolymer can be effectively assessed using analytical techniques such as ¹H-NMR spectroscopy.[1][2][3][4] By comparing the ¹H-NMR spectrum of the purified polymer with that of the monomers, you can confirm the absence of characteristic vinyl proton peaks from the unreacted monomers.[2] Techniques like Gel Permeation Chromatography (GPC) can also be used to analyze the molecular weight distribution and ensure the removal of low molecular weight species.

Q4: Are there alternative purification methods to precipitation?

A4: Yes, other methods like dialysis and extraction can be used. Dialysis is particularly useful for removing small molecules from water-soluble or dispersible copolymers.[5][6] It involves placing the copolymer solution in a dialysis bag with a specific molecular weight cut-off (MWCO) and immersing it in a large volume of a suitable solvent.[5][6] Small impurity molecules diffuse out of the bag, while the larger polymer chains are retained.[5] Ethanol extraction has also been shown to be effective for purifying acrylamide-based copolymers.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of NTBMA copolymers.

Problem Probable Cause(s) Recommended Solution(s)
The copolymer does not precipitate and the solution only turns cloudy. 1. The non-solvent is not sufficiently "poor" for the copolymer.2. The concentration of the polymer in the solvent is too low.3. The volume ratio of non-solvent to polymer solution is insufficient.1. Select a non-solvent with a more different polarity from your polymer and solvent. Test small aliquots with different non-solvents.[8]2. Concentrate the polymer solution before adding it to the non-solvent.3. Increase the volume of the non-solvent. A ratio of 10:1 (non-solvent:solution) is a good starting point.4. Try using a cold non-solvent, as lower temperatures can decrease solubility.[8]
The precipitated copolymer is sticky or oily instead of a solid powder. 1. Incomplete precipitation of the polymer.2. Presence of a significant amount of oligomers.3. The chosen non-solvent is plasticizing the polymer.1. Add the polymer solution dropwise into the non-solvent with vigorous stirring to promote the formation of a fine powder.[9]2. Perform a second precipitation: redissolve the sticky product in the solvent and precipitate it again in a fresh, larger volume of non-solvent.3. Change the non-solvent. For example, if precipitating from DMF, try a non-polar solvent like hexane or a polar one like water, depending on the copolymer's characteristics. A 50:50 mixture of diethyl ether and hexane has been used for similar polymers.[10]
¹H-NMR analysis shows residual monomer peaks after purification. 1. Insufficient washing of the precipitated polymer.2. Trapping of monomers within the precipitated polymer matrix.1. After filtration, wash the polymer powder thoroughly with the non-solvent.2. Repeat the precipitation process two or three times to ensure complete removal of trapped monomers.[5][11]3. Consider dialysis, which can be very effective at removing small monomer molecules.[5][7] For some polyacrylamides, washing with water for several days is effective.[12]
Low yield of the purified copolymer. 1. Loss of low molecular weight fractions of the copolymer that are soluble in the non-solvent.2. Physical loss of product during filtration and transfer steps.1. If low molecular weight fractions are acceptable, consider a less harsh non-solvent or a mixture of a solvent and non-solvent to fine-tune the precipitation.2. Ensure complete transfer of the precipitate and use appropriate filter paper to avoid loss of fine particles.

Experimental Protocols

Protocol 1: Purification by Precipitation

This protocol describes a general method for purifying NTBMA copolymers by precipitation.

Materials:

  • Crude NTBMA copolymer solution (e.g., in DMF, as is common in synthesis).[1][2][3]

  • A suitable non-solvent (e.g., methanol, water, diethyl ether, hexane).

  • Beakers, magnetic stirrer, and stir bar.

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask).

  • Vacuum oven.

Procedure:

  • Ensure the crude copolymer is fully dissolved in a minimal amount of a suitable solvent.

  • In a separate, larger beaker, place a volume of the non-solvent that is at least 10 times the volume of the copolymer solution.

  • Begin vigorously stirring the non-solvent using a magnetic stirrer.

  • Slowly add the copolymer solution dropwise to the stirring non-solvent. A white precipitate should form immediately.

  • Continue stirring for an additional 30 minutes after all the copolymer solution has been added to ensure complete precipitation.

  • Collect the precipitated copolymer by vacuum filtration.

  • Wash the collected polymer powder on the filter with a generous amount of fresh non-solvent to remove any remaining dissolved impurities.

  • Dry the purified copolymer in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.

  • Confirm the removal of monomers via ¹H-NMR analysis. If monomer peaks are still present, repeat the dissolution and precipitation cycle.[5][11]

Solvent/Non-Solvent Systems for Acrylamide-Based Copolymers

The choice of solvent and non-solvent is critical for effective purification. The following table provides examples based on literature for related polymers.

Polymer System Solvent for Polymer Non-Solvent for Precipitation Reference
Poly(NTB-co-DCPMA)DMFIce-cold water, Methanol[2]
Poly(MA-co-t-BuAAm)Ethanol/WaterDiethyl ether/Hexane (50:50)[10]
Lignin-p(AM)-p(DADMAC)WaterEthanol[7]
Polyacrylamide-based hydrogelsWaterMethanol[13]

Visualizations

PurificationWorkflow General Workflow for NTBMA Copolymer Purification & Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Crude Copolymer in Reaction Solvent Dissolve Dissolve in Good Solvent Synthesis->Dissolve Precipitate Precipitate in Non-Solvent Dissolve->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Analysis Characterize Purity (e.g., 1H-NMR, GPC) Dry->Analysis Pure Pure Copolymer Analysis->Pure No Impurities Impure Impure: Repeat Purification Analysis->Impure Impurities Detected Impure->Dissolve

Caption: Workflow for purification and analysis of NTBMA copolymers.

TroubleshootingPrecipitation Troubleshooting Polymer Precipitation Start Add Polymer Solution to Non-Solvent Result Observe Outcome Start->Result Powder Solid Powder Precipitates Result->Powder Ideal Sticky Sticky/Oily Product Result->Sticky Non-ideal Cloudy Cloudy Solution, No Precipitate Result->Cloudy Non-ideal Proceed Proceed to Filter & Dry Powder->Proceed ActionSticky 1. Stir vigorously 2. Re-precipitate 3. Change non-solvent Sticky->ActionSticky ActionCloudy 1. Increase non-solvent ratio 2. Use cold non-solvent 3. Concentrate polymer solution Cloudy->ActionCloudy ActionSticky->Start Retry ActionCloudy->Start Retry

Caption: Decision tree for troubleshooting precipitation issues.

References

Technical Support Center: N-tert-Butylmethacrylamide (tBMAm)-Based Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for tuning the Lower Critical Solution Temperature (LCST) of N-tert-Butylmethacrylamide (tBMAm)-based copolymers.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for tuning the LCST of tBMAm-based copolymers?

A1: The LCST of a thermoresponsive polymer is governed by the balance between hydrophilic and hydrophobic interactions with water. Below the LCST, hydrogen bonding between the polymer and water molecules dominates, leading to solubility. As the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions between polymer chains cause them to collapse and precipitate out of solution.[1][2] Tuning the LCST of tBMAm-based copolymers involves chemically modifying the overall hydrophilicity or hydrophobicity of the polymer chain.[1]

Q2: How does copolymerization affect the LCST of tBMAm-based polymers?

A2: Copolymerization is the most common and effective method to tune the LCST.[3]

  • Incorporating hydrophilic comonomers (e.g., Acrylamide, N,N-dimethylacrylamide, Acrylic Acid) increases the overall hydrophilicity of the copolymer. This requires more energy (a higher temperature) to disrupt the polymer-water hydrogen bonds, thus increasing the LCST .[2]

  • Incorporating hydrophobic comonomers (e.g., N-isopropylacrylamide, methyl methacrylate) increases the overall hydrophobicity. This facilitates polymer-polymer interactions at lower temperatures, thus decreasing the LCST .[2]

Q3: What is the effect of molecular weight on the LCST of tBMAm-copolymers?

A3: The effect of molecular weight on LCST can be complex and depends on the polymer system and end-group chemistry. For many poly(N-substituted acrylamide)s, at sufficiently high molecular weights (>~50,000 Da), the LCST is largely independent of the molecular weight.[4][5] However, at lower molecular weights, the nature of the polymer end-groups becomes significant. Hydrophilic end-groups can lead to a slight increase in the LCST, while hydrophobic end-groups (e.g., from a RAFT agent) can cause a decrease.[1][5][6]

Q4: Can I tune the LCST without synthesizing a new copolymer?

A4: Yes, the LCST of a given copolymer solution can be modulated by external factors, although this is less precise than covalent modification. The addition of salts (the "Hofmeister effect") can alter water structure and polymer hydration, thereby changing the LCST. For instance, "salting-out" salts can lower the LCST.[7] Supramolecular methods, involving host-guest chemistry, can also be used to reversibly tune the LCST.[8]

Troubleshooting Guide

Issue 1: The measured LCST of my synthesized tBMAm-copolymer is different from the expected value.

Possible Cause Troubleshooting Step
Incorrect Copolymer Composition: The final copolymer composition may differ from the monomer feed ratio due to different monomer reactivity ratios.Determine the actual copolymer composition using ¹H-NMR spectroscopy.[9][10] Adjust the monomer feed ratio in subsequent syntheses to achieve the desired composition.
Molecular Weight is Too Low: If the polymer's molecular weight is low, the end-groups can significantly influence the LCST.Characterize the molecular weight and polydispersity of your polymer using Gel Permeation Chromatography (GPC). If the molecular weight is low, consider the hydrophilicity/hydrophobicity of your initiator or chain transfer agent fragments.[4]
Residual Monomers or Impurities: Unreacted monomers or other impurities can affect the solution properties and the measured LCST.Ensure the polymer is thoroughly purified after synthesis, typically by precipitation in a non-solvent or by dialysis.[9]
Incorrect Measurement Parameters: The measured cloud point can be affected by the polymer concentration and the heating rate during measurement.[11][12]Standardize your LCST measurement protocol. It is recommended to use a concentration of 10 mg/mL and a heating rate of 0.5-1.0 °C/min for comparability.[11][12]

Issue 2: The LCST phase transition of my copolymer solution is very broad, not sharp.

Possible Cause Troubleshooting Step
High Polydispersity: A broad molecular weight distribution means different polymer chains may phase separate at slightly different temperatures.Synthesize the copolymer using a controlled radical polymerization technique like RAFT to achieve a narrow molecular weight distribution (low polydispersity).[2]
Compositional Heterogeneity: In a random copolymer, the distribution of comonomer units along the polymer chains may not be uniform, leading to a broadened transition.This is an inherent challenge with random copolymers. Gradient or block copolymer architectures can result in sharper transitions.[1]
Hydrophobic Interactions: Strong hydrophobic interactions within the copolymer can lead to a more gradual collapse and a broader transition.[2]This is an intrinsic property of the chosen comonomers. Characterize the transition width using the onset and offset temperatures from your measurement data.

Issue 3: My tBMAm-based copolymer will not dissolve in water, even at low temperatures.

Possible Cause Troubleshooting Step
Too Hydrophobic: The proportion of hydrophobic comonomer may be too high, rendering the polymer insoluble in water at any temperature.Synthesize a new copolymer with a higher proportion of a hydrophilic comonomer.
Cross-linking: Unintended cross-linking during polymerization can lead to an insoluble polymer network (a hydrogel).Review your polymerization conditions. Avoid excessively high temperatures or initiator concentrations that might promote side reactions. Characterize the product for insolubility in good organic solvents.
Incorrect Solvent: The polymer may not be intended for aqueous solutions or may require a co-solvent.Verify the expected solubility of your copolymer system based on its composition.

Data Presentation: Tuning LCST via Copolymerization

The following tables summarize quantitative data on how the LCST of N-tert-Butylacrylamide (tBMAm) copolymers can be tuned by incorporating hydrophilic comonomers.

Table 1: LCST of Poly(N-tert-butylacrylamide-co-acrylamide) Copolymers

Data synthesized from a study on random copolymers of N-tert-butylacrylamide (NTBA) and acrylamide (Am).[13]

Mole % NTBA in CopolymerMole % Am in CopolymerLCST (°C)
80%20%2
70%30%10
60%40%19
50%50%27
40%60%37
30%70%45
20%80%58

Table 2: General Effect of Comonomer Type on LCST

This table provides a qualitative guide for selecting comonomers to tune the LCST of tBMAm-based copolymers.

Comonomer TypeExample ComonomersExpected Effect on LCST
Hydrophilic Acrylamide (Am)[13], N,N-dimethylacrylamide (DMAAm)[14], Acrylic Acid (AA)[15][16]Increase
Hydrophobic N-isopropylacrylamide (NIPAm)[3], Methyl Methacrylate (MMA)[15], 2,4-Dichlorophenyl methacrylate[10]Decrease

Experimental Protocols & Visualizations

General Workflow for LCST Tuning and Characterization

The overall process for designing, synthesizing, and characterizing tBMAm copolymers with a target LCST follows a systematic workflow.

G cluster_0 Design & Synthesis cluster_1 Purification & Verification cluster_2 LCST Measurement cluster_3 Analysis & Iteration a Define Target LCST b Select Comonomers (Hydrophilic/Hydrophobic) a->b Based on Application c Determine Monomer Ratio b->c Adjust Hydrophobicity d Synthesize Copolymer (e.g., Free Radical Polymerization) c->d e Purify Polymer (Precipitation/Dialysis) d->e f Verify Composition (¹H-NMR) e->f g Determine Mol. Weight (GPC) f->g h Prepare Aqueous Solution (e.g., 10 mg/mL) g->h i Measure Cloud Point (Tcp) (Turbidimetry, DSC, DLS) h->i j Analyze Data i->j k Compare Tcp to Target j->k l Iterate Design (Adjust Ratio/Comonomer) k->l If Mismatch l->c

Caption: Experimental workflow for tuning the LCST of tBMAm copolymers.
Logical Relationships in LCST Control

The final LCST is a function of several interconnected polymer properties. Understanding these relationships is key to troubleshooting and rational design.

G Comp Copolymer Composition Balance Overall Hydrophilic/Hydrophobic Balance Comp->Balance Primary Determinant MW Molecular Weight MW->Balance Influences (esp. at low MW) Arch Architecture (Linear, Block, etc.) Arch->Balance Influences LCST Resulting LCST Balance->LCST Directly Determines Conc Polymer Concentration Conc->LCST Affects Measured Cloud Point Salts Additives (e.g., Salts) Salts->LCST Modulates

Caption: Logical diagram of factors influencing the final LCST.
Protocol 1: Synthesis of tBMAm-based Copolymer via Free Radical Polymerization

This protocol provides a general method for synthesizing a random copolymer of N-tert-butylacrylamide (NTB) and a comonomer.[10][17]

  • Reagents & Materials:

    • N-tert-butylacrylamide (NTB)

    • Comonomer (e.g., Acrylamide, N-vinyl pyrrolidone)[9]

    • Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane)[9][10]

    • Initiator (e.g., Azobisisobutyronitrile (AIBN))

    • Reaction vessel (e.g., Schlenk tube)

    • Nitrogen or Argon source

    • Thermostated oil or water bath

    • Non-solvent for precipitation (e.g., cold deionized water, methanol, diethyl ether)[9][10]

  • Procedure:

    • In a reaction vessel, dissolve the desired amounts of NTB, the comonomer, and AIBN (typically ~1 mol% relative to total monomers) in the chosen solvent. A typical total monomer concentration is around 1-2 M.

    • Seal the vessel and deoxygenate the solution by bubbling with dry nitrogen or argon gas for at least 30 minutes. Alternatively, perform several freeze-pump-thaw cycles.

    • Immerse the reaction vessel in a preheated oil or water bath set to the desired reaction temperature (e.g., 60-70 °C for AIBN).[10][17]

    • Allow the polymerization to proceed for a set time (e.g., 4-24 hours). To ensure low conversion for reactivity ratio studies, shorter times may be used.[10]

    • Stop the reaction by removing the vessel from the heat and exposing the solution to air.

    • Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a stirred, cold non-solvent.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer multiple times with the non-solvent to remove unreacted monomers and initiator residues.

    • Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: LCST Determination by Turbidimetry (UV-Vis Spectrophotometry)

This is the most common method for determining the cloud point (Tcp), which is taken as the LCST at a specific concentration.[11][18]

  • Instrumentation & Materials:

    • UV-Vis Spectrophotometer with a temperature-controlled (Peltier) cuvette holder.

    • Quartz or glass cuvette.

    • Purified tBMAm-copolymer.

    • Solvent (typically deionized water or PBS).

  • Procedure:

    • Sample Preparation: Prepare a stock solution of the copolymer in the desired solvent (e.g., 10 mg/mL). Ensure the polymer is fully dissolved, using gentle agitation if necessary. Prepare any dilutions from this stock.

    • Instrument Setup:

      • Set the spectrophotometer to a wavelength where the polymer does not absorb light, typically in the visible range (e.g., 500-700 nm).[18] This ensures that changes in the signal are due to light scattering, not absorption.

      • Set the instrument to record transmittance or absorbance as a function of temperature.

    • Measurement:

      • Transfer the polymer solution to the cuvette and place it in the temperature-controlled holder.

      • Equilibrate the sample at a temperature well below the expected LCST (e.g., 10-15 °C) for at least 15 minutes to ensure thermal equilibrium.[18]

      • Begin heating the sample at a slow, constant rate (e.g., 0.5 °C/min or 1 °C/min).[7][12]

      • Record the transmittance (or absorbance) as the temperature increases through the phase transition region.

    • Data Analysis:

      • Plot the % Transmittance vs. Temperature. You will observe a sharp sigmoidal decrease in transmittance as the solution becomes turbid.

      • The LCST (or cloud point, Tcp) is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[18] Alternatively, the onset of the transition or the peak of the first derivative of the curve can be used.

Protocol 3: LCST Determination by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the endothermic LCST transition, providing thermodynamic data in addition to the transition temperature.[18][19]

  • Instrumentation & Materials:

    • Differential Scanning Calorimeter (DSC).

    • Hermetically sealed DSC pans and lids.

    • Crimp press for sealing pans.

    • Purified tBMAm-copolymer solution.

    • Pure solvent for reference.

  • Procedure:

    • Sample Preparation:

      • Accurately weigh 5-15 mg of the polymer solution into a DSC pan.[18]

      • Prepare a reference pan containing an identical mass of the pure solvent.

      • Hermetically seal both the sample and reference pans to prevent solvent evaporation during the heating ramp.

    • Instrument Setup:

      • Place the sample pan and the reference pan into the DSC cell.

      • Set the instrument to equilibrate at a temperature below the expected LCST (e.g., 5-10 °C).

    • Measurement:

      • Program the DSC to heat the sample at a constant rate (e.g., 1-5 °C/min) through the transition temperature range.[18]

      • Record the differential heat flow as a function of temperature.

    • Data Analysis:

      • Plot the heat flow (mW) vs. Temperature (°C).

      • The LCST transition will appear as an endothermic peak.

      • The LCST is often reported as the onset temperature of the endotherm or the temperature at the peak minimum.[20] The area under the peak corresponds to the enthalpy of the transition.

References

Preventing polymer aggregation during N-tert-Butylmethacrylamide precipitation polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polymer aggregation during the precipitation polymerization of N-tert-Butylmethacrylamide (TBMAm).

Troubleshooting Guide: Preventing Polymer Aggregation

Uncontrolled polymer aggregation is a common issue in precipitation polymerization, leading to broad particle size distributions and poor batch-to-batch reproducibility. This guide addresses specific problems you might encounter.

Q1: My polymerization reaction resulted in large, irregular polymer chunks instead of fine particles. What went wrong?

A1: This is a classic sign of uncontrolled aggregation. Several factors could be at play:

  • Inadequate Stirring: Insufficient agitation fails to effectively disperse the initially formed polymer nuclei, leading to their coalescence.

  • High Monomer Concentration: A high concentration of TBMAm can lead to a very rapid polymerization rate, forming a high density of primary particles that are prone to aggregation.

  • Inappropriate Solvent: The solvent system may not be optimal for stabilizing the growing polymer particles.

  • Incorrect Temperature: The reaction temperature influences both the polymerization rate and the solubility of the polymer, affecting particle stability.

Recommended Actions:

  • Optimize Stirring Speed: Ensure vigorous and consistent stirring throughout the polymerization. For lab-scale reactions (e.g., 100-250 mL flask), a stirring rate of 200-400 rpm is often a good starting point.

  • Adjust Monomer Concentration: Try reducing the initial TBMAm concentration. See the data in Table 1 for guidance on how monomer concentration can affect particle size.

  • Solvent System Evaluation: Ensure you are using a solvent system where the monomer is soluble, but the resulting polymer is insoluble. For TBMAm, water is a common and effective solvent for precipitation polymerization.[1] The choice of solvent can significantly impact particle morphology.

  • Temperature Control: Maintain a constant and appropriate reaction temperature. For aqueous polymerization of TBMAm with potassium persulfate (KPS) as the initiator, 70°C is a well-established temperature.[1]

Q2: I'm observing a bimodal particle size distribution in my final product. How can I achieve a monodisperse particle population?

A2: A bimodal distribution suggests two distinct particle growth events or secondary nucleation. This can be caused by:

  • Fluctuations in Reaction Conditions: Inconsistent stirring or temperature can lead to bursts of nucleation at different times.

  • Initiator Concentration: A very high or very low initiator concentration can affect the number of primary nuclei formed and their subsequent growth.

  • Presence of Impurities: Impurities in the monomer or solvent can act as nucleation sites, leading to a secondary population of particles.

Recommended Actions:

  • Ensure Reaction Homogeneity: Maintain stable and uniform reaction conditions. Use a reliable stirring motor and a temperature-controlled water or oil bath.

  • Optimize Initiator Concentration: Adjust the initiator concentration. Table 2 provides a summary of how initiator concentration can influence particle size.

  • Purify Reagents: Use high-purity monomer and solvent to minimize the presence of nucleation-inducing impurities.

Q3: The polymer particles are sticking to the walls of my reactor. How can I prevent this?

A3: Adhesion to the reactor walls is often a sign of "sticky" polymer particles, which can be a precursor to aggregation. This can be mitigated by:

  • Increased Stirring Rate: Higher agitation can create sufficient shear forces to keep the particles suspended in the reaction medium.

  • Use of a Stabilizer (in some cases): While precipitation polymerization is often performed without stabilizers, a small amount of a suitable stabilizer can prevent adhesion and aggregation. However, this may alter the surface properties of your final particles.

  • Reactor Surface Treatment: In some cases, silanizing the glass reactor can reduce the adhesion of polymer particles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of polymer aggregation in precipitation polymerization?

A1: In precipitation polymerization, the polymer is insoluble in the reaction medium. The process begins with the formation of soluble oligomeric radicals. Once these oligomers reach a critical chain length, they become insoluble and precipitate to form primary particles or nuclei. These primary particles are colloidally unstable and can aggregate to reduce their high surface energy. Stable, discrete particles are formed when the particle surfaces become sufficiently stabilized, often by the adsorption of charged initiator fragments or by achieving a glassy state where particle fusion is restricted. Uncontrolled aggregation occurs when the rate of particle formation and coalescence is much faster than the rate of particle stabilization.

Q2: How does the choice of initiator affect polymer aggregation?

A2: The initiator plays a crucial role in particle stabilization. For instance, in aqueous systems, an ionic initiator like potassium persulfate (KPS) will generate charged end-groups on the polymer chains. These charged groups orient themselves at the particle-water interface, creating an electrostatic repulsion between particles that prevents aggregation. The concentration of the initiator also dictates the number of initial nuclei formed; a higher initiator concentration generally leads to a larger number of smaller particles.

Q3: Can I use a stabilizer to prevent aggregation in TBMAm precipitation polymerization?

A3: Yes, although one of the advantages of precipitation polymerization is the ability to synthesize "clean" particles without surfactants or stabilizers, in some cases, their use can be beneficial. A steric stabilizer, such as polyvinylpyrrolidone (PVP) or a suitable block copolymer, can adsorb onto the surface of the growing particles and provide a protective layer that prevents them from aggregating. The choice and concentration of the stabilizer must be carefully optimized to avoid issues like secondary nucleation or difficulty in purification.

Q4: What is the effect of adding a cross-linking agent on particle stability?

A4: Incorporating a small amount of a cross-linking agent (e.g., N,N'-methylenebisacrylamide) can be an effective strategy to prevent aggregation. The cross-linker creates an internal network within the polymer particles, making them more rigid and less prone to fusion upon collision. This can help to maintain the spherical morphology and prevent the formation of irregular aggregates.

Data Presentation

Table 1: Effect of TBMAm Monomer Concentration on Final Particle Size in Aqueous Precipitation Polymerization

TBMAm Concentration (g/L)Initiator (KPS) Conc. (mol/L)Temperature (°C)Average Particle Diameter (nm)Polydispersity Index (PDI)Reference
50.00270150< 0.1[1] (modified)
100.002702030.047[1]
150.00270250< 0.1[1] (modified)
200.00270310> 0.1[1] (modified)

Note: Data marked as "(modified)" are representative values based on trends reported in the literature and are intended for illustrative purposes.

Table 2: Influence of Initiator (KPS) Concentration on Final Particle Size

TBMAm Concentration (g/L)Initiator (KPS) Conc. (mol/L)Temperature (°C)Average Particle Diameter (nm)Polydispersity Index (PDI)
100.00170280< 0.1
100.002702030.047
100.00470160< 0.1
100.00870120< 0.1

Note: These are representative values illustrating the general trend that higher initiator concentrations lead to smaller particle sizes.

Experimental Protocols

Detailed Methodology for the Synthesis of Monodisperse Poly(this compound) Particles

This protocol is adapted from the work of Narumi et al. for the precipitation polymerization of N-tert-butylacrylamide in water.[1]

Materials:

  • This compound (TBMAm) (purified by recrystallization)

  • Potassium persulfate (KPS) (initiator)

  • Deionized water (solvent)

  • Nitrogen gas (for deoxygenation)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer with a paddle-shaped impeller

  • Temperature-controlled water or oil bath

  • Nitrogen inlet and outlet

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the reflux condenser, mechanical stirrer, and nitrogen inlet/outlet. Place the flask in the temperature-controlled bath.

  • Reagent Preparation: In the flask, dissolve the desired amount of TBMAm (e.g., 1.5 g for a 15 g/L concentration in 100 mL of water) in deionized water.

  • Deoxygenation: Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Initiation: While maintaining a gentle nitrogen flow, heat the solution to the reaction temperature (e.g., 70°C). Once the temperature is stable, add the required amount of KPS initiator (e.g., from a freshly prepared aqueous stock solution).

  • Polymerization: Continue the reaction under a nitrogen atmosphere with constant stirring (e.g., 300 rpm) for a set period (e.g., 12 hours). The solution will become turbid as the polymer particles precipitate.

  • Cooling and Purification: After the polymerization is complete, cool the reaction mixture to room temperature. The resulting polymer latex can be purified by several cycles of centrifugation and redispersion in deionized water to remove unreacted monomer and initiator.

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Polymerization cluster_purification 3. Purification A Assemble Reactor B Add TBMAm & Water A->B C Deoxygenate with N2 B->C D Heat to 70°C C->D E Add KPS Initiator D->E F Polymerize (12h, 300 rpm) E->F G Cool to Room Temp F->G H Centrifuge G->H I Redisperse in Water H->I J Repeat Purification I->J

Caption: Experimental workflow for this compound precipitation polymerization.

Aggregation_Factors cluster_causes Causal Factors cluster_outcome Outcome Monomer_Conc High Monomer Concentration Aggregation Polymer Aggregation Monomer_Conc->Aggregation Stirring Inadequate Stirring Stirring->Aggregation Initiator_Conc Suboptimal Initiator Concentration Initiator_Conc->Aggregation Solvent Poor Solvent Choice Solvent->Aggregation Temperature Incorrect Temperature Temperature->Aggregation

Caption: Key factors contributing to polymer aggregation during precipitation polymerization.

References

Technical Support Center: N-tert-Butylmethacrylamide (TBMA) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and characterization of N-tert-Butylmethacrylamide (TBMA) hydrogels, with a focus on improving the swelling ratio.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue 1: Low Swelling Ratio

Question: My TBMA hydrogel exhibits a lower than expected swelling ratio. What are the potential causes and how can I increase it?

Answer: A low swelling ratio in TBMA hydrogels can stem from several factors. Consider the following troubleshooting steps:

  • Decrease Crosslinker Concentration: The density of crosslinks within the hydrogel network is a primary determinant of its swelling capacity. A higher concentration of the crosslinking agent, such as N,N'-methylenebis(acrylamide) (MBA), results in a more tightly bound network, restricting the influx of solvent and thus lowering the swelling ratio. Conversely, decreasing the crosslinker concentration will create a looser network, allowing for greater solvent uptake.[1][2]

  • Incorporate Hydrophilic Comonomers: The inherent hydrophobicity of the tert-butyl group in TBMA can limit water absorption. Copolymerizing TBMA with a more hydrophilic monomer, such as acrylamide (AAm), can significantly enhance the swelling ratio in aqueous solutions. By adjusting the molar ratio of TBMA to the hydrophilic comonomer, you can fine-tune the swelling characteristics of the resulting hydrogel.[3]

  • Introduce Ionic Comonomers: For applications in aqueous buffers, incorporating ionizable comonomers like acrylic acid or 2-acrylamido-2-methylpropane sulfonic acid (AMPS) can dramatically increase the swelling ratio.[4][5] The ionization of these groups within the hydrogel network leads to electrostatic repulsion between the polymer chains, which drives the swelling process. The degree of swelling will be highly dependent on the pH and ionic strength of the surrounding medium.

  • Optimize Solvent Composition: TBMA hydrogels are known for their sensitivity to the solvent environment. The swelling ratio can vary significantly in different solvents or solvent mixtures. For instance, TBMA/AAm copolymer hydrogels may exhibit high swelling in water and certain alcohols, while showing collapsed states in others.[3] Experimenting with different solvent systems, such as DMSO-water or ethanol-water mixtures, may be necessary to achieve the desired swelling profile.[3][6]

  • Adjust the Temperature: TBMA-based hydrogels are thermoresponsive. Depending on the specific composition, the swelling ratio may increase or decrease with temperature.[6] For hydrogels exhibiting a Lower Critical Solution Temperature (LCST), swelling will be more pronounced below this temperature. Characterize the temperature-dependent swelling behavior of your specific hydrogel formulation to identify the optimal temperature for maximum swelling.

Issue 2: Poor Mechanical Stability of Highly Swollen Hydrogels

Question: My hydrogel swells significantly, but it is mechanically weak and difficult to handle. How can I improve its mechanical integrity without sacrificing too much swelling?

Answer: Achieving a balance between high swelling and robust mechanical properties is a common challenge. Here are some strategies:

  • Optimize Crosslinker Concentration: While a lower crosslinker concentration increases swelling, it can compromise mechanical strength. A systematic optimization of the crosslinker concentration is recommended to find a balance where the hydrogel is sufficiently robust for its intended application while still exhibiting an acceptable swelling ratio.[1]

  • Incorporate a Comonomer to Enhance Strength: Introducing a comonomer known for contributing to mechanical toughness can be an effective strategy.

  • Synthesize an Interpenetrating Polymer Network (IPN): An IPN consists of two independent polymer networks that are intertwined. This structure can significantly enhance the mechanical properties of the hydrogel. You can synthesize a TBMA-based network first and then polymerize a second network within the swollen TBMA hydrogel.

Issue 3: Inconsistent Swelling Behavior Between Batches

Question: I am observing significant variations in the swelling ratio of my TBMA hydrogels across different synthesis batches, despite following the same protocol. What could be the cause of this inconsistency?

Answer: Inconsistent swelling behavior can be frustrating and is often traced back to subtle variations in the polymerization process. Here are some factors to scrutinize:

  • Purity of Reagents: Ensure the purity of your monomers (TBMA, comonomers), crosslinker, and initiator. Impurities can interfere with the polymerization kinetics and the final network structure. It is good practice to recrystallize monomers if their purity is in doubt.

  • Initiator and Catalyst Concentration: The concentration of the initiator (e.g., ammonium persulfate, APS) and accelerator (e.g., N,N,N',N'-tetramethylethylenediamine, TEMED) must be precisely controlled. Small variations can lead to differences in the rate of polymerization and the resulting network architecture.

  • Oxygen Inhibition: Free radical polymerization is sensitive to inhibition by oxygen. Ensure that your monomer solution is thoroughly deoxygenated (e.g., by bubbling with nitrogen or argon) before initiating polymerization. Inconsistent deoxygenation can lead to variability in the final hydrogel properties.

  • Polymerization Temperature: The temperature at which polymerization is carried out should be strictly controlled. Temperature fluctuations can affect the reaction rate and the homogeneity of the resulting network.

  • Homogeneity of the Pre-polymerization Solution: Ensure all components are fully dissolved and the solution is homogeneous before initiating polymerization. Incomplete dissolution of the crosslinker, for instance, can lead to a non-uniform network structure.

Frequently Asked Questions (FAQs)

Q1: How does the molar ratio of TBMA to a hydrophilic comonomer like acrylamide (AAm) affect the swelling ratio in water?

A1: The swelling ratio of poly(TBMA-co-AAm) hydrogels in water is highly dependent on the molar ratio of the two monomers. As the proportion of the hydrophobic TBMA increases, the swelling ratio in water generally decreases.[3] Conversely, a higher proportion of the hydrophilic AAm will lead to a higher swelling ratio in aqueous environments. This allows for precise control over the hydrogel's water content by adjusting the monomer feed ratio.

Q2: What is the effect of crosslinker concentration on the equilibrium swelling ratio?

A2: The crosslinker concentration has an inverse relationship with the equilibrium swelling ratio. A higher concentration of the crosslinking agent creates a more densely crosslinked network, which restricts the expansion of the polymer chains and thus reduces the amount of solvent the hydrogel can absorb.[1][2] Lowering the crosslinker concentration results in a looser network with a higher capacity for swelling.

Q3: How do temperature and pH influence the swelling of TBMA-based hydrogels?

A3: TBMA hydrogels are thermoresponsive, meaning their swelling is sensitive to temperature changes.[6] For poly(TBMA-co-AAm) hydrogels, those with a higher TBMA content tend to be in a collapsed state at higher temperatures.[3] If the hydrogel contains pH-sensitive comonomers (e.g., acrylic acid, maleic acid), the swelling will also be highly dependent on the pH of the medium. For hydrogels with acidic groups, the swelling ratio will increase significantly as the pH rises above the pKa of the acidic monomer due to the electrostatic repulsion of the resulting anionic groups.[7]

Q4: Can TBMA hydrogels swell in organic solvents?

A4: Yes, the swelling of TBMA hydrogels is not limited to aqueous solutions. They can swell in various organic solvents, and the extent of swelling depends on the affinity of the polymer network for the specific solvent. For example, poly(TBMA-co-AAm) hydrogels have been shown to swell in alcohols like methanol and ethanol, as well as in solvents like DMSO.[3] In some solvent mixtures, such as DMSO-water, these hydrogels can exhibit a phenomenon known as reentrant swelling, where they first deswell and then reswell as the solvent composition is varied.[3]

Data Presentation

Table 1: Effect of TBMA Molar Fraction on the Equilibrium Volume Swelling Ratio (V/V₀) of poly(TBMA-co-AAm) Hydrogels in Various Solvents at Room Temperature.

TBMA in Feed (mol%)WaterMethanolEthanol2-Propanoliso-ButanolEthylene GlycolDMSOAcetoneTHF
025.04.52.51.81.210.015.01.11.1
2015.06.04.02.51.58.012.01.51.5
408.08.06.04.02.06.010.02.52.5
601.210.08.06.03.04.08.04.04.0
801.112.010.08.04.02.06.06.06.0
1001.18.06.05.05.01.54.08.08.0

Data adapted from Ozturk & Okay, 2002.[3] The values are approximate and intended for comparative purposes.

Table 2: Influence of Crosslinker (N,N'-methylenebis(acrylamide)) Concentration on the Swelling Properties of a Hydrogel.

Crosslinker Concentration (mol% to monomer)Equilibrium Water Content (%)Swelling Ratio
0.0290High
0.0485Medium
0.0683Low

This table illustrates the general trend observed in hydrogels. Specific values will vary depending on the monomer composition and other synthesis conditions. Adapted from Ahmed, 2015.[1]

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound-co-Acrylamide) Hydrogels

This protocol describes the free-radical crosslinking copolymerization of TBMA and AAm in methanol.

Materials:

  • This compound (TBMA)

  • Acrylamide (AAm)

  • N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Methanol (solvent)

  • Nitrogen gas

  • Glass tubes (approx. 5 mm internal diameter)

Procedure:

  • Preparation of Monomer Solution: In a suitable container, dissolve the desired amounts of TBMA, AAm, MBA, and AIBN in methanol to achieve the target total monomer concentration and crosslinker ratio. For example, for a hydrogel with 60 mol% TBMA, you might dissolve 1.457 g of TBMA, 0.543 g of AAm, 0.0368 g of MBA, and 0.0314 g of AIBN in methanol to a final volume of 10 ml.

  • Deoxygenation: Bubble nitrogen gas through the monomer solution for approximately 15 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Filling the Molds: Pour the deoxygenated solution into glass tubes.

  • Sealing: Seal the glass tubes to prevent oxygen from re-entering and to avoid solvent evaporation.

  • Polymerization: Immerse the sealed glass tubes in a thermostated water bath at 60°C. Allow the polymerization to proceed for 24 hours.

  • Hydrogel Retrieval: After polymerization, carefully break the glass tubes to retrieve the cylindrical hydrogel samples.

  • Washing: To remove unreacted monomers, initiator, and solvent, immerse the hydrogels in a large volume of deionized water for several days, changing the water periodically.

Protocol 2: Measurement of Equilibrium Swelling Ratio

This protocol outlines the procedure for determining the equilibrium swelling ratio of the synthesized hydrogels.

Materials:

  • Synthesized and washed hydrogel samples

  • Desired swelling solvent (e.g., deionized water, buffer solution, organic solvent)

  • Beakers or vials

  • Calibrated digital calipers or a balance

Procedure:

  • Initial Measurement (Optional, for Volume Swelling Ratio): If you wish to calculate the volume swelling ratio (V/V₀), measure the initial diameter of the cylindrical hydrogel sample (D₀) after synthesis and before swelling using calibrated digital calipers.

  • Drying to Constant Weight (for Mass Swelling Ratio): For determining the mass swelling ratio, the hydrogel must first be dried to a constant weight. This can be achieved by placing the hydrogel in a vacuum oven at a moderate temperature (e.g., 60°C) or by lyophilization (freeze-drying). Record the dry weight (W_d).

  • Swelling: Immerse the dry hydrogel sample in a large excess of the chosen swelling solvent in a sealed container. Place the container in a temperature-controlled environment (e.g., an incubator or water bath).

  • Equilibration: Allow the hydrogel to swell for an extended period (e.g., at least 2 weeks for some systems) to ensure equilibrium is reached.[3] The solvent should be replaced every other day.

  • Measurement of Swollen State:

    • Volume Swelling Ratio: Remove the swollen hydrogel from the solvent, gently blot the surface to remove excess liquid, and measure the diameter of the swollen hydrogel (D). The volume swelling ratio can be calculated as (D/D₀)³.

    • Mass Swelling Ratio: Remove the swollen hydrogel, blot the surface to remove excess solvent, and weigh it to obtain the swollen weight (W_s). The mass swelling ratio is calculated as W_s / W_d.

Visualizations

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_purification Purification cluster_characterization Characterization prep Prepare Monomer Solution deox Deoxygenate Solution prep->deox fill Fill Molds deox->fill poly Polymerize fill->poly retrieve Retrieve Hydrogel poly->retrieve wash Wash Hydrogel retrieve->wash dry Dry to Constant Weight wash->dry swell Swell to Equilibrium dry->swell measure Measure Swollen State swell->measure

Caption: Experimental workflow for TBMA hydrogel synthesis and characterization.

swelling_factors cluster_increase Increase Swelling cluster_decrease Decrease Swelling swelling Swelling Ratio inc_cross Increase Crosslinker Concentration swelling->inc_cross inc_hydrophobic Increase Hydrophobic (TBMA) Content swelling->inc_hydrophobic dec_cross Decrease Crosslinker Concentration dec_cross->swelling inc_hydro Increase Hydrophilic Comonomer Content inc_hydro->swelling add_ionic Add Ionic Comonomers add_ionic->swelling

Caption: Key factors influencing the swelling ratio of TBMA hydrogels.

References

Challenges in scaling up N-tert-Butylmethacrylamide polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scaling up of N-tert-Butylacrylamide (NTBAM) polymerization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the polymerization of NTBAM.

Question: Why is my NTBAM polymerization yielding a low or inconsistent monomer conversion?

Answer:

Low or inconsistent monomer conversion can stem from several factors related to reaction kinetics and conditions. Key areas to investigate include:

  • Initiator Efficiency: The choice and concentration of the initiator are critical. Thermal initiators like 2,2′-azobisisobutyronitrile (AIBN) require specific temperature ranges to decompose and generate radicals effectively. For instance, AIBN is commonly used at temperatures around 60-70°C.[1][2][3] Insufficient temperature will lead to slow and incomplete initiation. Conversely, excessively high temperatures can cause rapid initiator decomposition, leading to a burst of radicals that quickly terminate, reducing overall conversion.

  • Solvent Effects: The solvent system significantly influences polymerization kinetics. In solution polymerization of acrylamides, the rate of polymerization is often highest in water and can decrease with the addition of alcohols.[4] For NTBAM, which has limited water solubility, solvent mixtures like ethanol/water are often employed.[4][5] The composition of this mixture can affect the propagation rate coefficient (k_p), with changes in solvent polarity and hydrogen bonding capabilities impacting reaction rates.[4][5]

  • Oxygen Inhibition: The presence of oxygen is a well-known inhibitor of free-radical polymerization. Oxygen can react with propagating radicals to form stable peroxy radicals, which do not effectively continue the polymerization chain. It is crucial to thoroughly degas the reaction mixture by purging with an inert gas like nitrogen or argon before and during the polymerization.[2][3]

  • Monomer Purity: Impurities in the NTBAM monomer can act as inhibitors or chain transfer agents, leading to lower conversion and reduced molecular weight. It is recommended to use high-purity monomer or recrystallize it before use.[3]

Question: How can I control the particle size and achieve a monodisperse product in NTBAM precipitation polymerization?

Answer:

Controlling particle size and achieving monodispersity in precipitation polymerization is a common challenge. Several parameters can be adjusted:

  • Monomer Concentration: The initial monomer concentration has a direct impact on the final particle size. Generally, higher monomer concentrations lead to the formation of larger particles.[6]

  • Electrolyte Addition: The addition of an electrolyte, such as NaCl, can be used to control particle size. The presence of electrolytes can influence the stability of the initially formed polymer nuclei and affect the particle growth process.[6]

  • "Shot-Growth" Technique: To achieve higher solid content while maintaining monodispersity, a "shot-growth" or seeded growth technique can be employed. This involves introducing a second shot of monomer after the initial polymerization has formed seed particles, allowing for controlled growth on the existing particles rather than new nucleation.[6]

  • Stabilizer Concentration: In dispersion polymerization, a related technique, the concentration of the polymeric stabilizer plays a key role. Increasing the stabilizer concentration typically leads to a decrease in particle size.[7]

Question: My polymerization mixture is becoming too viscous, leading to poor mixing and heat transfer. What can I do?

Answer:

High viscosity is a significant challenge when scaling up polymerization reactions, as it can impede proper mixing and heat dissipation, potentially leading to a loss of control over the reaction and broadened molecular weight distributions.[8] Here are some strategies to manage viscosity:

  • Solvent-to-Monomer Ratio: Increasing the amount of solvent relative to the monomer will reduce the overall concentration of the polymer in the final mixture, thereby lowering the viscosity.[4]

  • Semi-Batch or Starved-Feed Polymerization: Instead of adding all the monomer at the beginning (batch process), a semi-batch approach where the monomer is fed into the reactor over time can maintain a low instantaneous monomer concentration.[4][9] This "starved-feed" condition helps to control the polymerization rate and limit the viscosity buildup.[4]

  • Chain Transfer Agents (CTAs): The addition of a chain transfer agent can be used to control the molecular weight of the polymer chains. Shorter polymer chains will result in a lower solution viscosity.

  • Temperature Control: Higher reaction temperatures generally lead to lower viscosity of the reaction medium. However, temperature also affects the rates of initiation, propagation, and termination, so it must be carefully balanced to achieve the desired polymer properties.[8]

Frequently Asked Questions (FAQs)

Q1: What are the typical solvents and initiators used for NTBAM polymerization?

A1:

  • Solvents: Due to the limited water solubility of NTBAM, various organic and aqueous-organic solvent systems are used. Common solvents include:

    • Ethanol/Water mixtures: These are frequently used for solution and precipitation polymerization, with the ratio affecting the polymerization kinetics.[4][5]

    • Dimethylformamide (DMF): Used for solution polymerization.[2]

    • tert-Butyl Alcohol (TBA)/Water mixtures: Employed in dispersion polymerization.[7]

  • Initiators: The choice of initiator depends on the polymerization method and desired temperature.

    • Azo Initiators: 2,2′-Azobisisobutyronitrile (AIBN) is a common thermal initiator used at temperatures around 60-70°C.[1][2][3]

    • Persulfates: Potassium persulfate (KPS) or ammonium persulfate (APS) are often used in aqueous or semi-aqueous systems, typically at temperatures around 70°C.[1][6]

Q2: How does temperature affect the molecular weight of the resulting poly(NTBAM)?

A2: Temperature has a complex effect on the final molecular weight. Generally, increasing the reaction temperature increases the rate of initiation, leading to a higher concentration of growing polymer chains. However, it also increases the rate of termination reactions. At excessively high temperatures, the increased rate of termination often dominates, resulting in the formation of shorter polymer chains and thus a lower average molecular weight.[1][8] Conversely, lower temperatures can lead to higher molecular weights, but at the cost of a significantly slower polymerization rate.

Q3: Can NTBAM be copolymerized with other monomers?

A3: Yes, NTBAM can be readily copolymerized with various other monomers to tailor the properties of the final polymer. For example, it has been copolymerized with:

  • Methyl Acrylate: To study the influence of polar media on copolymerization kinetics.[4][5]

  • 2,4-Dichlorophenyl Methacrylate: To synthesize copolymers with potential antimicrobial activity.[2]

  • Quinolinylacrylate: To create novel functional copolymers.[3]

  • Acrylamide: To prepare temperature-sensitive hydrogels.[10]

The reactivity ratios of NTBAM with the comonomer will determine the composition and sequence distribution of the resulting copolymer.[2][3]

Data Presentation

Table 1: Reaction Conditions for NTBAM Precipitation Polymerization in Water

ParameterValueResulting Particle Diameter (d_n)Reference
Monomer Concentration15 g/L203 nm[6]
Temperature70 °C-[6]
InitiatorPotassium Peroxodisulfate-[6]
Duration12 h-[6]
Solid Content (standard)0.1 - 1.5%-[6]
Solid Content (shot-growth)up to 4.9%370 nm[6]

Table 2: Kinetic Parameters for NTBAM Homopolymerization

Solvent System (w/w)Monomer Conc. (wt%)Temperature (°C)k_p (L mol⁻¹ s⁻¹)Reference
Ethanol103012.7 x 10³[5]
75/25 Ethanol/Water103013.8 x 10³[5]

Experimental Protocols

Protocol 1: Precipitation Polymerization of NTBAM in Water

This protocol is based on the method described for producing monodisperse poly(NTBAM) particles.[6]

  • Preparation: To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add the desired amount of deionized water.

  • Degassing: Purge the water with nitrogen gas for at least 30 minutes to remove dissolved oxygen.

  • Monomer Addition: Add N-tert-Butylacrylamide monomer to the water to achieve the target concentration (e.g., 15 g/L). Stir until dissolved.

  • Initiator Addition: Add the initiator, potassium peroxodisulfate.

  • Reaction: Heat the reaction mixture to 70°C under a nitrogen atmosphere with continuous stirring.

  • Polymerization: Allow the polymerization to proceed for a set duration (e.g., 12 hours). The solution will become turbid as polymer particles form and precipitate.

  • Cooling and Collection: After the reaction is complete, cool the latex solution to room temperature. The polymer particles can be collected by centrifugation or filtration.

Protocol 2: Solution Copolymerization of NTBAM

This is a general protocol for solution copolymerization, for example, with 2,4-Dichlorophenyl methacrylate (DCPMA) in DMF.[2]

  • Preparation: In a reaction tube, dissolve a total of 5g of the monomers (NTBAM and comonomer at the desired molar ratio) and 50 mg of AIBN initiator in 25 mL of DMF to create a homogeneous solution.[2]

  • Degassing: Flush the reaction mixture with oxygen-free dry nitrogen gas.

  • Reaction: Seal the reaction tube and place it in a thermostat bath at 70°C.

  • Polymerization: Allow the reaction to proceed for a duration calculated to achieve a conversion below 10% (for reactivity ratio studies) or until the desired conversion is reached for bulk synthesis.

  • Precipitation: After the reaction, cool the vessel. Pour the viscous solution into a large volume of a non-solvent (e.g., ice-cold water or methanol) with vigorous stirring to precipitate the copolymer.[2]

  • Purification: Wash the precipitated copolymer with a suitable solvent (e.g., methanol) to remove any unreacted monomers and initiator residues.[2]

  • Drying: Dry the purified copolymer in a vacuum oven until a constant weight is achieved.

Visualizations

TroubleshootingWorkflow Start Issue: Low/Inconsistent Monomer Conversion CheckInitiator 1. Review Initiator System Start->CheckInitiator InitiatorDetails Correct Temp for Initiator? Appropriate Concentration? CheckInitiator->InitiatorDetails CheckSolvent 2. Evaluate Solvent System SolventDetails Optimal Solvent/Water Ratio? Polarity suitable for kinetics? CheckSolvent->SolventDetails CheckDegassing 3. Verify Degassing Procedure DegassingDetails Sufficient Purge Time? Maintained Inert Atmosphere? CheckDegassing->DegassingDetails CheckPurity 4. Assess Monomer Purity PurityDetails Any visible impurities? Consider recrystallization? CheckPurity->PurityDetails Solution Resolution: Improved Conversion

Caption: Troubleshooting workflow for low monomer conversion.

PrecipitationPolymerization cluster_setup 1. Reactor Setup cluster_reaction 2. Polymerization cluster_workup 3. Product Isolation A Add Deionized Water B Purge with Nitrogen (Degas) A->B C Add NTBAM Monomer B->C D Add Initiator (e.g., KPS) C->D E Heat to 70°C under N2 D->E F Polymerize for 12h E->F G Cool to Room Temp F->G H Collect Particles (Centrifuge/Filter) G->H

Caption: Experimental workflow for precipitation polymerization.

References

Minimizing polydispersity in controlled polymerization of N-tert-Butylmethacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in minimizing polydispersity during the controlled polymerization of N-tert-Butylmethacrylamide (TBMAm).

Frequently Asked Questions (FAQs)

Q1: What is a typical target polydispersity index (PDI) for a well-controlled polymerization of this compound?

A1: For a well-controlled polymerization of this compound, a low polydispersity index (PDI) is desirable. Generally, a PDI value below 1.3 is considered good, with values approaching 1.1 indicating excellent control over the polymerization process.

Q2: Which controlled polymerization techniques are most suitable for this compound?

A2: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are two of the most effective techniques for achieving a controlled polymerization of this compound with low PDI. Anionic polymerization can also be considered, though it often requires more stringent reaction conditions.

Q3: Why is my RAFT polymerization of this compound showing a long induction period?

A3: A long induction period in RAFT polymerization is often due to the presence of inhibitors, with dissolved oxygen being the most common culprit. It is critical to thoroughly degas the polymerization mixture.[1] Impurities in the monomer, solvent, or RAFT agent can also contribute to an induction period.

Q4: Can the choice of solvent affect the polydispersity of my poly(this compound)?

A4: Yes, the solvent can significantly influence the polymerization kinetics and, consequently, the PDI. For acrylamides and methacrylamides, solvents like N,N-dimethylformamide (DMF), dioxane, and toluene have been used successfully. The solvent can affect the reactivity of the monomer and the stability of the propagating radical, thereby impacting the control over the polymerization.[2][3][4]

Troubleshooting Guides

High Polydispersity (PDI) in RAFT Polymerization

Problem: The PDI of the resulting poly(this compound) is broad (e.g., > 1.5).

dot

RAFT_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_polymerization 3. Polymerization cluster_termination 4. Termination & Isolation prep1 Purify TBMAm monomer (e.g., recrystallization). prep2 Purify and dry solvent (e.g., DMF or dioxane). prep3 Select appropriate RAFT agent (e.g., trithiocarbonate) and initiator (e.g., AIBN). react1 Combine TBMAm, RAFT agent, initiator, and solvent in a Schlenk flask. react2 Degas the mixture using three freeze-pump-thaw cycles. react3 Backfill with an inert gas (e.g., Argon or Nitrogen). poly1 Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C). poly2 Allow the polymerization to proceed for the specified time, taking aliquots to monitor conversion and PDI. term1 Terminate the reaction by exposing the mixture to air and cooling. term2 Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexane). term3 Isolate the polymer by filtration and dry under vacuum. cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_polymerization cluster_polymerization cluster_reaction->cluster_polymerization cluster_termination cluster_termination cluster_polymerization->cluster_termination

References

Validation & Comparative

A Comparative Guide to the Polymerization Kinetics of N-tert-Butylmethacrylamide and N-tert-Butylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the polymerization kinetics of N-tert-Butylmethacrylamide (TBMA) and N-tert-Butylacrylamide (TBA). Understanding the distinct polymerization behaviors of these two monomers is crucial for the rational design and synthesis of polymers with tailored properties for a range of applications, including drug delivery systems and advanced materials. While extensive kinetic data is available for TBA, this guide also offers insights into the expected kinetic behavior of TBMA based on general principles of (meth)acrylamide polymerization.

Executive Summary

N-tert-Butylacrylamide generally exhibits a significantly higher propagation rate constant (k_p) compared to what is expected for this compound. This fundamental difference in reactivity, stemming from the presence of an α-methyl group in TBMA, leads to slower polymerization rates and lower overall monomer conversion under similar conditions. The steric hindrance imposed by the tert-butyl group in both monomers influences their reactivity and the properties of the resulting polymers. While controlled polymerization of TBA has been successfully achieved using methods like RAFT, enabling the synthesis of well-defined polymers, similar detailed kinetic studies for TBMA are not as readily available in the literature.

Introduction to N-tert-Butylacrylamide and this compound

N-tert-Butylacrylamide (TBA) and this compound (TBMA) are N-substituted acrylamide monomers that have garnered significant interest due to the unique properties they impart to polymers. The bulky, hydrophobic tert-butyl group influences polymer solubility, thermal stability, and responsiveness to stimuli, making them valuable building blocks for "smart" polymers.

N-tert-Butylacrylamide (TBA) is a solid at room temperature with limited solubility in water but good solubility in polar organic solvents like ethanol.[1] Its polymers are known for their thermal responsiveness and are explored for applications in drug delivery and hydrogel formation.

This compound (TBMA) , the methacrylate analogue of TBA, is expected to exhibit different polymerization characteristics due to the presence of an α-methyl group. This structural difference generally leads to a lower propagation rate and different chain transfer kinetics compared to its acrylamide counterpart.

Comparative Polymerization Kinetics

The kinetics of radical polymerization are primarily governed by the rates of initiation, propagation, termination, and chain transfer. A key parameter for comparing monomer reactivity is the propagation rate constant, k_p.

N-tert-Butylacrylamide (TBA) Polymerization Kinetics

The radical polymerization of TBA has been the subject of several kinetic studies. The propagation rate constant has been determined under various conditions, highlighting the influence of solvent and temperature.

Table 1: Propagation Rate Coefficients (k_p) for N-tert-Butylacrylamide (TBA) Homopolymerization

Temperature (°C)Monomer Weight FractionSolventk_p (L mol⁻¹ s⁻¹)Reference
300.10Ethanol12,700[2]
300.1075/25 w/w Ethanol/Water13,800[2]
700.2075/25 w/w Ethanol/WaterNot directly provided, but used in kinetic modeling[1]

The data indicates that the solvent composition has a noticeable effect on the propagation rate of TBA, with a slight increase observed in an ethanol/water mixture compared to pure ethanol at 30°C.[2]

In copolymerization studies, reactivity ratios provide insight into how readily a monomer reacts with itself versus a comonomer. For the copolymerization of TBA (M₁) with methyl acrylate (M₂), the reactivity ratios were found to be r₁ = 0.71 and r₂ = 1.12, indicating that the TBA radical prefers to add to a methyl acrylate monomer, and the methyl acrylate radical also prefers to add to a methyl acrylate monomer.[1] In another study involving copolymerization with 7-acryloyloxy-4-methyl coumarin (AMC), the reactivity ratio for TBA (as M₁) was found to be greater than 1, suggesting it favors homo-propagation over cross-propagation with this specific comonomer.[3]

This compound (TBMA) Polymerization Kinetics

General Comparison: Acrylamides vs. Methacrylamides

  • Propagation Rate (k_p): Acrylamides typically have significantly higher propagation rate constants than their corresponding methacrylate and methacrylamide analogues.[4] The α-methyl group in methacrylamides and methacrylates sterically hinders the approach of the propagating radical to the monomer double bond and also stabilizes the radical, making it less reactive.

  • Termination Rate (k_t): The termination rate constants for methacrylates are generally lower than for acrylates. This is also attributed to the steric hindrance of the α-methyl group, which impedes the combination of two polymer radicals.

  • Overall Polymerization Rate: The overall rate of polymerization is proportional to k_p / (k_t)^0.5. While k_p is lower for methacrylamides, the decrease in k_t can sometimes lead to comparable or even higher polymerization rates under certain conditions, although generally, acrylamides polymerize faster.[4]

Based on these principles, it is expected that the k_p for TBMA will be substantially lower than that of TBA. This would result in a slower polymerization rate for TBMA under identical conditions.

Experimental Protocols

The determination of polymerization kinetic parameters relies on precise experimental techniques. Below are detailed methodologies for key experiments.

Pulsed-Laser Polymerization Size-Exclusion Chromatography (PLP-SEC)

This is a powerful method for the accurate determination of the propagation rate constant (k_p).

Experimental Workflow for PLP-SEC

PLP_SEC_Workflow cluster_prep Sample Preparation cluster_polymerization Pulsed Laser Polymerization cluster_analysis Analysis Monomer Monomer Solution (e.g., TBA in Ethanol) Mix Mixing Monomer->Mix Initiator Photoinitiator Initiator->Mix Laser Pulsed Laser Irradiation (e.g., Excimer Laser) Mix->Laser Transfer to Reactor Polymer Polymer Sample Laser->Polymer Polymerization SEC Size-Exclusion Chromatography (SEC) Polymer->SEC Injection MWD Molecular Weight Distribution (MWD) SEC->MWD Data Acquisition kp Propagation Rate Constant (kp) MWD->kp Calculation

Caption: Workflow for determining k_p using PLP-SEC.

Methodology:

  • A solution of the monomer and a photoinitiator in a suitable solvent is prepared.

  • The solution is placed in a reaction cell and subjected to periodic laser pulses at a specific frequency.

  • Each laser pulse generates a burst of primary radicals, initiating polymerization. The chains grow for a fixed time between pulses.

  • The resulting polymer is analyzed by Size-Exclusion Chromatography (SEC) to determine its molecular weight distribution.

  • The propagation rate constant (k_p) is calculated from the molecular weight at the point of inflection of the first derivative of the molecular weight distribution, the monomer concentration, and the time between laser pulses.[2]

Determination of Reactivity Ratios

Reactivity ratios are determined by copolymerizing two monomers at various initial feed ratios and analyzing the composition of the resulting copolymer at low conversion.

Experimental Workflow for Reactivity Ratio Determination

Reactivity_Ratio_Workflow cluster_prep Reaction Setup cluster_polymerization Polymerization cluster_analysis Analysis and Calculation Monomer1 Monomer 1 (e.g., TBA) Mix Prepare various feed ratios Monomer1->Mix Monomer2 Monomer 2 (e.g., MA) Monomer2->Mix Initiator Initiator (e.g., AIBN) Initiator->Mix Solvent Solvent (e.g., DMF) Solvent->Mix Polymerization Polymerize to low conversion (<10%) Mix->Polymerization Heat to reaction temp. Quench Precipitate and isolate copolymer Polymerization->Quench Stop reaction Analysis Determine Copolymer Composition (e.g., NMR) Quench->Analysis Analyze copolymer Calculation Calculate Reactivity Ratios (r1, r2) Analysis->Calculation Apply Fineman-Ross or Kelen-Tudos methods

Caption: Workflow for determining monomer reactivity ratios.

Methodology:

  • A series of copolymerizations are carried out with varying initial molar ratios of the two monomers.

  • The polymerizations are stopped at low monomer conversion (typically <10%) to ensure the monomer feed composition remains relatively constant.

  • The resulting copolymer is isolated, purified, and its composition is determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or elemental analysis.[3][5]

  • The reactivity ratios (r₁ and r₂) are then calculated by fitting the data of monomer feed composition and copolymer composition to copolymerization equations, often using linearization methods like the Fineman-Ross or Kelen-Tudos methods.[3][5]

Controlled Radical Polymerization

For applications requiring polymers with well-defined architectures, low polydispersity, and controlled molecular weights, controlled radical polymerization (CRP) techniques are employed.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP method that can be applied to a wide range of monomers, including acrylamides. It involves the use of a chain transfer agent (CTA) to mediate the polymerization.

Generalized RAFT Polymerization Mechanism

RAFT_Mechanism Initiation Initiator -> 2I• I• + M -> Pn• Pn Propagating Radical (Pn•) Initiation->Pn Intermediate Intermediate Radical Pn->Intermediate + CTA Pm Propagating Radical (Pm•) Pn->Pm + M CTA RAFT Agent (Z-C(=S)S-R) CTA->Intermediate Dormant Dormant Species (Pn-S-C(=S)Z) Intermediate->Dormant - R• Dormant->Intermediate + R• Dormant->Pm R_radical Leaving Group Radical (R•) R_radical->Pn + M Pm->Intermediate

Caption: Simplified mechanism of RAFT polymerization.

The successful RAFT polymerization of TBA has been reported, yielding polymers with controlled molecular weights and narrow molecular weight distributions. The choice of RAFT agent and reaction conditions is critical for achieving good control.

While specific studies on the RAFT polymerization of TBMA are scarce, it is anticipated that it can also be controlled via RAFT, likely requiring different conditions (e.g., different CTA, temperature) compared to TBA due to its different reactivity.

Conclusion

The polymerization kinetics of N-tert-Butylacrylamide and this compound are expected to differ significantly, primarily due to the presence of the α-methyl group in TBMA.

  • N-tert-Butylacrylamide (TBA) exhibits a high propagation rate constant, leading to rapid polymerization. Its polymerization can be controlled using techniques like RAFT, allowing for the synthesis of well-defined polymers.

  • This compound (TBMA) is predicted to have a substantially lower propagation rate constant, resulting in slower polymerization. While direct kinetic data is limited, the general principles of methacrylate polymerization suggest that it would be a less reactive monomer than TBA.

For researchers and professionals in drug development and materials science, the choice between TBA and TBMA will depend on the desired polymerization behavior and final polymer properties. The faster kinetics of TBA may be advantageous for rapid material synthesis, while the potentially more controlled (though slower) polymerization of TBMA could be beneficial for creating specific polymer architectures. Further kinetic studies on TBMA are warranted to provide a more complete quantitative comparison and to fully unlock its potential in advanced applications.

References

A Comparative Study of Thermoresponsive Properties: p(NtBMAm) vs. p(NIPAM)

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of stimuli-responsive polymers, poly(N-isopropylacrylamide) (p(NIPAM)) has long been the benchmark material, extensively studied for its sharp lower critical solution temperature (LCST) near physiological temperatures. However, the demand for polymers with tunable thermoresponsive properties has led to the exploration of alternatives. Among these, poly(N-tert-butylmethacrylamide) (p(NtBMAm)) has emerged as a compelling candidate, offering a significantly more hydrophobic character. This guide provides an objective comparison of the thermoresponsive properties of p(NtBMAm) and p(NIPAM), supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate polymer for their applications.

Executive Summary

This guide reveals that p(NtBMAm) exhibits a much lower LCST than p(NIPAM) due to the increased hydrophobicity of the tert-butyl group compared to the isopropyl group. While p(NIPAM) has a well-established LCST of approximately 32°C in aqueous solutions, the LCST of p(NtBMAm) is extrapolated to be around -5°C, making the homopolymer insoluble in water at typical ambient temperatures. This significant difference in thermoresponsive behavior is further highlighted by the properties of their copolymers. Incorporating even small amounts of NtBMAm into a p(NIPAM) backbone drastically reduces the LCST of the resulting copolymer.

Quantitative Data Comparison

The following tables summarize the key thermoresponsive properties of p(NIPAM) and p(NtBMAm) based on available experimental and extrapolated data.

PolymerLower Critical Solution Temperature (LCST)Enthalpy of Transition (ΔH)Key Characteristics
p(NIPAM) ~32°C~1-8 kJ/molSharp, reversible phase transition; widely studied; biocompatible.
p(NtBMAm) ~ -5°C (extrapolated)Data not readily availableHighly hydrophobic; homopolymer is water-insoluble at room temperature.

Table 1: Comparison of Homopolymer Thermoresponsive Properties

The impact of copolymerization on the LCST is a critical consideration for tuning the material's properties for specific applications.

Copolymer Composition (NIPAM:NtBMAm)LCST
100:0~32°C
85:1525°C
65:3517°C
50:5012°C

Table 2: LCST of p(NIPAM-co-NtBMAm) Copolymers

Experimental Protocols

Detailed methodologies for the synthesis of these polymers and the characterization of their thermoresponsive properties are crucial for reproducible research.

Synthesis of p(NIPAM) and p(NtBMAm) via Free Radical Polymerization

This protocol describes a general method for synthesizing both homopolymers.

Materials:

  • N-isopropylacrylamide (NIPAM) or this compound (NtBMAm) monomer

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous N,N-dimethylformamide (DMF) or Dioxane as solvent

  • Methanol (for precipitation)

  • Diethyl ether (for washing)

Procedure:

  • The monomer (NIPAM or NtBMAm) and AIBN are dissolved in the chosen solvent in a reaction vessel.

  • The solution is purged with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen, which can inhibit polymerization.

  • The reaction vessel is sealed and placed in a preheated oil bath at a specific temperature (typically 60-70°C).

  • The polymerization is allowed to proceed for a set time (e.g., 24 hours).

  • The resulting polymer is precipitated by slowly adding the reaction mixture to a non-solvent, such as cold methanol.

  • The precipitated polymer is collected by filtration and washed several times with the non-solvent to remove unreacted monomer and initiator.

  • The purified polymer is then dried in a vacuum oven until a constant weight is achieved.

Determination of Lower Critical Solution Temperature (LCST)

The LCST is a key parameter for characterizing thermoresponsive polymers and can be determined by several methods.

1. Turbidimetry using UV-Vis Spectroscopy:

  • Principle: This method relies on the change in turbidity of the polymer solution as it undergoes phase separation.

  • Procedure:

    • Prepare a dilute aqueous solution of the polymer (e.g., 1 wt%).

    • Place the solution in a cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

    • Monitor the transmittance or absorbance at a wavelength where the polymer does not absorb (e.g., 500 nm) as the temperature is increased at a constant rate (e.g., 1°C/min).

    • The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

2. Differential Scanning Calorimetry (DSC):

  • Principle: DSC measures the heat flow associated with the phase transition. The dehydration of the polymer chains upon heating is an endothermic process.

  • Procedure:

    • Prepare a polymer solution of a known concentration.

    • Accurately weigh a small amount of the solution into a DSC pan and seal it. An equivalent amount of solvent is used as a reference.

    • Heat the sample at a constant rate (e.g., 5-10°C/min) over a temperature range that encompasses the LCST.

    • The LCST is determined from the onset or peak of the endothermic transition in the DSC thermogram.

Mandatory Visualizations

Logical Relationship Diagram

G Comparative Logic of p(NtBMAm) and p(NIPAM) Thermoresponsiveness cluster_pNtBMAm p(NtBMAm) cluster_pNIPAM p(NIPAM) NtBMAm This compound (Monomer) pNtBMAm p(NtBMAm) (Homopolymer) NtBMAm->pNtBMAm Polymerization High_Hydrophobicity High Hydrophobicity (tert-butyl group) pNtBMAm->High_Hydrophobicity Structural Basis Low_LCST Very Low LCST (~ -5°C, extrapolated) High_Hydrophobicity->Low_LCST Leads to Comparison Comparison High_Hydrophobicity->Comparison vs. Water_Insoluble Water Insoluble at Room Temp Low_LCST->Water_Insoluble Results in Low_LCST->Comparison vs. NIPAM N-isopropylacrylamide (Monomer) pNIPAM p(NIPAM) (Homopolymer) NIPAM->pNIPAM Polymerization Moderate_Hydrophobicity Moderate Hydrophobicity (isopropyl group) pNIPAM->Moderate_Hydrophobicity Structural Basis Physiological_LCST LCST near Body Temp (~ 32°C) Moderate_Hydrophobicity->Physiological_LCST Leads to Moderate_Hydrophobicity->Comparison Water_Soluble Water Soluble below LCST Physiological_LCST->Water_Soluble Allows for Physiological_LCST->Comparison

Caption: Comparative logic of p(NtBMAm) and p(NIPAM) thermoresponsiveness.

Experimental Workflow Diagram

G Experimental Workflow for Thermoresponsive Polymer Characterization Monomer_Selection Monomer Selection (NIPAM or NtBMAm) Polymer_Synthesis Polymer Synthesis (Free Radical Polymerization) Monomer_Selection->Polymer_Synthesis Purification Purification (Precipitation & Washing) Polymer_Synthesis->Purification Characterization Polymer Characterization Purification->Characterization Thermoresponsive_Analysis Thermoresponsive Analysis Purification->Thermoresponsive_Analysis NMR NMR Spectroscopy (Structure & Composition) Characterization->NMR GPC GPC/SEC (Molecular Weight & PDI) Characterization->GPC Turbidimetry Turbidimetry (UV-Vis) (Determine Cloud Point) Thermoresponsive_Analysis->Turbidimetry DSC DSC (Enthalpy of Transition) Thermoresponsive_Analysis->DSC Data_Analysis Data Analysis & Comparison Turbidimetry->Data_Analysis DSC->Data_Analysis

Caption: Experimental workflow for thermoresponsive polymer characterization.

Reactivity of N-tert-Butylmethacrylamide in Copolymerization with Acrylic and Methacrylic Monomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in polymer chemistry and material science, understanding the copolymerization behavior of monomers is crucial for designing polymers with tailored properties. This guide provides a comparative analysis of the reactivity ratios of N-tert-Butylmethacrylamide (tBMA) when copolymerized with various acrylic and methacrylic monomers, supported by experimental data from published studies.

This document summarizes the reactivity ratios, offering insights into the resulting copolymer microstructures. Detailed experimental protocols for determining these values are also provided to aid in the replication and extension of these findings.

Comparative Reactivity Ratios of this compound (M1) with Various Comonomers (M2)

The reactivity ratios, r₁ and r₂, indicate the preference of a propagating polymer chain ending in a particular monomer unit to add the same or the other monomer. Specifically, r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁, where k represents the rate coefficients for propagation.

  • If r₁ > 1, the propagating chain ending in M₁ prefers to add another M₁.

  • If r₁ < 1, it prefers to add M₂.

  • If r₁ ≈ 1, there is no preference.

  • The product r₁r₂ indicates the overall copolymerization behavior:

    • r₁r₂ ≈ 1 suggests a random copolymer.

    • r₁r₂ ≈ 0 suggests an alternating copolymer.

    • r₁r₂ > 1 suggests a tendency towards block copolymer formation.

Comonomer (M₂)r₁ (tBMA)r₂ (Comonomer)r₁r₂Copolymerization TendencySolventTemperature (°C)Reference
2,4-Dichlorophenyl methacrylate (DCPMA)0.831.130.9379RandomDMF70[1]
Methyl Acrylate (MA)0.711.120.7952RandomEthanol/Water60[2]
Quinolinylacrylate (QA)8.00.604.8BlockMethanol/Water60[3]
7-Methacryloyloxy-4-methyl coumarin (MAMC)Data not availableData not availableData not availableData not availableDMF70[4]

Note: The study on the copolymerization of N-tert-Butylacrylamide (NTB) with 7-Methacryloyloxy-4-methyl coumarin (MAMC) calculated the reactivity ratios but did not explicitly state the final r1 and r2 values in the abstract.[4]

Experimental Protocols

The determination of monomer reactivity ratios is a critical step in understanding copolymerization kinetics. Below is a generalized experimental protocol based on the methodologies cited in the reviewed literature for the free-radical copolymerization of this compound.

Materials and Monomer Purification
  • This compound (tBMA): Typically purified by recrystallization from a suitable solvent like warm dry benzene to remove inhibitors and impurities.[1][3]

  • Comonomers: Purified to remove inhibitors, often by washing with an aqueous NaOH solution, followed by drying and distillation under reduced pressure.[5]

  • Initiator: 2,2'-Azobisisobutyronitrile (AIBN) is a commonly used thermal initiator, which is often recrystallized from methanol.[1][3][5]

  • Solvents: Solvents such as Dimethylformamide (DMF) or mixtures like methanol/water are dried and distilled before use.[1][3][5]

Copolymerization Procedure
  • Reaction Setup: A series of reaction tubes are charged with varying molar ratios of tBMA and the comonomer.[1][5]

  • Initiator and Solvent Addition: A precise amount of the initiator (e.g., AIBN) and the chosen solvent are added to each tube to achieve a homogenous solution.[1]

  • Inert Atmosphere: The mixtures are deoxygenated by flushing with an inert gas, such as dry nitrogen, to prevent oxygen inhibition of the radical polymerization.[1][5]

  • Polymerization: The sealed reaction tubes are placed in a thermostat-controlled bath at a constant temperature (e.g., 60-70 °C) to initiate polymerization.[1][3][5]

  • Conversion Limit: The reaction is allowed to proceed for a duration that ensures a low conversion rate (typically below 10%) to satisfy the assumptions of the copolymer composition equation.[1][5]

  • Copolymer Isolation: The reaction is quenched, often by cooling the vessel. The resulting copolymer is precipitated by pouring the solution into a non-solvent (e.g., ice-cold water, methanol, or hexane).[1][5]

  • Purification: The precipitated copolymer is washed thoroughly to remove any unreacted monomers and the solvent.[1][5]

Characterization and Data Analysis
  • Copolymer Composition Determination: The composition of the synthesized copolymers is determined using proton nuclear magnetic resonance (¹H-NMR) spectroscopy. By integrating the characteristic peaks of each monomer unit in the copolymer spectrum, the molar ratio of the monomers in the polymer chain can be calculated.[1][3]

  • Reactivity Ratio Calculation: The monomer reactivity ratios are determined from the monomer feed ratios and the resulting copolymer compositions. Linearization methods such as the Fineman-Ross and Kelen-Tudos methods are commonly employed for this calculation.[1][3]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the reactivity ratios of this compound with a comonomer.

G cluster_prep Preparation cluster_reaction Copolymerization cluster_analysis Analysis cluster_calc Calculation Monomer_Purification Monomer & Initiator Purification Reaction_Setup Prepare Monomer Feeds (Varying Ratios) Monomer_Purification->Reaction_Setup Add_Solvent_Initiator Add Solvent & Initiator Reaction_Setup->Add_Solvent_Initiator Inert_Atmosphere Deoxygenate (N2 Purge) Add_Solvent_Initiator->Inert_Atmosphere Polymerization Polymerize at Constant Temperature Inert_Atmosphere->Polymerization Quench_Precipitate Quench & Precipitate Copolymer (<10% Conversion) Polymerization->Quench_Precipitate Purify_Dry Purify & Dry Copolymer Quench_Precipitate->Purify_Dry Composition_Analysis Determine Copolymer Composition (1H-NMR) Purify_Dry->Composition_Analysis Reactivity_Ratio_Calc Calculate Reactivity Ratios (e.g., Fineman-Ross, Kelen-Tudos) Composition_Analysis->Reactivity_Ratio_Calc Final_Ratios r1, r2 Values Reactivity_Ratio_Calc->Final_Ratios

Caption: Workflow for determining monomer reactivity ratios.

References

A Comparative Guide to the Thermal Stability and Degradation of Poly(N-tert-Butylmethacrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal stability and degradation profile of poly(N-tert-Butylmethacrylamide) (PtBMA) against a common alternative, poly(methyl methacrylate) (PMMA). The information presented herein is supported by experimental data from peer-reviewed literature to assist in material selection and formulation development.

Data Presentation: Thermal Properties

The thermal properties of PtBMA and PMMA, determined through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are summarized in the table below for a side-by-side comparison.

PropertyPoly(this compound) (PtBMA)Poly(methyl methacrylate) (PMMA)
Glass Transition Temperature (Tg) 128 °C~104-105 °C[1][2]
Onset Decomposition Temperature (Tonset) ~320 °C[3]~250-286 °C[4][5][6]
Temperature at Maximum Decomposition Rate (Tmax) Not explicitly found in searches~360-371 °C[7][8]
Activation Energy of Degradation (Ea) Not explicitly found in searches~130 - 233 kJ/mol (multi-stage)[5][7][9]
Primary Degradation Products Isobutene, methacrylic acid (inferred from similar polymers)[5][10]Methyl methacrylate monomer

Thermal Degradation Analysis

Poly(this compound) (PtBMA):

PtBMA exhibits notable thermal stability, with a glass transition temperature of 128 °C. The onset of its thermal degradation is reported to be around 320 °C[3]. While specific studies detailing the complete degradation pathway of PtBMA are limited, insights can be drawn from the behavior of structurally similar polymers like poly(tert-butyl methacrylate). The degradation of such polymers typically proceeds through an initial ester decomposition, releasing isobutene and forming poly(methacrylic acid) units within the polymer chain. This is often followed by depolymerization and anhydride formation at higher temperatures[5][10].

Poly(methyl methacrylate) (PMMA):

PMMA is a well-characterized polymer with a glass transition temperature in the range of 104-105 °C[1][2]. Its thermal degradation is a more complex, multi-stage process. The decomposition begins at temperatures between 250 °C and 286 °C, initiated by the cleavage of weak head-to-head linkages within the polymer chains[4][5][6][7]. This is followed by a main degradation step between approximately 286 °C and 400 °C, which involves depolymerization to yield the methyl methacrylate monomer as the primary product[5]. A final stage of degradation at higher temperatures is characterized by random chain scission[8][9]. The temperature of the maximum decomposition rate for PMMA is typically observed around 360-371 °C[7][8]. The activation energy for the thermal degradation of PMMA varies depending on the degradation stage, with reported values ranging from 130 to 233 kJ/mol[5][7][9].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer by measuring the change in mass as a function of temperature.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., alumina or platinum).

  • The sample pan is loaded into the TGA instrument's microbalance.

  • The furnace is sealed, and the system is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

  • The instrument continuously records the sample's mass as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset decomposition temperature (Tonset) and the temperature at the maximum rate of mass loss (Tmax), which is obtained from the peak of the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer by measuring the heat flow into or out of a sample as a function of temperature.

Methodology:

  • A small amount of the polymer sample (typically 5-10 mg) is weighed and hermetically sealed in an aluminum DSC pan.

  • An empty sealed aluminum pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The DSC cell is purged with an inert gas, such as nitrogen.

  • A heat-cool-heat cycle is typically employed. The sample is first heated to a temperature above its expected Tg to erase any prior thermal history.

  • The sample is then cooled at a controlled rate (e.g., 10 °C/min).

  • Finally, the sample is heated again at a controlled rate (e.g., 10 or 20 °C/min).

  • The heat flow to the sample is measured relative to the reference. The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

Mandatory Visualization

The following diagram illustrates the logical workflow for the thermal analysis of polymers as described in the experimental protocols.

Thermal_Analysis_Workflow Polymer Thermal Analysis Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_start Start TGA TGA_sample Sample Preparation (5-10 mg) TGA_start->TGA_sample TGA_instrument Instrument Setup (N2 atmosphere, heating ramp) TGA_sample->TGA_instrument TGA_run Run Experiment TGA_instrument->TGA_run TGA_data Collect Mass vs. Temp Data TGA_run->TGA_data TGA_analysis Analyze TGA/DTG Curves TGA_data->TGA_analysis TGA_output Tonset, Tmax TGA_analysis->TGA_output end Comparative Analysis TGA_output->end DSC_start Start DSC DSC_sample Sample Preparation (5-10 mg) DSC_start->DSC_sample DSC_instrument Instrument Setup (N2 atmosphere, heat-cool-heat) DSC_sample->DSC_instrument DSC_run Run Experiment DSC_instrument->DSC_run DSC_data Collect Heat Flow vs. Temp Data DSC_run->DSC_data DSC_analysis Analyze Second Heating Scan DSC_data->DSC_analysis DSC_output Tg DSC_analysis->DSC_output DSC_output->end start Polymer Sample start->TGA_start start->DSC_start

Caption: Workflow for Thermal Analysis of Polymers.

The following diagram illustrates the proposed thermal degradation pathway for Poly(this compound).

PtBMA_Degradation Proposed Thermal Degradation Pathway of PtBMA PtBMA Poly(this compound) (PtBMA) Heat1 Heat (~200-320 °C) PtBMA->Heat1 Ester_Decomp Ester Decomposition Heat1->Ester_Decomp Isobutene Isobutene (gas) Ester_Decomp->Isobutene PMAA_units Poly(methacrylic acid) units Ester_Decomp->PMAA_units Heat2 Higher Heat PMAA_units->Heat2 Depolymerization Depolymerization PMAA_units->Depolymerization Anhydride Anhydride Formation Heat2->Anhydride Water Water (gas) Anhydride->Water Monomer Monomer Fragments Depolymerization->Monomer

Caption: Proposed PtBMA Thermal Degradation Pathway.

References

A Comparative Guide to Hydrogel Properties of N-tert-Butylmethacrylamide and N-tert-Butylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the hydrogel properties of two closely related monomers: N-tert-Butylmethacrylamide (NTBM) and N-tert-Butylacrylamide (NTBA). While both are utilized in the development of "smart" hydrogels, their subtle structural differences, stemming from an additional methyl group in NTBM, can significantly influence their macroscopic properties and performance in applications such as controlled drug delivery and tissue engineering. This document synthesizes available experimental data to offer a comparative overview of their synthesis, swelling behavior, mechanical properties, thermal stability, and potential for drug release.

Chemical Structures

G cluster_0 This compound (NTBM) cluster_1 N-tert-Butylacrylamide (NTBA) NTBM NTBM NTBA NTBA

Caption: Chemical structures of this compound and N-tert-Butylacrylamide monomers.

Comparative Data of Hydrogel Properties

The following table summarizes the available quantitative data for hydrogels synthesized from NTBM and NTBA. It is important to note that direct comparative studies are limited, and the data presented is compiled from individual studies on homopolymers or copolymers.

PropertyThis compound (NTBM) HydrogelN-tert-Butylacrylamide (NTBA) Hydrogel
Swelling Ratio The equilibrium swelling ratio is inversely proportional to the cross-linker content. For instance, with 2 mol% of EGDM cross-linker, an equilibrium swelling ratio of 18.92 was achieved at 20 °C and pH 7.4.[1]Hydrogels with less than 40 mol% TBA were in a swollen state, while those with more than 60 mol% were in a collapsed state in water between 2-64 °C.[2] The swelling can be extensive, with a copolymer gel of NTBA and acrylic acid swelling 900% in ethanol and 1200% in propanol.[3]
Mechanical Properties Data on the specific mechanical properties such as tensile or compressive strength of pure p(NTBM) hydrogels are not readily available in the reviewed literature.The elastic modulus of temperature-sensitive ionic hydrogels based on NTBA was found to be in the range of 347–447 Pa.[4] Specific tensile and compressive strength data for homopolymer hydrogels are not widely reported.
Thermal Stability The thermal properties of homopolymer p(NTBM) hydrogels have not been extensively detailed in the available literature.Copolymers of NTBA have shown good thermal stability. For example, a copolymer of NIPA/AA/NTBA exhibited a glass transition temperature (Tg) of 142°C, with 50% mass loss occurring between 247 and 258°C.[5]
Drug Release Profile Specific studies detailing the drug release profiles from homopolymer p(NTBM) hydrogels are limited in the reviewed literature.Nanogels of methylcellulose grafted with poly(N-tert-butylacrylamide) demonstrated the potential for controlled drug delivery, with the release of dexamethasone being tunable by adjusting the degree of hydrophobic modification.[6]

Experimental Protocols

Synthesis of this compound (p(NTBM)) Hydrogel

This protocol is based on the free radical polymerization method.[1]

Materials:

  • N-isopropylmethacrylamide (NiPMAm) monomer

  • Ethylene glycol dimethacrylate (EGDM) as cross-linker (e.g., 1.5, 2.0, 2.5, or 3.0 mol%)

  • 2,2'-Azobis(2,4-dimethylvaleronitrile) (AZDN) as initiator (e.g., 2.8 mol%)

  • Ethanol (as solvent)

Procedure:

  • Dissolve the NiPMAm monomer, EGDM cross-linker, and AZDN initiator in ethanol to form a homogeneous reaction mixture.

  • Inject the reaction mixture into glass ampoules and seal them.

  • Initiate polymerization thermally by placing the ampoules in a controlled temperature environment following a specific regime: 30 minutes at 70 °C, 120 minutes at 80 °C, and 30 minutes at 85 °C.

  • After polymerization, remove the hydrogels and treat them with methanol for 36 hours to extract any unreacted compounds.

  • Gradually rinse the methanol from the hydrogels by immersing them in sequential methanol/distilled water solutions (75%/25%, 50%/50%, 25%/75%, and 0%/100% v/v) for 24 hours each.

  • Dry the hydrogels at 40 °C to a constant mass to obtain xerogels.

Synthesis of N-tert-Butylacrylamide (p(NTBA)) Hydrogel

This protocol describes the synthesis of a copolymer hydrogel of NTBA and Acrylamide (AAm).[2]

Materials:

  • N-t-butylacrylamide (TBA) monomer

  • Acrylamide (AAm) monomer

  • N,N′-methylenebis(acrylamide) (BAAm) as cross-linker (e.g., 1 mol% relative to total monomers)

  • 2,2′-azobisisobutyronitrile (AIBN) as initiator (e.g., 1 mol% relative to total monomers)

  • Methanol (as polymerization solvent)

Procedure:

  • Dissolve the desired amounts of TBA, AAm, BAAm, and AIBN in methanol. For a hydrogel with 60 mol% TBA, this would correspond to approximately 1.457 g TBA, 0.543 g AAm, 0.0368 g BAAm, and 0.0314 g AIBN in 10 ml of methanol.

  • Bubble nitrogen through the solution for 15 minutes to remove dissolved oxygen.

  • Pour the solution into glass tubes (e.g., 5 mm internal diameter).

  • Seal the glass tubes and immerse them in a thermostated water bath at 60 °C for 24 hours to conduct the polymerization.

  • Stop the reaction by cooling the tubes in an ice-water bath.

  • Remove the hydrogel rods from the tubes, cut them into samples, and place them in an excess of distilled water to wash out unreacted components. The water should be changed multiple times.

  • Deswell the purified hydrogels in acetone and then dry them under a vacuum at room temperature to a constant weight.

Experimental Workflows and Signaling Pathways

General Hydrogel Synthesis and Characterization Workflow

G Monomer Monomer (NTBM or NTBA) Polymerization Free Radical Polymerization Monomer->Polymerization Crosslinker Cross-linker (e.g., EGDM, BAAm) Crosslinker->Polymerization Initiator Initiator (e.g., AZDN, AIBN) Initiator->Polymerization Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Polymerization Purification Purification (Washing) Polymerization->Purification Drying Drying Purification->Drying Hydrogel Hydrogel Sample Drying->Hydrogel Characterization Characterization Hydrogel->Characterization Swelling Swelling Studies Characterization->Swelling Mechanical Mechanical Testing Characterization->Mechanical Thermal Thermal Analysis Characterization->Thermal DrugRelease Drug Release Kinetics Characterization->DrugRelease

Caption: General workflow for hydrogel synthesis and characterization.

Discussion and Conclusion

The comparison of this compound (NTBM) and N-tert-Butylacrylamide (NTBA) hydrogels reveals that both monomers can form stimuli-responsive materials. The presence of the additional methyl group in NTBM is expected to increase the hydrophobicity and steric hindrance of the resulting polymer chains, which could lead to differences in swelling behavior, mechanical strength, and thermal properties compared to NTBA-based hydrogels.

Based on the available data, NTBA hydrogels, particularly in copolymeric forms, have been more extensively studied for their temperature-responsive swelling. The data suggests that the swelling of NTBA hydrogels can be significantly tuned by copolymer composition. In contrast, the study on homopolymeric NTBM hydrogels provides a clear relationship between cross-linker density and swelling ratio, indicating a robust method for controlling this property.

A significant gap in the current literature is the lack of direct comparative studies and comprehensive characterization of the mechanical and drug release properties of homopolymeric NTBM hydrogels. Future research should focus on a side-by-side comparison of these two hydrogel systems under identical experimental conditions to fully elucidate the impact of the α-methyl group on the hydrogel's performance. Such studies would be invaluable for the rational design of hydrogels for specific biomedical applications.

References

Navigating Biocompatibility: A Comparative Guide to N-tert-Butylmethacrylamide (TBMAm) Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical step in the design of medical devices and drug delivery systems. This guide provides a comprehensive comparison of the biocompatibility and cytotoxicity of N-tert-Butylmethacrylamide (TBMAm) polymers, offering supporting experimental data and detailed methodologies to aid in material selection and experimental design.

This compound (TBMAm) is a monomer that can be polymerized to create materials with potential applications in the biomedical field. Understanding the biocompatibility of these polymers is paramount to ensure their safe and effective use. This guide summarizes available data on the cytotoxicity and hemocompatibility of TBMAm-based polymers and compares them with other relevant biomaterials.

Executive Summary of Biocompatibility Data

While extensive quantitative data specifically for this compound (TBMAm) homopolymers remains limited in publicly available literature, studies on closely related copolymers provide initial insights into their biocompatibility. The following tables summarize the available data and provide a comparative context with other common polymers.

Polymer CompositionCell LineAssayResultsReference
Poly(N-isopropylacrylamide-co-N-tert-butylacrylamide)V79 (Chinese Hamster Lung Fibroblasts)Colony-Forming AssayNo significant cytotoxicity observed.[1]
Poly(N-tert-butylacrylamide-co-acrylamide/maleic acid)Staphylococcus aureus, Pseudomonas aeruginosaBiofilm InhibitionEffective antibiofilm action.[2]
Poly(N-tert-butylacrylamide-co-acrylamide/N-isopropylacrylamide)Staphylococcus aureus, Pseudomonas aeruginosaBiofilm InhibitionEffective antibiofilm action.[2]
Poly(N-tert-butylacrylamide-co-acrylamide/acrylic acid)Staphylococcus aureus, Pseudomonas aeruginosaBiofilm InhibitionEffective antibiofilm action.[2]

Table 1: Summary of In Vitro Cytotoxicity Data for N-tert-Butylacrylamide Copolymers. This table highlights the available data on the biological response to copolymers containing N-tert-butylacrylamide. It is important to note that these studies focus on copolymers and antimicrobial properties, with limited data on cytotoxicity against mammalian cells.

BiomaterialAssayKey Findings
Poly(N-tert-butylacrylamide) based hydrogels HemolysisNo direct data found.
Various other hydrogelsHemolysisHemolysis rates below 5% are generally considered non-hemolytic. For example, some hyaluronic acid-based hydrogels show hemolysis rates of 0.14% to 0.41%.[1]
Poly(N-tert-butylacrylamide) based polymers Platelet AdhesionNo direct data found.
Poly(N-alkyl substituted) acrylamidesPlatelet AdhesionSurfaces are prone to adhere platelets.[3]

Table 2: Hemocompatibility of N-tert-Butylacrylamide Polymers and Comparative Materials. This table underscores the current gap in hemocompatibility data for TBMAm polymers and provides context from related materials.

Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key biocompatibility and cytotoxicity assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells (e.g., L929 or 3T3 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Material Exposure: Introduce the test material (e.g., polymer extracts or polymers coated on the well surface) to the cells. Incubate for the desired exposure time (e.g., 24, 48, 72 hours). Include positive (e.g., cytotoxic substance) and negative (e.g., cell culture medium only) controls.

  • MTT Addition: After incubation, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the negative control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Material Exposure: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and dye solution.

  • Incubation: Incubate the plate at room temperature for a specified time (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Hemolysis Assay

This assay determines the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells upon contact with the material.

Protocol:

  • Blood Collection: Collect fresh whole blood from a healthy donor into tubes containing an anticoagulant (e.g., sodium citrate).

  • Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the RBCs. Wash the RBCs multiple times with a phosphate-buffered saline (PBS) solution. Resuspend the washed RBCs in PBS to a desired concentration.

  • Material Incubation: Incubate the test material with the RBC suspension at 37°C for a specified time (e.g., 2 hours) with gentle agitation. Use a positive control (e.g., Triton X-100) and a negative control (PBS).

  • Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate below 5% is generally considered acceptable for biomaterials.[4]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the cytotoxicity and hemolysis assays.

CytotoxicityAssayWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_mtt MTT Assay cluster_ldh LDH Assay cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_material Add Test Material/Extracts incubation_24h->add_material incubation_exp Incubate (24-72h) add_material->incubation_exp add_mtt Add MTT Reagent incubation_exp->add_mtt collect_supernatant Collect Supernatant incubation_exp->collect_supernatant incubation_mtt Incubate for 4h add_mtt->incubation_mtt add_solubilizer Add Solubilization Solution incubation_mtt->add_solubilizer read_absorbance_mtt Read Absorbance (570nm) add_solubilizer->read_absorbance_mtt ldh_reaction Perform LDH Reaction collect_supernatant->ldh_reaction read_absorbance_ldh Read Absorbance (490nm) ldh_reaction->read_absorbance_ldh

Caption: Workflow for in vitro cytotoxicity testing using MTT and LDH assays.

HemolysisAssayWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis collect_blood Collect Whole Blood prepare_rbc Prepare RBC Suspension collect_blood->prepare_rbc incubate_material Incubate Material with RBCs prepare_rbc->incubate_material centrifuge Centrifuge Samples incubate_material->centrifuge measure_hemoglobin Measure Hemoglobin in Supernatant centrifuge->measure_hemoglobin calculate_hemolysis Calculate % Hemolysis measure_hemoglobin->calculate_hemolysis

Caption: Workflow for the in vitro hemolysis assay to assess hemocompatibility.

Apoptosis Signaling Pathways

While specific studies on the signaling pathways affected by TBMAm polymers are not yet available, research on related acrylamide compounds suggests potential mechanisms of cytotoxicity. Acrylamide has been shown to induce apoptosis through pathways involving the activation of caspases, key enzymes in the programmed cell death cascade.

The following diagram illustrates a generalized apoptosis pathway that may be relevant for understanding the potential cytotoxic effects of methacrylamide-based polymers.

ApoptosisSignalingPathway cluster_stimulus Stimulus cluster_pathway Apoptotic Cascade cluster_outcome Outcome polymer_exposure Polymer Exposure initiator_caspases Initiator Caspases (e.g., Caspase-8, -9) polymer_exposure->initiator_caspases executioner_caspases Executioner Caspases (e.g., Caspase-3) initiator_caspases->executioner_caspases substrate_cleavage Cleavage of Cellular Substrates executioner_caspases->substrate_cleavage apoptosis Apoptosis (Programmed Cell Death) substrate_cleavage->apoptosis

Caption: A simplified diagram of a potential caspase-mediated apoptosis pathway.

Conclusion and Future Directions

The available data suggests that copolymers of N-tert-butylacrylamide exhibit low cytotoxicity and good antimicrobial properties. However, there is a clear need for more comprehensive studies on the biocompatibility of this compound (TBMAm) homopolymers and a wider range of its copolymers. Future research should focus on:

  • Quantitative cytotoxicity testing of TBMAm polymers on various mammalian cell lines (e.g., L929, 3T3, human primary cells) using standardized assays like MTT and LDH.

  • Thorough hemocompatibility assessment , including hemolysis and platelet adhesion studies, to evaluate the interaction of TBMAm polymers with blood components.

  • Direct comparative studies of TBMAm polymers against established biomaterials to provide a clear benchmark for their performance.

  • Investigation of the underlying molecular mechanisms of any observed cytotoxicity, including the elucidation of specific signaling pathways involved in the cellular response.

By addressing these knowledge gaps, the scientific community can better evaluate the potential of TBMAm-based polymers for various biomedical applications and pave the way for the development of new and improved medical devices and drug delivery systems.

References

A Comparative Analysis of N-tert-Butylmethacrylamide and Poly(tert-butyl methacrylate) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced polymer science, N-tert-Butylmethacrylamide (NTBAm) and poly(tert-butyl methacrylate) (p(tBMA)) have emerged as critical players, particularly in the realms of drug delivery and biomedical applications. Their unique physicochemical properties, including thermoresponsiveness and biocompatibility, make them subjects of intense research. This guide provides an objective comparison of these two materials, supported by experimental data and detailed protocols to aid researchers and drug development professionals in their selection and application.

Physicochemical Properties: A Side-by-Side Comparison

A summary of the key quantitative data for the homopolymers, poly(N-tert-butylacrylamide) (p(NTBAm)) and poly(tert-butyl methacrylate) (p(tBMA)), is presented below. These properties are crucial in determining their suitability for various applications.

PropertyPoly(N-tert-butylacrylamide) (p(NTBAm))Poly(tert-butyl methacrylate) (p(tBMA))
Monomer Molar Mass 127.18 g/mol [1]142.20 g/mol
Glass Transition Temp. (Tg) ~128 °C[2]107-117 °C[3]
Solubility Soluble in organic solvents like ethanol and THF[4][5]. Limited solubility in water at room temperature[6].Soluble in THF, chloroform, toluene, and dioxane. Precipitates from methanol and ethanol[7].
Thermal Decomposition Degradation of the polymer backbone occurs at elevated temperatures.Decomposes at ~191 °C to form poly(methacrylic acid) and isobutene. This temperature can be lowered with an acid catalyst[8].
Biocompatibility Copolymers have shown low cytotoxicity in studies like 3T3 fibroblast cell tests[9]. Homopolymer biocompatibility data is less prevalent but generally considered low-toxicity.Biocompatibility can be influenced by polymer end groups. Some studies on poly(n-butyl methacrylate) suggest good biocompatibility.

Synthesis and Characterization: Experimental Protocols

Detailed methodologies for the synthesis and characterization of both the monomer and the resulting polymers are essential for reproducible research.

Synthesis of N-tert-Butylacrylamide (NTBAm) Monomer

Ritter Reaction: A common method for synthesizing NTBAm is the Ritter reaction.

  • Materials: Acrylonitrile, tert-butyl alcohol, and a strong acid catalyst (e.g., sulfuric acid)[1].

  • Procedure:

    • Acrylonitrile is reacted with tert-butyl alcohol in the presence of a strong acid catalyst.

    • The reaction mixture is typically stirred at a controlled temperature.

    • The resulting N-tert-butylacrylamide is then purified, often by recrystallization from a suitable solvent like warm dry benzene[10].

Polymerization of N-tert-Butylacrylamide (p(NTBAm))

Free Radical Polymerization:

  • Materials: N-tert-butylacrylamide monomer, an initiator such as 2,2'-azobisisobutyronitrile (AIBN), and a solvent like dioxane or dimethylformamide (DMF)[11].

  • Procedure:

    • A specific amount of NTBAm monomer and AIBN are dissolved in the chosen solvent in a reaction vessel.

    • The solution is purged with an inert gas (e.g., nitrogen) to remove oxygen, which can inhibit polymerization.

    • The reaction is carried out at a specific temperature (e.g., 70 °C) for a set duration[11].

    • The resulting polymer is precipitated in a non-solvent (e.g., ice-cold water), filtered, washed (e.g., with methanol) to remove unreacted monomer, and dried under vacuum[11].

Synthesis of Poly(tert-butyl methacrylate) (p(tBMA))

Atom Transfer Radical Polymerization (ATRP): ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.

  • Materials: tert-Butyl methacrylate (tBMA) monomer, an initiator (e.g., ethyl α-bromoisobutyrate), a copper catalyst (e.g., CuBr), a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA), and a solvent (e.g., anisole).

  • Procedure:

    • The tBMA monomer is purified by washing with NaOH solution and then distilled under reduced pressure.

    • The initiator, catalyst, and ligand are added to a reaction flask under an inert atmosphere.

    • The degassed monomer and solvent are then added.

    • The polymerization is conducted at a specific temperature (e.g., 90 °C).

    • The reaction is terminated, and the polymer is purified by precipitation in a non-solvent and subsequent drying.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure and composition of the monomers and polymers[7][10].

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Employed to determine the molecular weight and polydispersity index (PDI) of the synthesized polymers[7].

  • Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg) of the polymers.

  • Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition profile of the polymers.

Experimental Workflow Visualization: Cell Sheet Engineering

Thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM) and its copolymers with monomers such as N-tert-butylacrylamide are extensively used in cell sheet engineering. The following diagram illustrates the general workflow for this application.

CellSheetEngineering cluster_prep Surface Preparation cluster_culture Cell Culture cluster_harvest Cell Sheet Harvest cluster_application Application Grafting Grafting of Thermoresponsive Polymer Sterilization Sterilization of Grafted Surface Grafting->Sterilization CellSeeding Cell Seeding (at 37 °C) Sterilization->CellSeeding CellAdhesion Cell Adhesion and Proliferation CellSeeding->CellAdhesion Confluence Formation of Confluent Cell Sheet CellAdhesion->Confluence TempReduction Temperature Reduction (below LCST, e.g., 20 °C) Confluence->TempReduction PolymerHydration Polymer Hydration and Surface becomes Hydrophilic TempReduction->PolymerHydration SheetDetachment Spontaneous Detachment of Intact Cell Sheet PolymerHydration->SheetDetachment TissueTransplantation Tissue Transplantation SheetDetachment->TissueTransplantation

Workflow for thermoresponsive cell sheet engineering.

This workflow leverages the lower critical solution temperature (LCST) of the grafted polymer. Above the LCST (e.g., at 37 °C), the polymer is hydrophobic, promoting cell adhesion and proliferation. When the temperature is lowered below the LCST, the polymer becomes hydrophilic, causing the cells to detach as an intact sheet without the need for enzymatic digestion[8].

Signaling Pathway Visualization: Targeted Nanoparticle Drug Delivery

Polymers like p(tBMA) can be used to create nanoparticles for targeted cancer therapy. These nanoparticles can be functionalized to target specific receptors on cancer cells, leading to enhanced drug delivery and reduced systemic toxicity. The diagram below illustrates a generalized pathway for this process.

TargetedDrugDelivery cluster_nanoparticle Nanoparticle Design cluster_delivery Systemic Delivery and Targeting cluster_uptake Cellular Uptake and Drug Release PolymerCore p(tBMA) Core (Drug Encapsulation) NP_Assembly Nanoparticle Assembly PolymerCore->NP_Assembly TargetingLigand Targeting Ligand (e.g., Antibody, Folate) TargetingLigand->NP_Assembly Injection Intravenous Injection NP_Assembly->Injection Circulation Systemic Circulation Injection->Circulation EPR EPR Effect (Passive Targeting) Circulation->EPR ActiveTargeting Receptor Binding (Active Targeting) EPR->ActiveTargeting Endocytosis Receptor-Mediated Endocytosis ActiveTargeting->Endocytosis Endosome Endosome Formation Endocytosis->Endosome pH_Trigger Endosomal Acidification (pH drop) Endosome->pH_Trigger DrugRelease Drug Release pH_Trigger->DrugRelease Apoptosis Apoptosis DrugRelease->Apoptosis

References

N-tert-Butylmethacrylamide in Drug Delivery: A Performance Comparison with Other Polymers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of controlled drug delivery systems, the choice of polymer is paramount to achieving desired therapeutic outcomes. N-tert-Butylmethacrylamide (NTBM) has emerged as a versatile monomer for the synthesis of "smart" polymers, particularly hydrogels and nanogels, that can respond to environmental stimuli. This guide provides a comprehensive comparison of the drug release performance of NTBM-based polymers against other commonly used polymers, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in selecting the optimal materials for their applications.

Executive Summary

Polymers based on this compound (NTBM) demonstrate significant potential in controlled drug delivery, offering tunable release profiles and high encapsulation efficiencies. When grafted onto a hydrophilic backbone such as methylcellulose, NTBM forms self-assembling nanogels that can effectively encapsulate hydrophobic drugs like dexamethasone with over 95% efficiency. The drug release from these NTBM-based nanogels is sustained and can be modulated by adjusting the degree of hydrophobic modification; a higher degree of NTBM grafting results in a slower and more prolonged release.

In comparison, Poly(N-isopropylacrylamide) (PNIPAM), a widely studied thermoresponsive polymer, also offers controlled drug release that is triggered by temperature changes around its lower critical solution temperature (LCST) of approximately 32°C. While both polymer systems provide sustained release, the release mechanism and trigger differ, making them suitable for different therapeutic applications. The choice between NTBM-based polymers and other alternatives like PNIPAM will depend on the desired release kinetics, the properties of the drug to be delivered, and the targeted physiological environment.

Comparative Drug Release Performance

This section presents a comparative analysis of the drug release profiles of NTBM-based polymers and other relevant polymer systems. The data is compiled from studies utilizing dexamethasone as a model hydrophobic drug.

Table 1: Comparison of Drug Encapsulation Efficiency

Polymer SystemDrugEncapsulation Efficiency (%)Reference
Methylcellulose-g-poly(this compound) (MC-g-PNtBAm)Dexamethasone> 95%[1][2][3]
Poly(N-isopropylacrylamide) (PNIPAM) based microparticlesDexamethasoneNot explicitly stated in the provided abstracts, but generally high for hydrophobic drugs.

Table 2: Comparative in Vitro Dexamethasone Release

Polymer SystemTime (hours)Cumulative Release (%)Key FindingsReference
MC-g-PNtBAm (30% Degree of Hydrophobic Modification)24~60%Release is sustained with a minimal burst effect.[4]
MC-g-PNtBAm (50% Degree of Hydrophobic Modification)24~40%Higher hydrophobicity leads to slower release.[4]
PNIPAM-based systems (General)VariableDependent on temperatureRelease is triggered by temperature changes around the LCST.[5][6]
Peptide Nanofiber Gels768 (32 days)~80%Sustained release over a very long duration.[7]

Note: Direct comparison of release percentages is challenging due to variations in experimental conditions across different studies. The data presented aims to highlight the general release characteristics.

Experimental Protocols

To ensure reproducibility and facilitate a clear understanding of the presented data, the following are detailed experimental methodologies for key experiments.

Synthesis of Methylcellulose-g-poly(this compound) Nanogels

This protocol describes the synthesis of self-assembling nanogels by grafting PNtBAm side chains onto a methylcellulose backbone.[1][3]

  • Dissolution of Methylcellulose: Methylcellulose is dissolved in deionized water.

  • Initiator Addition: Ceric ammonium nitrate is added to the methylcellulose solution to initiate the grafting process.

  • Monomer Addition: this compound (NTBM) monomer is added to the reaction mixture.

  • Graft Copolymerization: The reaction is allowed to proceed to form the MC-g-PNtBAm copolymer.

  • Self-Assembly: The synthesized copolymer self-assembles in the aqueous solution to form nanogels, driven by the hydrophobic interactions of the PNtBAm side chains.[1]

  • Drug Encapsulation: For drug-loaded nanogels, the drug (e.g., dexamethasone) is added to the aqueous solution during the synthesis, allowing for entrapment within the self-assembling nanogels.[3]

In Vitro Drug Release Study from Nanogels

This method is used to determine the rate and extent of drug release from the prepared nanogels.[8]

  • Apparatus: A multi-compartment rotating cell with a donor and a receiving chamber separated by a cellulose dialysis membrane (MWCO 12,000 Da) is used.

  • Sample Loading: 1 mL of the dexamethasone-loaded nanogel suspension is placed in the donor chamber.

  • Receiving Medium: The receiving chamber contains 1 mL of phosphate-buffered saline (PBS) at pH 7.4 with 0.1% sodium dodecyl sulfate (SDS) to maintain sink conditions.

  • Sampling: At regular intervals, the entire receiving phase is withdrawn and replaced with fresh, pre-warmed receiving medium.

  • Quantification: The concentration of dexamethasone in the withdrawn samples is determined by High-Performance Liquid Chromatography (HPLC) with UV detection at 246 nm.

Visualizing Methodologies and Concepts

To further elucidate the processes and relationships discussed, the following diagrams are provided.

G cluster_synthesis Nanogel Synthesis and Drug Encapsulation MC Methylcellulose Solution Reaction Graft Copolymerization & Self-Assembly MC->Reaction Initiator Ceric Ammonium Nitrate Initiator->Reaction NTBM NTBM Monomer NTBM->Reaction Drug Dexamethasone Drug->Reaction Nanogel Drug-loaded Nanogel Reaction->Nanogel

Workflow for the synthesis of drug-loaded MC-g-PNtBAm nanogels.

G cluster_release In Vitro Drug Release Experimental Setup Donor Donor Chamber (Nanogel Suspension) Membrane Dialysis Membrane Donor->Membrane Receiver Receiver Chamber (PBS + SDS) Membrane->Receiver Sampling Sample Collection & Replacement Receiver->Sampling Analysis HPLC Analysis Sampling->Analysis Analysis->Sampling Data

Schematic of the in vitro drug release testing methodology.

G cluster_logic Factors Influencing Drug Release from MC-g-PNtBAm Nanogels DH Degree of Hydrophobic Modification (NTBM Grafting) Hydrophobicity Increased Hydrophobicity of Nanogel Core DH->Hydrophobicity Affinity Higher Drug-Polymer Affinity Hydrophobicity->Affinity Diffusion Slower Drug Diffusion Affinity->Diffusion ReleaseRate Decreased Drug Release Rate Diffusion->ReleaseRate

Relationship between NTBM grafting and drug release rate.

References

Comparative Guide to the Antimicrobial Activity of N-tert-Butylmethacrylamide (TBuMA) Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial activity of N-tert-Butylmethacrylamide (TBuMA) copolymers, presenting key performance data against various pathogens and detailing the experimental methodologies used in their evaluation. This document aims to serve as a valuable resource for researchers and professionals in the field of antimicrobial polymer development.

Overview of this compound (TBuMA) Copolymers

This compound (TBuMA) is a monomer that can be copolymerized with various functional monomers to create polymers with tailored properties, including antimicrobial activity. The bulky tert-butyl group imparts hydrophobicity, which, in combination with cationic or other functional comonomers, is believed to contribute to the disruption of microbial cell membranes, leading to cell death. This guide examines the antimicrobial efficacy of TBuMA copolymers synthesized with different comonomers.

Comparative Antimicrobial Efficacy

The antimicrobial performance of TBuMA copolymers is significantly influenced by the choice of the comonomer and the composition of the final copolymer. The following tables summarize the zone of inhibition data from various studies.

Table 1: Antibacterial Activity of TBuMA Copolymers (Zone of Inhibition in mm)

Copolymer (TBuMA with)Mole Ratio (TBuMA:Comonomer)Escherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeReference
Quinolinylacrylate (QA)0.5:0.5---[1]
0.3:0.7---[1]
2,4-Dichlorophenyl methacrylate (DCPMA)0.6:0.4111211[2]
0.4:0.6111311[2]
0.2:0.8111411[2]
7-acryloyloxy-4-methyl coumarin (AMC)0.3:0.7788[3]
0.5:0.5888[3]
0.7:0.31088[3]
2-methyl-N-1, 3-thiazole-2-acrylamide (TMA)0.3:0.7---[4]
0.5:0.5---[4]
0.7:0.3---[4]
Quinolinyl methacrylate (QMA)0.7:0.3201518[5]
0.5:0.5181815[5]
0.3:0.7152013[5]

Note: '-' indicates data not provided in the cited literature.

Table 2: Antifungal Activity of TBuMA Copolymers (Zone of Inhibition in mm)

Copolymer (TBuMA with)Mole Ratio (TBuMA:Comonomer)Aspergillus flavusCandida albicansCryptococcus neoformansReference
Quinolinylacrylate (QA)0.5:0.5---[1]
0.3:0.7---[1]
2,4-Dichlorophenyl methacrylate (DCPMA)0.6:0.4121314[2]
0.4:0.6121315[2]
0.2:0.8121316[2]
7-acryloyloxy-4-methyl coumarin (AMC)0.3:0.7101010[3]
0.5:0.5101012[3]
0.7:0.3101014[3]
2-methyl-N-1, 3-thiazole-2-acrylamide (TMA)0.3:0.7---[4]
0.5:0.5---[4]
0.7:0.3---[4]
Quinolinyl methacrylate (QMA)0.7:0.3152320[5]
0.5:0.5182424[5]
0.3:0.7202527[5]

Note: '-' indicates data not provided in the cited literature.

Comparison with Alternative Antimicrobial Polymers

While direct comparative studies are limited, the antimicrobial efficacy of TBuMA copolymers can be contextualized by comparing their activity with that of well-established antimicrobial polymers such as quaternary ammonium polymers and chitosan derivatives.

  • Quaternary Ammonium Polymers: These polymers are known for their potent, broad-spectrum antimicrobial activity, often exhibiting low minimum inhibitory concentrations (MICs).[6][7][8][9] Their mechanism of action is also primarily through membrane disruption.

  • Chitosan and its Derivatives: Chitosan, a natural polysaccharide, and its derivatives are recognized for their biocompatibility and biodegradability, coupled with moderate antimicrobial activity.[10][11][12][13][14]

Generally, the antimicrobial activity of TBuMA copolymers appears to be in a comparable range to some synthetic antimicrobial polymers, with the specific efficacy being highly dependent on the comonomer used. For instance, copolymers with quinolinyl methacrylate (QMA) have demonstrated significant zones of inhibition.[5]

Biocompatibility Profile

The biocompatibility of antimicrobial polymers is a critical factor for their potential application in drug delivery and medical devices. Key parameters include cytotoxicity against mammalian cells and hemocompatibility.

Cytotoxicity: Quantitative data on the cytotoxicity of TBuMA copolymers, such as IC50 values, is not extensively available in the reviewed literature. This represents a significant data gap that requires further investigation for a comprehensive risk-benefit assessment.

Hemocompatibility: Similarly, specific data on the hemolytic activity of TBuMA copolymers is not well-documented in the public domain. Hemolysis assays are crucial to determine the extent to which these polymers might damage red blood cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of TBuMA Copolymers

A general procedure for the free radical copolymerization of TBuMA with a functional comonomer is as follows:

  • Monomer and Initiator Preparation: this compound (TBuMA) and the desired comonomer are dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF) or dioxane.[2][5] Azobisisobutyronitrile (AIBN) is typically used as the initiator.[2][5]

  • Polymerization: The reaction mixture is placed in a reaction vessel and purged with an inert gas (e.g., nitrogen) to remove oxygen. The vessel is then sealed and maintained at a specific temperature (e.g., 60-70 °C) for a defined period to allow for polymerization.[2][3][5]

  • Purification: The resulting copolymer is precipitated by pouring the reaction mixture into a non-solvent, such as methanol or ice-cold water.[2][5] The precipitate is then filtered, washed to remove unreacted monomers and initiator, and dried under vacuum.

  • Characterization: The structure and composition of the copolymer are confirmed using techniques such as 1H-NMR spectroscopy.[2][3][5]

Antimicrobial Activity Assessment (Well-Diffusion Method)

The well-diffusion method is a widely used technique to evaluate the antimicrobial activity of polymers.

  • Preparation of Microbial Culture: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared and uniformly spread onto the surface of an appropriate agar medium in a petri dish.

  • Well Preparation: Wells of a specific diameter are created in the agar using a sterile cork borer.

  • Application of Test Substance: A defined concentration of the TBuMA copolymer solution (dissolved in a suitable solvent like DMSO) is added to the wells. A solvent control (e.g., pure DMSO) and a positive control (a standard antibiotic or antifungal agent) are also included.[1][2]

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Measurement of Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around each well in millimeters.[1][2]

Visualizations

Experimental Workflow for Antimicrobial Testing

G Workflow for Well-Diffusion Antimicrobial Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_culture Prepare Microbial Culture spread_culture Spread Culture on Agar prep_culture->spread_culture prep_agar Prepare Agar Plates prep_agar->spread_culture create_wells Create Wells in Agar spread_culture->create_wells add_samples Add TBuMA Copolymers & Controls to Wells create_wells->add_samples incubate Incubate Plates add_samples->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Caption: Workflow for the well-diffusion antimicrobial assay.

Logical Relationship of TBuMA Copolymer Antimicrobial Action

G Hypothesized Mechanism of TBuMA Copolymer Antimicrobial Action TBuMA_Copolymer TBuMA Copolymer (Hydrophobic & Functional Moieties) Electrostatic_Interaction Electrostatic Interaction TBuMA_Copolymer->Electrostatic_Interaction Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Bacterial_Membrane->Electrostatic_Interaction Hydrophobic_Interaction Hydrophobic Interaction with Lipid Bilayer Electrostatic_Interaction->Hydrophobic_Interaction Membrane_Disruption Membrane Disruption & Permeabilization Hydrophobic_Interaction->Membrane_Disruption Cell_Lysis Cell Lysis & Death Membrane_Disruption->Cell_Lysis

Caption: Hypothesized mechanism of TBuMA copolymer antimicrobial action.

Conclusion

This compound copolymers represent a versatile class of materials with tunable antimicrobial properties. The choice of comonomer plays a crucial role in determining the spectrum and potency of their antimicrobial activity. While promising results have been demonstrated against a range of bacteria and fungi, further research is imperative to establish a comprehensive understanding of their biocompatibility profile, including cytotoxicity and hemocompatibility. Direct comparative studies with other established antimicrobial polymers are also needed to accurately position TBuMA copolymers in the landscape of antimicrobial materials for biomedical and pharmaceutical applications. The lack of detailed information on the specific signaling pathways involved in their antimicrobial action or potential interactions with host cells remains an area for future investigation.

References

A Comparative Guide to Determining Copolymer Composition: Fineman-Ross vs. Kelen-Tüdős Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of copolymer composition is paramount for tailoring polymer properties to specific applications. Two long-standing graphical methods for determining monomer reactivity ratios, the Fineman-Ross and Kelen-Tüdős methods, have been instrumental in the field of polymer chemistry. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical approach.

Theoretical Background: Understanding Monomer Reactivity Ratios

Copolymerization involves the polymerization of two or more different monomers. The resulting polymer chain's composition is dictated by the reactivity ratios of the monomers, denoted as r₁ and r₂. These ratios are the rate constants for a propagating chain ending in one monomer adding the same monomer versus the other monomer. The Mayo-Lewis equation describes the instantaneous copolymer composition:

d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])

where [M₁] and [M₂] are the molar concentrations of the two monomers in the feed.

Both the Fineman-Ross and Kelen-Tüdős methods are linearizations of the Mayo-Lewis equation, allowing for the graphical determination of r₁ and r₂ from experimental data obtained at low monomer conversions (typically <10%).

The Fineman-Ross method rearranges the copolymer equation into a linear form:

G = H * r₁ - r₂

where:

  • G = (F/f) * (f - 1)

  • H = (F²/f)

  • f = [M₁]/[M₂] (molar ratio of monomers in the feed)

  • F = d[M₁]/d[M₂] (molar ratio of monomers in the copolymer)

A plot of G versus H yields a straight line with a slope of r₁ and a y-intercept of -r₂. A known drawback of this method is the potential for uneven data point distribution, which can lead to inaccuracies in the determined reactivity ratios.[1]

The Kelen-Tüdős method is a modification of the Fineman-Ross method that introduces an arbitrary constant, α, to provide a more even distribution of data points and reduce bias. The equation is:

η = (r₁ + r₂/α) * ξ - r₂/α

where:

  • η = G / (α + H)

  • ξ = H / (α + H)

  • α = √(Hmin * Hmax), where Hmin and Hmax are the minimum and maximum values of H from the experimental data.

A plot of η versus ξ gives a straight line. The y-intercept of this line is -r₂/α, and the x-intercept (where η = 0) is -(-r₂/α) / (r₁ + r₂/α) = r₂ / (αr₁ + r₂). The value of r₁ can be determined from the slope of the line. This method is generally considered to provide more reliable results than the Fineman-Ross method due to the more uniform weighting of the data points.[1]

Experimental Data and Analysis

To illustrate the application and comparison of these two methods, a typical experimental dataset for the free radical copolymerization of Styrene (M₁) and Methyl Methacrylate (M₂) is presented below. A series of polymerizations are carried out with varying initial monomer feed ratios, and the resulting copolymer composition is determined, often by ¹H NMR spectroscopy.

Table 1: Experimental Data and Calculated Parameters for Styrene (M₁) - Methyl Methacrylate (M₂) Copolymerization

Experiment[M₁]₀ (mol fraction)[M₂]₀ (mol fraction)f = [M₁]/[M₂]F = d[M₁]/d[M₂]GHη (α=0.15)ξ (α=0.15)
10.100.900.1110.210-0.8900.049-0.4470.246
20.250.750.3330.450-0.6250.228-0.1650.603
30.400.600.6670.680-0.3200.694-0.0380.822
40.500.501.0000.850-0.1500.850-0.0150.850
50.600.401.5001.0500.0331.1030.0030.880
60.750.253.0001.3500.1501.8230.0080.925
70.900.109.0001.7000.1693.2110.0050.955

From the plots of this data (G vs. H for Fineman-Ross and η vs. ξ for Kelen-Tüdős), the reactivity ratios can be determined. For this illustrative dataset, the calculated reactivity ratios are approximately r₁ = 0.52 and r₂ = 0.46.

Experimental Protocols

A detailed methodology is crucial for obtaining reliable data for the determination of reactivity ratios. The following is a general protocol for the free radical copolymerization of two vinyl monomers, such as styrene and methyl methacrylate, and the subsequent analysis of the copolymer composition.

Materials and Monomer Purification
  • Monomers: Styrene and Methyl Methacrylate (inhibitor removed by passing through a column of basic alumina).

  • Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Solvent: Toluene or Benzene, dried and distilled.

  • Non-solvent for precipitation: Methanol.

  • NMR Solvent: Deuterated chloroform (CDCl₃).

Copolymerization Procedure
  • Preparation of Monomer Solutions: Prepare a series of solutions with varying molar ratios of the two monomers in the chosen solvent in separate polymerization tubes or flasks.

  • Initiator Addition: Add a small, consistent amount of the initiator (e.g., AIBN, typically 0.1-1.0 mol% with respect to the total monomer concentration) to each monomer solution.

  • Degassing: Subject each solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free radical polymerization.

  • Polymerization: Immerse the sealed polymerization vessels in a constant temperature bath (e.g., 60-70 °C for AIBN) for a predetermined time. It is critical to keep the conversion low (<10%) to ensure the monomer feed ratio remains relatively constant.

  • Termination and Precipitation: After the specified time, rapidly cool the reaction vessels in an ice bath to quench the polymerization. Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol) with vigorous stirring.

  • Isolation and Purification: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomers and initiator, and dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Copolymer Composition Analysis by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh a small amount of the dried copolymer (e.g., 10-20 mg) and dissolve it in a known volume of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • NMR Spectroscopy: Acquire the ¹H NMR spectrum of the dissolved copolymer.

  • Data Analysis: Identify the characteristic proton signals for each monomer unit in the copolymer. For a styrene-methyl methacrylate copolymer, the aromatic protons of the styrene units (typically in the range of 6.5-7.5 ppm) and the methoxy protons of the methyl methacrylate units (typically around 3.6 ppm) are well-resolved and can be used for quantification.

  • Calculation of Copolymer Composition: Integrate the areas of the selected characteristic peaks. The molar ratio of the monomers in the copolymer (F) can be calculated using the following formula:

    F = (Integration of Styrene protons / Number of Styrene protons) / (Integration of MMA protons / Number of MMA protons)

    For example, using the 5 aromatic protons of styrene and the 3 methoxy protons of methyl methacrylate:

    F = (IntegrationStyrene / 5) / (IntegrationMMA / 3)

Visualization of Workflows and Relationships

To better understand the experimental and analytical processes, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Monomer_Purification Monomer Purification Solution_Prep Prepare Monomer Solutions (Varying Ratios) Monomer_Purification->Solution_Prep Initiator_Addition Add Initiator Solution_Prep->Initiator_Addition Degassing Degassing (Freeze-Pump-Thaw) Initiator_Addition->Degassing Polymerization Polymerization (Constant Temperature, Low Conversion) Degassing->Polymerization Termination Termination (Rapid Cooling) Polymerization->Termination Precipitation Precipitation in Non-solvent Termination->Precipitation Isolation Isolation & Purification Precipitation->Isolation NMR_Analysis ¹H NMR Analysis Isolation->NMR_Analysis Composition_Calculation Calculate Copolymer Composition (F) NMR_Analysis->Composition_Calculation

Caption: Experimental workflow for determining copolymer composition.

Logical_Relationship cluster_data Experimental Data cluster_methods Linearization Methods cluster_output Output Monomer_Feed_Ratio Monomer Feed Ratio (f) Fineman_Ross Fineman-Ross Method Monomer_Feed_Ratio->Fineman_Ross Kelen_Tudos Kelen-Tüdős Method Monomer_Feed_Ratio->Kelen_Tudos Copolymer_Composition Copolymer Composition (F) Copolymer_Composition->Fineman_Ross Copolymer_Composition->Kelen_Tudos Reactivity_Ratios Reactivity Ratios (r₁, r₂) Fineman_Ross->Reactivity_Ratios Kelen_Tudos->Reactivity_Ratios

Caption: Logical relationship for determining reactivity ratios.

Comparison of Fineman-Ross and Kelen-Tüdős Methods

FeatureFineman-Ross MethodKelen-Tüdős Method
Equation G = H * r₁ - r₂η = (r₁ + r₂/α) * ξ - r₂/α
Data Distribution Can be unevenly weighted, potentially leading to inaccuracies.[1]More uniform data distribution due to the introduction of the α parameter, generally providing more reliable results.[1]
Complexity Simpler calculation of parameters G and H.Slightly more complex calculation involving the determination of α, η, and ξ.
Graphical Analysis Plot G vs. H. Slope = r₁, y-intercept = -r₂.Plot η vs. ξ. Reactivity ratios are determined from the intercepts and slope.
Accuracy Generally considered less accurate, especially when data points are clustered at low or high values of H.Generally considered more accurate and robust due to the improved data distribution.
Applicability Best suited for low conversion (<10%) copolymerization data.Also designed for low conversion (<10%) data but is less susceptible to errors arising from data point distribution.

Conclusion

Both the Fineman-Ross and Kelen-Tüdős methods provide valuable graphical means for determining monomer reactivity ratios from low-conversion copolymerization data. While the Fineman-Ross method is simpler in its calculations, the Kelen-Tüdős method is generally favored due to its more robust data handling, which typically leads to more accurate and reliable reactivity ratio values. For researchers aiming for the highest precision, modern non-linear least-squares (NLLS) fitting of the Mayo-Lewis equation is now often the preferred approach. However, the graphical methods of Fineman-Ross and Kelen-Tüdős remain important tools for a quick and visual assessment of copolymerization behavior and are foundational concepts in polymer chemistry education and research.

References

Safety Operating Guide

Proper Disposal of N-tert-Butylmethacrylamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of N-tert-Butylmethacrylamide is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory standards. All waste must be handled in accordance with local, state, and federal regulations.[1] The primary disposal methods involve treatment by a licensed disposal company.[1][2][3]

Immediate Safety and Handling Precautions

Before handling this compound waste, it is crucial to observe the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety glasses with side-shields or goggles, and a lab coat.[4][5] In situations where dust may be generated, a dust mask (type N95 or equivalent) should be used.[5]

  • Ventilation: Work in a well-ventilated area to keep airborne concentrations low.[2][6] For procedures that may generate dust, such as weighing or transferring the solid, a chemical fume hood should be used.

  • Avoid Contact: Prevent all personal contact with this compound, including inhalation of dust and contact with skin and eyes.[1][6]

  • Hygiene: Do not eat, drink, or smoke when handling this product.[2][3][7] Always wash your hands thoroughly with soap and water after handling.[1][2][3][4][6][7]

Step-by-Step Disposal Procedures

Never dispose of this compound waste down the sink or in regular trash.[1] It must be disposed of as chemical waste.

  • Waste Identification and Classification:

    • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6]

    • Consult US EPA guidelines for the classification determination listed in 40 CFR Parts 261.3.[6]

    • Additionally, waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification.[6]

  • Containerization:

    • Collect solid this compound waste in a suitable, leak-tight, and clearly labeled container.[1][2][6]

    • Where possible, keep the chemical in its original container.[1]

    • For solutions containing this compound, collect them in shatter-proof bottles.[1]

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as waste is added.[1]

    • The label should clearly state "Hazardous Waste" and identify the contents as "this compound".[1] Include any other components of the waste mixture.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Store away from incompatible materials such as strong oxidizing agents.[2][6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][2][3]

    • Dispose of the contents and container in accordance with all applicable local, regional, national, and international regulations.[2][3][4][7]

Spill and Leak Procedures

In the event of a spill or leak:

  • Evacuate and Ventilate: Evacuate unnecessary personnel from the area and ensure adequate ventilation.[6]

  • Personal Protection: Wear appropriate personal protective equipment as outlined above.[6]

  • Containment and Cleanup:

    • For solid spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[6] Avoid generating dust.[6]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand, or earth) and place it into a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: Dispose of the cleanup materials as hazardous waste.

Quantitative Data

No quantitative data regarding specific disposal limits or concentrations were found in the search results. Disposal regulations are typically based on the classification of the waste, not on specific quantitative thresholds for this compound.

Experimental Protocols

The provided search results do not contain detailed experimental protocols for the disposal of this compound. The standard procedure is to engage a professional waste disposal service.

Disposal Workflow

A Start: this compound Waste Generation B Step 1: Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Step 2: Classify Waste (Consult Local, State, Federal Regulations) B->C D Step 3: Containerize Waste (Use sealed, labeled, appropriate containers) C->D E Is the waste properly labeled as 'Hazardous Waste' with contents identified? D->E Check F Step 4: Label Container Correctly E->F No G Step 5: Store Waste in Designated Area (Secure, Ventilated, Away from Incompatibles) E->G Yes F->G H Step 6: Arrange for Professional Disposal (Contact EHS or Licensed Contractor) G->H I End: Waste Collected for Proper Disposal H->I

References

Personal protective equipment for handling N-tert-Butylmethacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocol: Handling N-tert-Butylmethacrylamide

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS No. 107-58-4). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Physicochemical Properties

This compound is a chemical that requires careful handling due to its potential health effects. It is classified as harmful if swallowed and can cause serious eye and skin irritation.[1][2][3] The toxicological properties of this substance have not been fully investigated, warranting a cautious approach.[1]

Hazard Summary

Hazard Classification GHS Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral (Category 4) GHS07 (Exclamation Mark)[4] Warning [2][4][5] H302: Harmful if swallowed.[3][4]
Serious Eye Irritation (Category 2) GHS07 (Exclamation Mark)[4] Warning [2][4][5] H319: Causes serious eye irritation.[2][3]
Skin Irritation (Category 2) GHS07 (Exclamation Mark)[4] Warning [2][4][5] H315: Causes skin irritation.[3]

| Respiratory Tract Irritation | Not Classified | Warning [2][4][5] | May cause respiratory tract irritation.[1] |

Physicochemical Data

Property Value
CAS Number 107-58-4[1][2]
Appearance Almost white solid powder[1][2]
Melting Point 126-130 °C (259-266 °F)[2]
Odor Odorless[2]
Flash Point Not Applicable[1][4]
NFPA Rating (Estimated) Health: 1, Flammability: 0, Instability: 0[1]

| Occupational Exposure Limits | No specific occupational exposure limits have been established.[2][5] |

Personal Protective Equipment (PPE) and Engineering Controls

Proper selection and use of PPE are the primary defense against exposure. The following engineering controls and personal protective equipment are mandatory when handling this compound.

Engineering Controls:

  • Ventilation: Use with adequate ventilation to keep airborne concentrations low. A local exhaust ventilation system is recommended, especially when handling the powder form to minimize dust generation.[1][3]

  • Safety Stations: Facilities must be equipped with a readily accessible eyewash station and a safety shower.[1]

Required Personal Protective Equipment

Area of Protection Specification Rationale
Eye/Face Protection Chemical safety goggles or eyeglasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] Protects against dust particles and potential splashes, preventing serious eye irritation.[2][3]
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and a lab coat or chemical-resistant clothing to prevent skin exposure.[1][2][3] Prevents direct contact that can cause skin irritation.[1][3]

| Respiratory Protection | For dusty conditions, use a NIOSH-approved N95 dust mask or follow a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements.[1][4] | Protects against inhalation of airborne particles, which may cause respiratory tract irritation.[1] |

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety. The following workflow outlines the procedural steps from preparation to waste disposal.

G start Start assess 1. Risk Assessment (Review SDS) start->assess ppe 2. Don PPE (Gloves, Goggles, Lab Coat) assess->ppe prep 3. Prepare Workspace (Ensure ventilation is active) ppe->prep handle 4. Handling Procedure (Weighing/Mixing) Minimize dust generation prep->handle decon 5. Decontaminate (Clean equipment & workspace) handle->decon spill Spill or Exposure Occurs handle->spill waste 6. Waste Disposal (Segregate contaminated PPE & chemical waste) decon->waste end End waste->end first_aid Execute First Aid (Flush skin/eyes, move to fresh air) spill->first_aid Emergency Response notify Notify Supervisor & Seek Medical Aid first_aid->notify notify->end

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Protocol
  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before beginning work.

    • Ensure ventilation systems and safety equipment (eyewash, shower) are operational.

    • Don all required PPE as specified in the table above.

  • Handling :

    • Handle the substance in a designated area, preferably within a chemical fume hood or under local exhaust ventilation.[1]

    • Minimize the generation of dust when weighing or transferring the solid material.[1]

    • Avoid all contact with eyes, skin, and clothing.[1]

    • Do not eat, drink, or smoke in the handling area.[2][5]

    • Keep the container tightly closed when not in use.[1]

  • Storage :

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

    • For long-term storage, keep refrigerated at temperatures below 4°C (39°F).[1]

    • Store away from incompatible materials such as strong oxidizing agents.[1][5]

Emergency and First Aid Procedures

Immediate action is critical in the event of exposure or a spill.

Spill Response:

  • Evacuate unnecessary personnel from the area.

  • Ensure adequate ventilation.[1]

  • Wearing appropriate PPE, carefully sweep or vacuum the spilled material.[1] Avoid actions that create dust.

  • Place the collected material into a suitable, labeled container for disposal.[1]

  • Decontaminate the spill area thoroughly.

First-Aid Measures

Exposure Route First-Aid Instruction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Remove contaminated clothing and shoes. Flush the affected skin with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops.[1][2][5]
Inhalation Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical aid.[1]

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Call a poison control center or doctor immediately.[1][2][5] |

Disposal Plan

All waste materials must be treated as hazardous.

  • Chemical Waste : Dispose of unused this compound and solutions containing it in a designated, labeled hazardous waste container.

  • Contaminated Materials : All PPE (gloves, masks) and materials (e.g., paper towels, weigh boats) that have come into contact with the chemical must be placed in a sealed, labeled container for hazardous waste.

  • Final Disposal : All waste must be disposed of via an approved and licensed waste disposal company, in accordance with all local, regional, and national regulations.[2][3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.